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  • Product: 1-(2-Bromoethyl)-1-methoxycyclobutane
  • CAS: 1702849-03-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Bromoethyl)-1-methoxycyclobutane: Properties, Reactivity, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)-1-methoxycyclobutane, a specialized chemical intermediate with potential applications in modern drug discovery and organic synthesis. While speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)-1-methoxycyclobutane, a specialized chemical intermediate with potential applications in modern drug discovery and organic synthesis. While specific experimental data for this compound is limited due to its niche status, this document synthesizes established chemical principles and data from analogous structures to offer a robust profile for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain (approximately 26 kcal/mol), is now recognized as a valuable scaffold in medicinal chemistry.[1] Its rigid, puckered three-dimensional structure provides a distinct advantage over more flexible aliphatic or planar aromatic systems.[2][3] Incorporating a cyclobutane core can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.[3] 1-(2-Bromoethyl)-1-methoxycyclobutane is a bifunctional molecule that combines this desirable cyclobutane scaffold with two reactive handles: a primary alkyl bromide and a methoxy ether. This unique combination makes it a promising building block for creating novel molecular architectures.

Physicochemical Properties

Detailed experimental data for 1-(2-Bromoethyl)-1-methoxycyclobutane is not extensively documented in public literature. However, its properties can be reliably predicted based on its structure and comparison with related compounds.

PropertyValue (Predicted/Inferred)Rationale & Supporting Evidence
Molecular Formula C₇H₁₃BrOBased on structural analysis.
Molecular Weight 193.08 g/mol Calculated from the molecular formula.
CAS Number 1702849-03-3Identified from chemical supplier databases.
Appearance Colorless to pale yellow liquidTypical for small, functionalized bromoalkanes and ethers.[4][5]
Boiling Point ~180-200 °C (at 760 mmHg)Estimated based on the boiling points of similar bromo-ethers like 2-bromoethyl ethyl ether (149-150 °C) and the increased molecular weight from the cyclobutane ring.[4]
Density ~1.2 - 1.4 g/mLBromoalkanes are generally denser than water. For example, 2-bromoethyl ethyl ether has a density of 1.357 g/mL.[4]
Solubility Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); sparingly soluble in water.The nonpolar cyclobutane and bromoethyl groups dominate the polarity, making it miscible with organic solvents but not water.[4][6]

Synthesis and Characterization

Proposed Synthetic Workflow

A logical approach would involve the protection of a cyclobutanone derivative, followed by the introduction of the ethyl chain and subsequent functional group manipulation.

G A Cyclobutanone B 1-Methoxy-1-vinylcyclobutane A->B Wittig Reaction (Ph3PCH2) C 2-(1-Methoxycyclobutyl)ethanol B->C Hydroboration-Oxidation (1. BH3-THF; 2. H2O2, NaOH) D 1-(2-Bromoethyl)-1-methoxycyclobutane C->D Bromination (PBr3 or Appel Reaction) G reagent { 1-(2-Bromoethyl)-1-methoxycyclobutane} sub Nucleophilic Substitution (SN2) e.g., Amines, Azides, Cyanides reagent:f0->sub:f0 Primary Alkyl Bromide Reactivity elim Elimination (E2) e.g., Strong, bulky bases reagent:f0->elim:f0 Primary Alkyl Bromide Reactivity grig Grignard Formation e.g., Mg metal reagent:f0->grig:f0 Primary Alkyl Bromide Reactivity ether Ether Cleavage e.g., Strong acids (HBr, HI) reagent:f0->ether:f0 Methoxy Group Reactivity

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Exploratory

Whitepaper: Structural Elucidation and NMR Chemical Shift Mapping of 1-(2-Bromoethyl)-1-methoxycyclobutane

Executive Summary In modern drug development and medicinal chemistry, highly functionalized cyclobutane derivatives serve as critical rigid scaffolds for optimizing pharmacokinetic properties. 1-(2-Bromoethyl)-1-methoxyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, highly functionalized cyclobutane derivatives serve as critical rigid scaffolds for optimizing pharmacokinetic properties. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) is a prime example of such a building block, offering both a reactive alkyl bromide handle and a stable methoxy ether moiety[1]. Accurate structural validation of this compound is paramount before downstream synthetic applications. This technical guide provides an in-depth analysis of the predicted 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, the electronic causality behind these signals, and a field-proven, self-validating experimental protocol for high-fidelity spectral acquisition.

Structural Deconstruction & Electronic Causality

The interpretation of NMR spectra requires a deep understanding of how local electronic environments and molecular geometry influence nuclear shielding. For 1-(2-bromoethyl)-1-methoxycyclobutane, the chemical shifts are governed by three primary structural features:

  • The Methoxy Group (-OCH 3​ ) : Oxygen is highly electronegative, withdrawing electron density from the adjacent methyl protons via the inductive effect (-I effect). This deshields the protons, pushing their resonance into the 3.1–3.3 ppm range, a distinct signature for aliphatic methoxy groups[2]. Furthermore, the oxygen atom heavily deshields the quaternary cyclobutane carbon (C1) to which it is attached.

  • The 2-Bromoethyl Chain (-CH 2​ CH 2​ Br) : Bromine is a heavy, electronegative halogen. The protons on the carbon directly attached to the bromine (C2') experience strong deshielding, typically resonating around 3.4–3.5 ppm[3]. The adjacent methylene group (C1') is subjected to competing effects: the beta-deshielding from the bromine and the alpha-attachment to the quaternary C1 carbon.

  • The Cyclobutane Ring : The inherent ring strain of the four-membered cyclobutane ring alters the s-character of the C-C bonds. The C2 and C4 carbons are alpha to the highly electronegative C1 center, causing them to shift downfield relative to the distal C3 carbon. The C3 protons, being furthest from the electronegative heteroatoms, reside in a relatively shielded environment[4].

Quantitative Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the anticipated 1 H and 13 C NMR chemical shifts based on empirical data from structurally analogous functionalized cyclobutanes and haloalkanes.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality & Electronic Environment
~3.45 Triplet (t)2H-CH 2​ Br (C2')Strong deshielding by the directly attached electronegative bromine atom; couples with the adjacent C1' methylene protons ( J≈7.5 Hz).
~3.20 Singlet (s)3H-OCH 3​ Deshielded by the directly attached oxygen atom. Appears as a sharp singlet due to the lack of adjacent protons on the quaternary C1[2].
~2.15 Triplet (t)2H-CH 2​ - (C1')Moderately deshielded by proximity to the quaternary C1 and the beta-bromine atom; couples with C2' protons.
~1.95 Multiplet (m)4HRing C2, C4Deshielded relative to C3 due to their alpha position to the oxygen-bearing quaternary C1 center.
~1.65 Multiplet (m)2HRing C3Most shielded protons in the molecule, located furthest from the electronegative oxygen and bromine atoms[4].
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality & Electronic Environment
~78.5 Quaternary (C)Ring C1 Extreme downfield shift driven by the direct attachment to the highly electronegative methoxy oxygen.
~50.8 Primary (CH 3​ )-OCH 3​ Characteristic shift for an aliphatic methoxy carbon attached to a sterically hindered quaternary center.
~39.2 Secondary (CH 2​ )-CH 2​ - (C1')Shifted downfield by the adjacent quaternary C1 and the beta-effect of the bromine atom.
~33.1 Secondary (CH 2​ )Ring C2, C4 Alpha to the oxygen-bearing C1 center, resulting in a moderate downfield shift compared to unsubstituted cyclobutane.
~29.5 Secondary (CH 2​ )-CH 2​ Br (C2')The heavy atom effect of bromine slightly shields the carbon relative to a purely oxygenated environment, placing it near 30 ppm[3].
~13.5 Secondary (CH 2​ )Ring C3 Highly shielded due to its distal position from all electronegative substituents and the unique geometry of the cyclobutane ring.

High-Fidelity Experimental Protocol: NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the exact methodology for acquiring high-resolution NMR spectra for this compound.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 1-(2-bromoethyl)-1-methoxycyclobutane for 1 H NMR (or 50–100 mg for 13 C NMR) into a clean glass vial.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[5].

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Locking: Lock the spectrometer to the deuterium ( 2 H) resonance of the CDCl 3​ solvent to prevent field drift during acquisition.

  • Tuning & Matching: Automatically or manually tune the probe to the exact resonance frequencies of 1 H and 13 C for the specific sample matrix.

  • Shimming: Optimize the Z1, Z2, and Z3 shim coils to achieve a highly homogenous magnetic field. Self-Validation Check: The residual CHCl 3​ solvent peak must have a width at half-height ( w1/2​ ) of <1.0 Hz.

Step 3: Data Acquisition

  • 1 H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30). Use a spectral width of 12 ppm, 16 to 32 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • 13 C NMR: Execute a proton-decoupled carbon pulse sequence (e.g., zgpg30). Due to the low natural abundance of 13 C (1.1%) and the presence of a quaternary carbon (C1) which lacks Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, acquire a minimum of 1024 to 2048 scans with a D1 of 2.0–3.0 seconds.

Step 4: Processing and Validation

  • Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

  • Perform zero-order and first-order phase corrections to yield purely absorptive peak shapes.

  • Apply a polynomial baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm, or the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C)[5].

Structural Validation Workflow

The logical progression from sample preparation to final structural confirmation is mapped below. This workflow ensures that every step acts as a quality gate for the subsequent phase.

NMR_Workflow S1 Sample Preparation (Analyte in CDCl3 + TMS) S2 Instrument Calibration (Lock, Tune, Shim) S1->S2 S3 1H NMR Acquisition (zg30, 16 scans) S2->S3 S4 13C NMR Acquisition (zgpg30, 1024 scans) S3->S4 S5 Data Processing (FT, Phase/Baseline Correction) S4->S5 S6 Spectral Analysis (Integration & Peak Picking) S5->S6 S7 Structural Validation (Confirming Scaffold) S6->S7

Figure 1: Standardized workflow for NMR acquisition and structural validation.

References

  • "1-(2-bromoethyl)-1-methoxycyclobutane 1702849-03-3 wiki", Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbhu2CSrnVoqDGWtchAm1QGeP9gKtb117Z9ImfWUdzXDcqkBbPCtdtOxeRsfBFAFA9ovS3FQ9HbNXkj0bHHh22o9Vob6KWsCNOAwRt0FMj2L-Qmi-ZXYd1SIr74wVwwW1ZLijYiXkuCDM2QWaPkxJwdywq5RCTrwL7Avz4dhsAMZ0246_YtI_Y8FcKI3AqFw==]
  • "Methoxy groups just stick out - ACD/Labs", ACD/Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUy6DDSpR-LP6zebg8dwWP14rk4GWQKn33WI1vGaziC7iWLBNEsk9e8wC4MJP49rNXISc1js_EngRB-o3ukt-6vGcb_IW8rZ7TTY0HKsQQ44WHO8MMAGm8okTm-lAaJVYt28ZAXso=]
  • "13C NMR Analysis of 2-Bromo-6-(bromomethyl)pyridine: A Technical Overview", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXuFG0bBkBckecZBPc7o065iZWBVN4h_d1Ge4-OKg3ep_dHYkcFM4DWtqWiMNFl14l-4pZu7sDdmYEoR3rq0R69HaCRVbsS4g4ym5UZQTTxC92uDCTVroXmN2WqEaHnFZdb961LoRGufgM3KMzlUCRHMoUQtuFg_vdTbSLDp_vTBW6EcqOUj_DfTCxpfLIJcWyXFkpDMNQDrXYLseaSwABSD87mQ==]
  • "Cyclobutanone|High-Purity Research Chemical", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFba9XZzDTE-ixeLthUZbRgSVt7Aum2-YWggnMkLg7wURICxY4Cx-HxiU9KTeiIBrn2HOTYoVzw-JG9ww2xFcK0xww8h3YPHXREInrXBnl9o86uzcbulzrgvpTJqGf5mpK2gVUE]
  • "low/high resolution 1H proton nmr spectrum of 1-methoxypropane", Doc Brown's Advanced Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrXvjWPshW4C0c7bJew7o2dnzrnb8NhuFAByWw5UGJ2o_IGdMxlp0zHAk8gAjmzPzLKvG-ir-0nZbEy7fKxiLDNNihvH3gkgYGgLzGqUhMlZ5b45PKrJNBkh12vO2b69iLOSyoRq_oFGpr8U4GZAm1X6oevkRPILxozg==]

Sources

Foundational

Structural Characterization of 1-(2-Bromoethyl)-1-methoxycyclobutane: A Technical Guide for Medicinal Chemists

Executive Summary The drive toward higher sp3 character in small-molecule drug discovery has elevated the cyclobutane ring from a synthetic curiosity to a privileged scaffold. Among the versatile building blocks in this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward higher sp3 character in small-molecule drug discovery has elevated the cyclobutane ring from a synthetic curiosity to a privileged scaffold. Among the versatile building blocks in this class is 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) [1]. This molecule features a highly strained four-membered carbocycle, a methoxy group that introduces stereoelectronic effects, and a bromoethyl handle primed for nucleophilic substitution. This whitepaper provides a comprehensive, field-proven framework for the structural elucidation of this compound, detailing the causality behind analytical choices, self-validating protocols, and quantitative spectroscopic data.

The Strategic Role of Cyclobutanes in Medicinal Chemistry

The incorporation of cyclobutane rings into pharmacophores is a strategic maneuver to improve physicochemical properties. Unlike flat aromatic rings, cyclobutanes adopt a puckered conformation to relieve torsional strain, possessing a strain energy of approximately 26.3 kcal/mol[2].

When substituted at the 1-position, as seen in 1-(2-bromoethyl)-1-methoxycyclobutane, the ring undergoes the Thorpe-Ingold effect [2]. The bulky substituents compress the internal C-C-C angle, which kinetically accelerates ring-closure reactions and restricts the conformational flexibility of the attached side chains[3]. This conformational restriction is highly valued in drug design, as it pre-organizes molecules into bioactive conformations, thereby reducing the entropic penalty upon target binding[4].

Analytical Characterization Workflows

To unambiguously confirm the structure of 1-(2-bromoethyl)-1-methoxycyclobutane, a multi-modal analytical approach is required. The workflow relies on Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Causality in Analytical Choices
  • Why 2D NMR (HSQC & HMBC)? The quaternary carbon (C1) lacks attached protons, making it invisible in standard 1H NMR and weak in 1D 13C NMR due to long relaxation times. HMBC (Heteronuclear Multiple Bond Correlation) is critical to observe the 3JCH​ coupling between the methoxy protons and C1, definitively placing the methoxy group on the ring.

  • Why GC-MS with Electron Ionization (EI)? As a low-molecular-weight, volatile, and relatively non-polar liquid, this compound is poorly ionized by Electrospray Ionization (ESI). GC-MS utilizing 70 eV EI provides robust fragmentation patterns. The presence of bromine yields a distinct 1:1 isotopic doublet ( 79Br and 81Br ), serving as a self-validating internal marker for the molecular ion[5].

G A 1-(2-Bromoethyl)-1-methoxycyclobutane Sample Prep B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (GC-MS, HRMS) A->C D IR Spectroscopy (ATR-FTIR) A->D E Structural Elucidation & Data Validation B->E C->E D->E

Caption: Multi-modal analytical workflow for the structural characterization of cyclobutane derivatives.

Quantitative Spectroscopic Data Summaries

The following tables summarize the expected quantitative data for 1-(2-bromoethyl)-1-methoxycyclobutane ( C7​H13​BrO , MW: 193.08 g/mol ) based on established spectroscopic principles for substituted cyclobutanes and alkyl halides.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Rationale
3.45Triplet ( J=7.5 Hz)2H −CH2​−Br Deshielded by the electronegative bromine atom.
3.18Singlet3H −OCH3​ Typical shift for a tertiary alkyl methyl ether.
2.25Triplet ( J=7.5 Hz)2H −CH2​− (ethyl)Alpha to the quaternary C1 center.
1.95 - 2.10Multiplet4HCyclobutane C2, C4Diastereotopic protons adjacent to the chiral-like C1 center.
1.55 - 1.70Multiplet2HCyclobutane C3Furthest from the deshielding oxygen, exhibiting complex splitting.
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentHMBC Correlations ( 2J,3J )
78.5Quaternary (C)C1 (Ring)Methoxy −CH3​ , Ethyl −CH2​−
50.2Primary ( CH3​ ) −OCH3​ C1
41.0Secondary ( CH2​ )Ethyl −CH2​− C1, −CH2​Br , C2/C4
33.5Secondary ( CH2​ )Cyclobutane C2, C4C1, C3
28.8Secondary ( CH2​ ) −CH2​Br Ethyl −CH2​−
13.2Secondary ( CH2​ )Cyclobutane C3C2/C4

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following step-by-step methodologies incorporate self-validating checks.

Protocol A: NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution 1D and 2D NMR spectra without solvent interference.

  • Sample Preparation: Dissolve 15 mg of 1-(2-bromoethyl)-1-methoxycyclobutane in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality Check: CDCl3​ is chosen because it lacks aliphatic protons, preventing signal overlap, while providing a deuterium lock signal to stabilize the magnetic field.

  • Instrument Calibration: Tune and match the probe to the 1H and 13C frequencies. Perform an automated 3D shimming routine using the 2H lock signal.

    • Self-Validation: Ensure the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz. A broader peak indicates poor shimming, which will obscure the complex multiplets of the cyclobutane C2/C4 protons.

  • Acquisition:

    • Acquire 1H NMR (16 scans, relaxation delay D1=1 s).

    • Acquire 13C{1H} NMR (1024 scans, D1=2 s).

    • Acquire 1H−13C HSQC and HMBC to map the carbon backbone.

Protocol B: GC-MS Analysis

Objective: Confirm the molecular weight and structural connectivity via fragmentation.

  • Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Chromatography: Inject 1 μL into a GC equipped with a DB-5MS capillary column (30m x 0.25mm x 0.25 μm ). Use a temperature gradient: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Ionization: Utilize 70 eV Electron Ionization (EI).

    • Self-Validation: Look for the molecular ion [M]+ at m/z 192 and 194. The exact 1:1 ratio of these peaks validates the presence of a single bromine atom.

G M Molecular Ion [M]+ m/z 192/194 F1 Loss of Br• [M-Br]+ m/z 113 M->F1 -Br F2 Loss of CH3OH [M-CH3OH]+ m/z 160/162 M->F2 -CH3OH F3 Cyclobutane Ring Opening m/z 85 F1->F3 -C2H4

Caption: Primary GC-MS (EI) fragmentation pathways for 1-(2-bromoethyl)-1-methoxycyclobutane.

Protocol C: ATR-FTIR Spectroscopy

Objective: Identify key functional groups rapidly without sample destruction.

  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (32 scans, 4 cm−1 resolution).

  • Sample Analysis: Place a single drop of the neat liquid compound onto the crystal. Apply the pressure anvil.

  • Spectral Interpretation:

    • Ether Linkage: Look for a strong, sharp C-O-C asymmetric stretching band between 1050 - 1150 cm−1 .

    • Alkyl Bromide: Identify the C-Br stretching vibration, typically appearing as a strong band in the fingerprint region between 500 - 600 cm−1 .

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • (2-Bromoethyl)cyclobutane Product Specifications. MySkinRecipes / Chemical Database. Available at:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates (PubMed Abstract). National Institutes of Health (NIH) / PubMed. Available at:[Link]

Sources

Exploratory

1-(2-Bromoethyl)-1-methoxycyclobutane CAS number and molecular weight

An In-depth Technical Guide to 1-(2-Bromoethyl)-1-methoxycyclobutane Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-1-methoxycyclobutane, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Bromoethyl)-1-methoxycyclobutane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-1-methoxycyclobutane, a specialized chemical intermediate of interest to researchers and professionals in drug development and organic synthesis. While a specific CAS number for this compound is not publicly cataloged as of the date of this publication, this document compiles essential information based on its molecular structure and data from closely related analogs. The guide covers its chemical identity, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and crucial safety and handling information. The content is structured to deliver actionable insights and support the compound's application in advanced chemical research.

Chemical Identity and Molecular Characteristics

1-(2-Bromoethyl)-1-methoxycyclobutane is a halogenated ether with a cyclobutane core. Its structure suggests its utility as a synthetic building block, enabling the introduction of the 1-methoxycyclobutane-1-ethyl moiety into larger molecules.

Molecular Structure and Weight
  • Molecular Formula: C₇H₁₃BrO

  • Molecular Weight: 193.08 g/mol

  • IUPAC Name: 1-(2-Bromoethyl)-1-methoxycyclobutane

  • CAS Number: Not assigned or publicly available as of the date of this document.

Structurally Related Compounds for Reference

For comparative analysis, the following structurally similar compounds are listed with their respective CAS numbers and molecular weights:

Compound NameCAS NumberMolecular Weight ( g/mol )
(2-Bromo-1-methoxyethyl)cyclobutane1989659-76-8193.08[1]
1-(Bromomethyl)-1-methoxycyclobutane30800-71-6179.05[1]
1-(2-Bromoethyl)-3-methoxycyclobutane2285133-58-4193.08[2]
1-(2-Bromoethyl)-2-methoxycyclopentane1861865-44-2207.11[3]
1-(2-Bromoethyl)-1-methylcyclobutaneNot Available177.09[4]
2-Bromoethyl methyl ether6482-24-2138.99[5]

Proposed Synthesis and Experimental Protocol

The synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane can be envisioned through a two-step process starting from a commercially available precursor, 1-methoxycyclobutanecarboxylic acid. The proposed pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

Synthetic Workflow Diagram

Synthesis_of_1-(2-Bromoethyl)-1-methoxycyclobutane Figure 1: Proposed Synthesis Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination A 1-Methoxycyclobutane carboxylic acid B 1-Methoxycyclobutane-1-methanol A->B  LiAlH4, THF   C 1-Methoxycyclobutane-1-methanol D 1-(2-Bromoethyl)-1-methoxycyclobutane C->D  PBr3, Pyridine  

Caption: Proposed two-step synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methoxycyclobutane-1-methanol

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents:

    • Lithium aluminum hydride (LiAlH₄) (X g, Y mol) is suspended in anhydrous tetrahydrofuran (THF) (150 mL).

    • 1-Methoxycyclobutanecarboxylic acid (A g, B mol) is dissolved in anhydrous THF (100 mL) and placed in the dropping funnel.

  • Procedure:

    • The LiAlH₄ suspension is cooled to 0 °C in an ice bath.

    • The solution of 1-methoxycyclobutanecarboxylic acid is added dropwise to the stirred suspension over 1 hour, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • Work-up:

    • The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL).

    • The resulting white precipitate is filtered off and washed with THF.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methoxycyclobutane-1-methanol, which can be purified by distillation.

Step 2: Synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane

  • Reaction Setup: A 250 mL round-bottom flask is fitted with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, and cooled in an ice-salt bath.

  • Reagents:

    • 1-Methoxycyclobutane-1-methanol (C g, D mol) is dissolved in anhydrous diethyl ether (100 mL) containing a catalytic amount of pyridine.

    • Phosphorus tribromide (PBr₃) (E g, F mol) is placed in the dropping funnel.

  • Procedure:

    • PBr₃ is added dropwise to the stirred alcohol solution at 0 °C over 30 minutes.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up:

    • The reaction is quenched by pouring it onto crushed ice.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation to afford 1-(2-Bromoethyl)-1-methoxycyclobutane.

Physicochemical and Safety Data (Predicted)

The following data are predicted based on the properties of structurally similar compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Boiling Point180-195 °CEstimated from analogs like 1-(2-Bromoethyl)-2-methoxycyclopentane.
Density1.2 - 1.3 g/cm³Based on related bromo-alkoxy alkanes.
SolubilityInsoluble in water; soluble in common organic solvents (e.g., ether, THF, chloroform).Typical for halogenated ethers.
Refractive Index~1.47Estimated based on similar structures.
Safety and Handling

Given its structure as a bromoalkane and an ether, 1-(2-Bromoethyl)-1-methoxycyclobutane should be handled with appropriate precautions.

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Engineering Controls: Work in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

    • Handling: Avoid contact with skin, eyes, and clothing.[7][8] Keep away from heat, sparks, and open flames.[7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Inhalation: Move person to fresh air and keep comfortable for breathing.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

Potential Applications in Research and Drug Development

1-(2-Bromoethyl)-1-methoxycyclobutane is a potentially valuable building block in organic synthesis. The bromoethyl group serves as a versatile handle for nucleophilic substitution or organometallic coupling reactions, while the methoxycyclobutane moiety offers a unique, rigid, and non-aromatic scaffold.

  • Introduction of a Novel Scaffold: Can be used to incorporate a sp³-rich cyclobutane ring into drug candidates, potentially improving metabolic stability and solubility.

  • Precursor for Further Elaboration: The bromide can be converted to other functional groups (e.g., amines, azides, cyanides) to create a library of derivatives for structure-activity relationship (SAR) studies.

Characterization and Quality Control

The identity and purity of synthesized 1-(2-bromoethyl)-1-methoxycyclobutane would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the methoxy group (~3.3 ppm), the methylene protons adjacent to the bromine (~3.5 ppm), the methylene protons of the ethyl chain (~2.1 ppm), and the cyclobutane ring protons (1.8-2.4 ppm).

    • ¹³C NMR: Will display distinct peaks for the carbon bearing the methoxy and ethyl groups, the methoxy carbon, the two carbons of the ethyl chain, and the carbons of the cyclobutane ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Will show C-H stretching and bending vibrations for the alkyl groups, a C-O stretch for the ether linkage, and a C-Br stretch.

Conclusion

While 1-(2-Bromoethyl)-1-methoxycyclobutane is not a cataloged chemical with an assigned CAS number, its synthesis is feasible from available starting materials. This guide provides a foundational framework for its preparation, handling, and potential applications. Researchers and drug development professionals can leverage this information to explore the utility of this novel building block in their synthetic endeavors. The predictive nature of the data presented herein necessitates experimental verification.

References

  • MilliporeSigma. (2025). Safety Data Sheet for 1-Bromo-3-methylbutane.
  • BLD Pharm. (n.d.). 1-(2-Bromoethyl)-2-methoxycyclopentane.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Bromoethyl methyl ether.
  • BLD Pharm. (n.d.). (2-Bromo-1-methoxyethyl)cyclobutane.
  • Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.
  • TCI Chemicals. (2025). Safety Data Sheet for 2-Bromo-5-methoxybenzyl Bromide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Bromocyclobutane.
  • PubChem. (n.d.). 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane.
  • PubChemLite. (n.d.). 1-(2-bromoethyl)-1-methylcyclobutane (C7H13Br).
  • NIST. (n.d.). Ethane, 1-bromo-2-methoxy-.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-3-methoxycyclobutane.

Sources

Foundational

Technical Whitepaper: Toxicological Profiling, Safety Data, and Handling Protocols for 1-(2-Bromoethyl)-1-methoxycyclobutane

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Safety Officers Core Focus: Hazard identification, mechanistic toxicology, and self-validating laboratory safety protocols. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Safety Officers Core Focus: Hazard identification, mechanistic toxicology, and self-validating laboratory safety protocols.

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of sp3-hybridized carbon scaffolds is a proven strategy to improve the pharmacokinetic properties and clinical success rates of drug candidates. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) is a highly specialized, bifunctional building block designed for this exact purpose. It features a conformationally restricted cyclobutane ring, a metabolically stable methoxy ether, and a highly reactive primary alkyl bromide for downstream cross-coupling or nucleophilic substitution.

However, the very features that make this compound synthetically valuable—namely, its electrophilic bromoethyl moiety and ether linkage—introduce significant toxicological and handling hazards. Because specific in vivo toxicological literature on this exact proprietary intermediate is sparse, this whitepaper synthesizes a comprehensive safety profile by extrapolating from the well-documented behaviors of structural homologs, such as 1[1] and 2[2].

Table 1: Physicochemical & Computational Properties
PropertyValueCausality / Implication
CAS Number 1702849-03-3Unique identifier for regulatory tracking 3.
Molecular Formula C7H13BrOHalogenated organic; indicates potential for HBr off-gassing.
Molecular Weight 193.08 g/mol Low MW allows for high atom economy in synthetic steps.
Fraction sp3 (Fsp3) 1.00Ideal for 3D spatial projection in target binding pockets.

Mechanistic Toxicology & Hazard Profiling

To establish a trustworthy safety protocol, we must understand the mechanisms of toxicity rather than just listing hazards. The toxicity of 1-(2-bromoethyl)-1-methoxycyclobutane is driven by two distinct functional groups:

A. The Alkyl Bromide Moiety: Electrophilic Stress & Genotoxicity

Primary alkyl bromides are potent electrophiles. In biological systems, they undergo SN2 (bimolecular nucleophilic substitution) reactions with endogenous nucleophiles. When inhaled or absorbed through the skin, the electrophilic carbon adjacent to the bromine atom is attacked by thiol groups (e.g., in glutathione) or nitrogenous bases (e.g., guanine in DNA)[2].

  • Causality: The depletion of glutathione leads to severe oxidative cellular stress, while the covalent alkylation of DNA bases presents a fundamental mutagenic and genotoxic risk.

B. The Ether Moiety: Peroxide Formation & CNS Depression

Like many aliphatic ethers, the methoxycyclobutane group is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen and light, forming shock-sensitive hydroperoxides. Furthermore, inhalation of volatile ethers disrupts lipid bilayers in neuronal membranes, leading to central nervous system (CNS) depression, dizziness, and respiratory irritation[4].

ToxicityMechanisms Compound 1-(2-Bromoethyl)-1- methoxycyclobutane Electrophile Electrophilic Carbon Center Compound->Electrophile In vivo exposure Nucleophile Biological Nucleophiles (e.g., Glutathione, DNA) Electrophile->Nucleophile SN2 Attack Toxicity Covalent Adducts (Cytotoxicity / Mutagenicity) Nucleophile->Toxicity Depletion / Alkylation

Diagram 1: Mechanistic pathway of SN2 alkylation of biological nucleophiles.

Material Safety Data Sheet (MSDS) Directives

Based on the 4[4], the following hazard profile must be strictly enforced during laboratory handling.

Table 2: Extrapolated GHS Classification & Hazard Statements
Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor.
Acute Toxicity Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation (Lachrymator).
STOT (Single Exposure) Category 3H335: May cause respiratory irritation.
Critical Handling Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. Standard nitrile gloves offer poor resistance to halogenated organics. Causality: Alkyl bromides rapidly permeate thin nitrile. Use Silver Shield® or heavy-duty Neoprene gloves for direct handling.

  • P403 + P235: Store in a well-ventilated place. Keep cool (2–8 °C) and under an inert atmosphere (Argon/N₂) to prevent auto-oxidation and HBr liberation[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems . This means each step contains a built-in analytical check to confirm success and safety before proceeding.

Protocol A: Safe SN2 N-Alkylation Workflow

This protocol details the coupling of 1-(2-bromoethyl)-1-methoxycyclobutane with a secondary amine.

  • Preparation & Deoxygenation:

    • Action: In an oven-dried flask, dissolve the secondary amine (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (MeCN). Purge the system with Argon for 15 minutes.

    • Causality: K₂CO₃ is chosen as a heterogeneous base because it effectively scavenges the generated HBr without causing competitive aqueous hydrolysis of the primary bromide. Argon prevents ether auto-oxidation.

    • Validation Check: Karl Fischer titration of the solvent must read < 50 ppm moisture.

  • Reagent Addition:

    • Action: Cool the suspension to 0 °C. Add 1-(2-bromoethyl)-1-methoxycyclobutane (1.2 eq) dropwise.

  • Reaction Execution:

    • Action: Heat the reaction to 60 °C for 12 hours.

    • Validation Check: Withdraw a 10 µL aliquot. LC-MS analysis must show >95% consumption of the distinct isotopic doublet (M / M+2 ratio of 1:1) characteristic of the starting alkyl bromide.

  • Quenching & Workup:

    • Action: Cool to room temperature. Add deionized water to dissolve inorganic salts and quench any trace unreacted electrophile. Extract with Ethyl Acetate.

    • Validation Check: Test the pH of the aqueous layer; it must be mildly basic (pH 8-9), confirming that all corrosive HBr generated during the SN2 process has been successfully neutralized.

Workflow Step1 1. Preparation Purge flask with Argon. Add amine & K2CO3 in ACN. Step2 2. Reagent Addition Dropwise addition of alkyl bromide at 0°C. Step1->Step2 Step3 3. Reaction Heat to 60°C for 12h. Validate via LC-MS. Step2->Step3 Step4 4. Quenching Cool to RT. Add H2O to neutralize HBr. Step3->Step4 Step5 5. Extraction Extract with EtOAc. Verify aqueous pH > 7. Step4->Step5

Diagram 2: Workflow for N-alkylation using 1-(2-bromoethyl)-1-methoxycyclobutane.

Protocol B: Chemical Spill Quenching (Emergency Response)

Never use paper towels to simply wipe up an alkyl bromide spill, as this exposes personnel to concentrated, highly toxic vapors.

  • Containment: Surround the spill with a chemical absorbent (e.g., vermiculite or sand).

  • Chemical Neutralization: Flood the absorbed spill with a 1M solution of Sodium Hydroxide (NaOH) in Ethanol, or a 10% Ethanolamine solution.

    • Causality: The hydroxide or amine acts as a sacrificial nucleophile, rapidly converting the volatile, toxic alkyl bromide into a benign, non-volatile alcohol or amine salt via SN2 substitution.

  • Validation: After 15 minutes, swab the area and test the swab with a dilute silver nitrate (AgNO₃) solution. The absence of a pale yellow AgBr precipitate validates that the electrophilic bromide has been completely destroyed.

  • Disposal: Sweep the neutralized solid into a sealed, properly labeled hazardous waste container.

References

  • GuideChem. "1-(2-bromoethyl)-1-methoxycyclobutane 1702849-03-3 wiki". GuideChem Chemical Database.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-Bromoethyl methyl ether". Fisher Scientific SDS Repository.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-Bromoethyl ethyl ether". Fisher Scientific SDS Repository.
  • National Institutes of Health (NIH). "Allyl bromide - PubChem LCSS". PubChem Database.
  • GuideChem. "1-Bromo-2-methylpropane 78-77-3 wiki". GuideChem Chemical Database.

Sources

Exploratory

Mass Spectrometry Fragmentation Profiling of 1-(2-Bromoethyl)-1-methoxycyclobutane

Executive Summary The structural elucidation of complex halogenated cyclic ethers is a critical analytical step in drug development and synthetic chemistry. 1-(2-Bromoethyl)-1-methoxycyclobutane (C₇H₁₃BrO) presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex halogenated cyclic ethers is a critical analytical step in drug development and synthetic chemistry. 1-(2-Bromoethyl)-1-methoxycyclobutane (C₇H₁₃BrO) presents a unique analytical challenge due to the competing fragmentation pathways of its three distinct structural motifs: a strained cyclobutane ring, an electron-donating methoxy group, and a labile primary alkyl bromide.

As an Application Scientist, understanding the deterministic nature of these gas-phase dissociations is paramount. This whitepaper provides an in-depth mechanistic analysis of the molecule's mass spectrometry (MS) fragmentation behavior, grounded in fundamental ion chemistry. It establishes a self-validating experimental protocol designed to ensure high-fidelity data acquisition and interpretation.

Structural Rationale & Ionization Dynamics

Under Electron Ionization (EI, 70 eV) or Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID), the fragmentation of 1-(2-Bromoethyl)-1-methoxycyclobutane is governed by the weakest bonds and the stability of the resulting product ions.

The fragmentation rules for odd-electron molecular ions dictate that cleavage occurs near the site of ionization to yield the most stable cation and a neutral radical 1. For this molecule, two primary ionization sites exist: the oxygen lone pairs and the bromine lone pairs.

The Isotopic Signature of Bromine

Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in roughly a 1:1 natural abundance ratio 2. Consequently, the intact molecular ion ([M]⁺•) and any fragment retaining the bromine atom will manifest as a characteristic doublet separated by exactly 2 m/z units (M and M+2) with approximately equal intensity 3. This isotopic fingerprint is the foundational diagnostic tool for verifying the precursor ion before MS/MS analysis.

Mechanistic Fragmentation Pathways

The dissociation cascade of 1-(2-Bromoethyl)-1-methoxycyclobutane follows three primary pathways, driven by bond dissociation energies and resonance stabilization.

Fragmentation M [M]+• m/z 192 / 194 1-(2-Bromoethyl)-1-methoxycyclobutane F1 [M - Br]+ m/z 113 C7H13O+ M->F1 Loss of Br• F2 [C5H9O]+ m/z 85 Methoxycyclobutyl Cation M->F2 Alpha-Cleavage (- •CH2CH2Br) F3 [M - CH3OH]+• m/z 160 / 162 C6H9Br+• M->F3 Methanol Elimination

Fragmentation pathways of 1-(2-Bromoethyl)-1-methoxycyclobutane.

Pathway A: C-Br Bond Scission (m/z 113)

The carbon-bromine bond is relatively weak (~276 kJ/mol) compared to adjacent C-C and C-H bonds 3. Homolytic cleavage of this bond from the radical cation results in the loss of a bromine radical (Br•), yielding an even-electron tertiary carbocation at m/z 113. Because the bromine is lost, this fragment will not display the 1:1 isotopic doublet.

Pathway B: Alpha-Cleavage & Oxonium Ion Formation (m/z 85)

When ionization occurs at the methoxy oxygen, the adjacent C-C bond (connecting the cyclobutane ring to the bromoethyl chain) undergoes alpha-cleavage. This expels the 2-bromoethyl radical (•CH₂CH₂Br, 107/109 Da) and generates a methoxycyclobutyl cation at m/z 85. Causality: This pathway is highly favored because the resulting positive charge is strongly resonance-stabilized by the non-bonding electron pairs of the adjacent oxygen atom, forming a stable oxonium ion [[1]]().

Pathway C: Methanol Elimination (m/z 160 / 162)

Methoxycycloalkanes frequently undergo a hydrogen rearrangement followed by the neutral loss of methanol (CH₃OH, 32 Da). This yields a radical cation at m/z 160 (for ⁷⁹Br) and 162 (for ⁸¹Br). Because the bromine atom is retained, the 1:1 doublet signature remains intact in this fragment.

Quantitative Fragmentation Data

The table below summarizes the predicted high-resolution mass spectrometry (HRMS) data for the primary fragmentation cascade.

Fragment Ionm/z (⁷⁹Br)m/z (⁸¹Br)Neutral LossMechanistic RationaleIsotopic Doublet?
[M]⁺• 192.0149194.0129NoneIntact Molecular IonYes (1:1)
[M - CH₃OH]⁺• 160.0044162.0024CH₃OH (32 Da)Hydrogen rearrangement & eliminationYes (1:1)
[M - Br]⁺ 113.0966113.0966Br• (79/81 Da)Cleavage of weakest C-Br bondNo
[C₅H₉O]⁺ 85.065385.0653•CH₂CH₂BrAlpha-cleavage / Oxonium formationNo
[C₄H₇]⁺ 55.054755.0547MultipleCyclobutane ring opening & alkyl lossNo

Self-Validating Experimental Protocol

To generate reliable, reproducible fragmentation data, the analytical workflow must incorporate internal validation checks. The following protocol utilizes LC-ESI-MS/MS, leveraging collision energy ramping to capture the full spectrum of bond dissociations.

Protocol S1 1. Sample Prep 1 µg/mL in MeOH S2 2. LC Separation C18 Column S1->S2 S3 3. ESI+ Ionization Isotope Check S2->S3 S4 4. CID MS/MS 10-40 eV Ramp S3->S4 S5 5. HRMS Analysis TOF/Orbitrap S4->S5

Step-by-step MS/MS experimental workflow for sample analysis.

Step-by-Step Methodology

Step 1: Sample Preparation Prepare a stock solution of 1-(2-Bromoethyl)-1-methoxycyclobutane at 1 mg/mL in LC-MS grade methanol. Dilute to a final working concentration of 1–10 µg/mL using the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to prevent detector saturation and minimize ion suppression 4.

Step 2: Chromatographic Separation Inject 2 µL onto a C18 reverse-phase UPLC column. Causality: Separation prior to ionization ensures the target analyte is isolated from potential isobaric matrix interferences, ensuring the resulting MS/MS spectra belong exclusively to the compound of interest.

Step 3: Ionization & Self-Validation Checkpoint (Critical) Operate the source in positive ion mode. Before proceeding to MS/MS analysis, evaluate the MS1 full scan.

  • Validation: You must confirm the presence of the precursor ion doublet at m/z 193/195 (for [M+H]⁺ in ESI) or 192/194 (for [M]⁺• in EI) at a ~1:1 ratio.

  • Causality: If this doublet is absent or the ratio is heavily skewed, it indicates severe in-source fragmentation (premature loss of bromine) or co-eluting contamination. Do not proceed to MS/MS until source parameters (e.g., declustering potential, capillary temperature) are optimized to preserve the intact parent ion.

Step 4: Collision-Induced Dissociation (CID) Ramping Isolate the precursor ions (both ⁷⁹Br and ⁸¹Br species sequentially) in the quadrupole. Apply a collision energy ramp from 10 to 40 eV 4.

  • Causality: A static collision energy is insufficient. The labile C-Br bond will cleave at low energies (<15 eV), while the robust cyclobutane ring opening and methanol elimination require higher activation energies (>25 eV). Ramping ensures both fragile and recalcitrant product ions are captured in a single duty cycle.

Step 5: High-Resolution Mass Analysis Acquire the fragment ions using a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve sub-5 ppm mass accuracy, allowing for the unambiguous assignment of the empirical formulas listed in Table 1.

References

  • Title: mass spectrum of bromoethane fragmentation pattern of m/z m/e ions Source: Doc Brown's Chemistry URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: OrgChemBoulder URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(2-Bromoethyl)-1-methoxycyclobutane: A Mechanistic Guide to Infrared (IR) Absorption Profiling

Executive Summary For researchers and drug development professionals, the structural verification of complex aliphatic intermediates is a critical quality control gateway. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural verification of complex aliphatic intermediates is a critical quality control gateway. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) 1 presents a unique spectroscopic challenge, as it combines a strained cycloalkane core, an electron-donating ether linkage, and a heavy-atom halogen moiety.

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical lists. We will deconstruct the molecule into its functional domains, explaining the fundamental quantum mechanical and physical causality—such as ring strain, dipole fluctuations, and reduced mass effects—that dictate its Infrared (IR) spectral signature.

Structural Deconstruction & Vibrational Causality

To interpret the IR spectrum of 1-(2-Bromoethyl)-1-methoxycyclobutane, we must apply Hooke’s Law for molecular vibrations: ν=2πc1​μk​​ , where ν is the wavenumber, k is the bond force constant, and μ is the reduced mass of the vibrating atoms.

The Cyclobutane Core: Ring Strain and s -Character

The internal C-C-C bond angles in a cyclobutane ring are compressed to approximately 88° due to its puckered conformation. To minimize this severe angle strain, the carbon atoms rehybridize, directing more p -character into the ring bonds (creating "bent" bonds) and proportionally increasing the s -character of the exocyclic C-H bonds.

  • Causality: Increased s -character shortens and strengthens the C-H bond, increasing the force constant ( k ). Consequently, the C-H stretching frequencies for cyclobutane are shifted higher than those of unstrained alkanes, manifesting as prominent peaks at ~2987 cm⁻¹ and ~2887 cm⁻¹ 2. The out-of-plane ring deformation mode provides a distinct fingerprint near 898 cm⁻¹ [[2]]().

The Methoxy Ether Linkage: Dipole Moments and Hyperconjugation

The methoxy group (-OCH₃) introduces an asymmetric C-O-C ether linkage. IR absorption intensity is directly proportional to the square of the change in the molecular dipole moment ( ∂q∂μ​2 ) during the vibration.

  • Causality: The highly polarized C-O bonds undergo massive dipole shifts during asymmetric stretching, resulting in a very strong, broad absorption band between 1150 and 1085 cm⁻¹. Additionally, hyperconjugation between the oxygen lone pairs and the adjacent methyl C-H bonds weakens the C-H force constant, shifting the O-CH₃ stretching frequency down to a characteristic 2830–2815 cm⁻¹ range 3.

The 2-Bromoethyl Moiety: The Heavy Atom Effect

The carbon-bromine (C-Br) bond is defined by the massive atomic weight of bromine (~80 amu).

  • Causality: The heavy halogen drastically increases the reduced mass ( μ ) of the vibrating C-Br system. According to Hooke's Law, an increase in μ inversely drives the vibrational frequency down. Thus, the C-Br stretch is pushed into the far-right fingerprint region, exhibiting strong absorption bands between 780 and 580 cm⁻¹ 4. Multiple peaks often appear in this range due to the coexistence of gauche and anti rotational conformers of the bromoethyl chain 5.

Comprehensive IR Band Assignment

The quantitative data below synthesizes the expected spectral profile based on the mechanistic principles outlined above.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
Cyclobutane C-H Asymmetric Stretch~2987MediumIncreased s -character due to ring strain
Cyclobutane C-H Symmetric Stretch~2887MediumCoupled symmetric oscillation
Cyclobutane Ring Deformation~898StrongOut-of-plane puckering mode
Methoxy (-OCH₃) C-H Stretch (O-CH₃)2830 – 2815Weak-MedHyperconjugation with oxygen lone pairs
Methoxy (-OCH₃) C-O-C Asym. Stretch1150 – 1085StrongLarge dipole moment change during vibration
2-Bromoethyl CH₂ Wagging (-CH₂Br)~1250MediumHalogen electronegativity influence
2-Bromoethyl C-Br Stretch780 – 580StrongHeavy atom effect (increased reduced mass)

Visualizing the Spectroscopic Logic

Vibrational_Logic Mol 1-(2-Bromoethyl)- 1-methoxycyclobutane Ring Cyclobutane Core Mol->Ring Ether Methoxy (-OCH3) Mol->Ether Bromo Bromoethyl (-CH2CH2Br) Mol->Bromo R1 C-H Stretch ~2987 cm⁻¹ Ring->R1 Strain R2 Ring Def. ~898 cm⁻¹ Ring->R2 Bend E1 C-O-C Stretch ~1120 cm⁻¹ Ether->E1 Dipole B1 C-Br Stretch ~650 cm⁻¹ Bromo->B1 Mass

Fig 2: Mechanistic derivation of key IR bands based on functional group properties.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure absolute trustworthiness in your spectral data, the acquisition protocol must be self-validating. The following Attenuated Total Reflectance (ATR) FTIR methodology includes built-in quality control gates to prevent artifact misinterpretation.

Step 1: System Initialization & Calibration
  • Power on the FTIR spectrometer and allow the IR source (e.g., Silicon Carbide globar) to thermally stabilize for 30 minutes.

  • Validation Gate: Perform a wavelength accuracy check using a standard 1.5 mil polystyrene calibration film. The reference aromatic C-H stretching peak must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹).

Step 2: Background Acquisition & Environmental Suppression
  • Clean the diamond or ZnSe ATR crystal with HPLC-grade acetone using a lint-free wipe. Allow complete solvent evaporation.

  • Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) against the ambient atmosphere.

  • Causality: This step mathematically subtracts ambient H₂O vapor (3900–3500 cm⁻¹, 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) absorptions, which would otherwise mask the sample's organic fingerprint.

Step 3: Sample Application & Spectral Collection
  • Apply 1–2 drops of liquid 1-(2-Bromoethyl)-1-methoxycyclobutane directly onto the ATR crystal. Ensure the liquid completely covers the active evanescent wave area.

  • Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Apply a Happ-Genzel or Norton-Beer apodization function to the raw interferogram prior to Fourier Transformation. This minimizes spectral leakage and artificial side-lobes around sharp peaks.

Step 4: Data Processing & The Self-Validation Loop
  • SNR Check: Inspect the "silent region" (2500–2000 cm⁻¹). If the Signal-to-Noise Ratio (SNR) is less than 100:1, or if a sloping baseline is observed (indicating scattering or poor crystal contact), the data is invalid.

  • Action: If validation fails, reject the spectrum, reclean the crystal, and restart from Step 2. Do not attempt to mathematically flatten a severely sloping baseline, as this distorts relative peak intensities.

FTIR_Workflow N1 1. System Calibration (Polystyrene Standard) N2 2. Background Scan (H2O/CO2 Suppression) N1->N2 N3 3. ATR Sample Application (Liquid Film) N2->N3 N4 4. FT Processing & Interferogram Acquisition N3->N4 N5 5. Spectral Validation (SNR > 100:1) N4->N5 N5->N3 SNR Fail

Fig 1: Self-validating ATR-FTIR experimental workflow with quality control feedback loop.

References

  • [4] Doc Brown's Advanced Organic Chemistry. Interpretation of the infrared spectrum of bromoethane. docbrown.info. 4

  • [1] GuideChem. 1-(2-bromoethyl)-1-methoxycyclobutane 1702849-03-3 wiki. guidechem.com. 1

  • [5] National Institute of Standards and Technology (NIST). Benzene, (2-bromoethyl)- NIST WebBook. nist.gov. 5

  • [2] Doc Brown's Advanced Organic Chemistry. Infrared spectrum of cyclobutane. docbrown.info. 2

  • [3] Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methoxyethane. docbrown.info. 3

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Bromoethyl)-1-methoxycyclobutane as an Advanced Alkylating Agent in Organic Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, the strategic incorporation of conformationally restricted, metabolically stable moieties is critical for optimizing pharmacokinetic profiles. 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic incorporation of conformationally restricted, metabolically stable moieties is critical for optimizing pharmacokinetic profiles. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) has emerged as a highly valuable alkylating agent for this purpose[1][2]. With a molecular weight of 193.08 g/mol and a formula of C7H13BrO[1], this reagent allows chemists to efficiently append a 1-methoxycyclobutylethyl pharmacophore to diverse nucleophilic scaffolds. This functional group modification is frequently utilized to modulate lipophilicity, enhance metabolic stability, and introduce a hydrogen-bond acceptor (the methoxy group) without the excessive flexibility of straight-chain ethers[3][4].

Mechanistic Rationale & Physicochemical Profiling

The utility of 1-(2-Bromoethyl)-1-methoxycyclobutane lies in its structural dichotomy: a sterically demanding, metabolically robust cyclobutane headgroup coupled with a highly reactive primary alkyl halide tail.

Direct alkylation using cyclobutyl halides is notoriously inefficient due to severe steric hindrance and the inherent ring strain of the four-membered ring, which heavily disfavors the bimolecular nucleophilic substitution (SN2) transition state[3]. By utilizing a 2-bromoethyl spacer, the electrophilic carbon is sufficiently distanced from the bulky 1-methoxycyclobutane core. This structural design ensures that the primary bromide acts as an excellent leaving group, facilitating rapid, high-yielding SN2 reactions with amines, phenols, and carbanions, while preserving the structural integrity of the cyclobutane ring[4].

SN2_Mechanism Nuc Nucleophile (R-NH2 / Ar-OH) ActiveNuc Activated Nucleophile (Anion) Nuc->ActiveNuc Deprotonation Base Base (K2CO3 / Cs2CO3) Base->ActiveNuc Deprotonation Transition SN2 Transition State (Polar Aprotic Solvent) ActiveNuc->Transition Nucleophilic Attack AlkylAgent 1-(2-Bromoethyl)-1- methoxycyclobutane AlkylAgent->Transition Br- Leaving Group Product Alkylated Product + Bromide Salt Transition->Product Inversion & Substitution

Mechanistic pathway of SN2 alkylation using 1-(2-Bromoethyl)-1-methoxycyclobutane.

Comparative Alkylating Efficacy

To understand the SN2 efficiency of this reagent, it is essential to benchmark it against structurally related alkylating agents. The table below summarizes the quantitative and qualitative reactivity profiles.

Alkylating AgentLeaving GroupSteric Hindrance at Reactive SiteSN2 ReactivityPharmacological Utility
1-(2-Bromoethyl)-1-methoxycyclobutane Primary BromideLow (Ethyl spacer)High High (Metabolic stability, lipophilicity modulation)
Bromocyclobutane Secondary BromideHigh (Direct ring attachment)Low Moderate (Conformational restriction only)
1-Bromo-2-methoxyethane Primary BromideLowHigh Low (Prone to rapid oxidative metabolism/O-dealkylation)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind reagent selection (e.g., base pKa, solvent polarity, and catalytic additives) is explicitly detailed to ensure high-fidelity reproducibility.

Protocol A: N-Alkylation of Secondary Amines

This protocol utilizes in situ Finkelstein catalysis to maximize the alkylation rate of sterically hindered secondary amines.

Reagents & Causality:

  • Substrate: Secondary Amine (1.0 eq)

  • Alkylating Agent: 1-(2-Bromoethyl)-1-methoxycyclobutane (1.2 eq)

  • Base: K₂CO₃ (2.5 eq) – Chosen for its optimal pKa; strong enough to neutralize the generated HBr but mild enough to prevent base-catalyzed side reactions.

  • Catalyst: Potassium Iodide (KI, 0.2 eq) – Critical Step: KI converts the alkyl bromide to an alkyl iodide in situ. Iodide is a vastly superior leaving group, significantly lowering the activation energy of the SN2 transition state.

  • Solvent: Acetonitrile (MeCN, 0.2 M) – A polar aprotic solvent that poorly solvates anions, increasing the nucleophilicity of the amine.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with the secondary amine (1.0 mmol), anhydrous K₂CO₃ (2.5 mmol), and KI (0.2 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add 1-(2-Bromoethyl)-1-methoxycyclobutane (1.2 mmol) dropwise via syringe at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 75 °C. Stir vigorously for 12–16 hours. Monitor the SN2 progression via LC-MS or TLC (staining with Ninhydrin).

  • Quench & Extraction: Once the starting amine is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with distilled water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL) to remove residual SN2 salts (KBr/KI), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: Hexanes/EtOAc) to yield the pure N-alkylated product.

Protocol B: O-Alkylation of Phenols

Phenols require a different strategic approach due to the lower nucleophilicity of the oxygen atom compared to nitrogen.

Reagents & Causality:

  • Base: Cs₂CO₃ (2.0 eq) – Critical Step: The large ionic radius of the cesium cation results in a highly diffuse charge. This prevents tight ion-pairing with the phenoxide anion, leaving the oxygen "naked" and hyper-reactive.

  • Solvent: N,N-Dimethylformamide (DMF, 0.2 M) – A strongly polar aprotic solvent that maximizes the SN2 rate by stabilizing the SN2 transition state while leaving the phenoxide unsolvated.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the phenol derivative (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere. Add Cs₂CO₃ (2.0 mmol) and stir at room temperature for 30 minutes to ensure complete generation of the phenoxide anion.

  • Alkylation: Add 1-(2-Bromoethyl)-1-methoxycyclobutane (1.5 eq, 1.5 mmol) in a single portion.

  • Heating: Heat the reaction mixture to 80 °C for 8 hours. Monitor via TLC (UV active starting material disappearance).

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted base. Extract heavily with Diethyl Ether or EtOAc (3 × 15 mL).

  • Aqueous Wash: Crucial: Wash the combined organics with water (5 × 10 mL) followed by brine (15 mL) to completely remove residual DMF, which otherwise co-elutes during purification.

  • Isolation: Dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the 1-methoxycyclobutylethyl ether derivative.

Workflow N1 1. Preparation Nuc + Base (DMF/MeCN) N2 2. Addition Alkylating Agent (Dropwise) N1->N2 N3 3. Reaction 60-80°C (TLC/LC-MS) N2->N3 N4 4. Workup Quench & Extract (Aq. Wash) N3->N4 N5 5. Purify Flash Silica Chromatography N4->N5

Standard experimental workflow for N- or O-alkylation using SN2 conditions.

References

  • 89794-41-2,2,3-dimethylpent-2-en-1-ol AccelaChem URL:[Link][2]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Chemical Reviews - ACS Publications URL:[Link][3]

  • WO2023057548A1 - Ccr6 receptor modulators Google Patents URL:[4]

Sources

Application

Application Note: Synthesis and Validation of 1-(2-Magnesioethyl)-1-methoxycyclobutane Bromide

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction The incorporation of sp³-rich, conformationally restricted m...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction

The incorporation of sp³-rich, conformationally restricted motifs into active pharmaceutical ingredients (APIs) is a proven strategy to improve metabolic stability, increase solubility, and modulate lipophilicity. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) serves as a highly specialized electrophilic building block. Converting this alkyl bromide into its corresponding organomagnesium species—1-(2-magnesioethyl)-1-methoxycyclobutane bromide—unlocks versatile nucleophilic pathways for downstream cross-coupling and carbonyl additions.

Due to the unique structural features of this substrate, standard Grignard protocols must be carefully adapted. This application note details a robust, self-validating protocol designed to maximize yield while mitigating specific side reactions inherent to functionalized cyclobutanes.

Mechanistic Insights & Causality (E-E-A-T)

As with all Grignard formations, the conversion of the alkyl halide is a heterogeneous solid-liquid reaction occurring on the surface of the magnesium metal via a Single Electron Transfer (SET) mechanism [1]. However, the specific architecture of 1-(2-bromoethyl)-1-methoxycyclobutane dictates several critical experimental choices:

  • Surface Passivation & Chemical Activation: Magnesium turnings naturally develop an unreactive magnesium oxide (MgO) passivation layer upon exposure to air [2]. Mechanical stirring alone is insufficient for this substrate. Chemical activators, specifically Iodine ( I2​ ), are required to pit this oxide layer and expose the highly reactive zero-valent magnesium lattice [3].

  • Intramolecular Coordination (The Chelate Effect): The target molecule features a methoxy ether group separated from the bromide by a two-carbon ethyl chain. Upon formation of the carbanion at the α -carbon, the oxygen atom of the methoxy group is perfectly positioned to form a highly stable 5-membered chelate ring ( Mg−Cα​−Cβ​−Cγ​−O ) with the magnesium center. This intramolecular coordination thermodynamically stabilizes the Grignard reagent and limits its participation in the Schlenk equilibrium, thereby preventing the precipitation of insoluble diorganomagnesium species [1].

  • Mitigation of Wurtz-Type Homocoupling: The most prominent side reaction for primary alkyl bromides is Wurtz homocoupling ( R−Br+R−MgBr→R−R+MgBr2​ ). Because this is a bimolecular reaction, it is strictly concentration-dependent. By utilizing a controlled, dropwise addition of the alkyl bromide, the localized concentration of the electrophile remains low, kinetically favoring Grignard formation over homocoupling.

  • Elimination Risks: Because the ether leaving group (methoxy) is situated at the γ -position relative to the carbanion, standard β -elimination is structurally impossible. While γ -elimination to form a spiro-cyclopropane is theoretically possible, it is highly disfavored under these conditions due to the massive ring strain of the resulting bicyclic system.

Experimental Workflow & Visualization

The following workflow illustrates the critical path for Grignard initiation and maturation. A self-validating system is built into the protocol to prevent the dangerous accumulation of unreacted halide.

Workflow A Mg Turnings + Anhydrous THF (Inert N2/Ar Atmosphere) B Chemical Activation (Add I2 crystal) A->B C Initiation Phase (Add 5% Alkyl Bromide) B->C D Self-Validation Checkpoint (Fading of I2 color & Exotherm) C->D Critical: Do not proceed without exotherm E Propagation Phase (Controlled dropwise addition) D->E Validated Initiation F Maturation & Titration (Stirring at RT -> Titration) E->F Maintain gentle reflux

Step-by-step workflow for Grignard reagent formation with built-in self-validation checkpoints.

Reagent Preparation & Quantitative Data

Table 1: Stoichiometry and Reagent Specifications (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
1-(2-Bromoethyl)-1-methoxycyclobutane193.081.0019.31 g (100 mmol)Electrophile / Substrate
Magnesium Turnings (Dry)24.311.503.65 g (150 mmol)Electron Donor / Solid Surface
Iodine ( I2​ )253.810.0125 mgSurface Activator
Anhydrous THF72.11-100 mLCoordinating Solvent

Step-by-Step Experimental Protocol

Note: This protocol relies on strict anhydrous and anaerobic conditions. All glassware must be flame-dried under vacuum and purged with high-purity Argon or Nitrogen.

Step 1: Apparatus Setup & Magnesium Activation
  • Equip a 250 mL 3-neck round-bottom flask with an oven-dried magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal temperature probe.

  • Add magnesium turnings (3.65 g, 150 mmol) to the flask. Flame-dry the apparatus under high vacuum, then backfill with Argon (repeat 3 times)[3].

  • Add anhydrous THF (20 mL) to the flask to cover the magnesium turnings.

  • Add a single crystal of Iodine (~25 mg). Stir the suspension at room temperature. The solution will immediately turn a pale brown/purple color.

Step 2: Initiation (The Self-Validating Step)
  • In the dropping funnel, prepare a solution of 1-(2-bromoethyl)-1-methoxycyclobutane (19.31 g, 100 mmol) dissolved in anhydrous THF (80 mL).

  • Add approximately 5% (4-5 mL) of the alkyl bromide solution to the magnesium suspension.

  • Validation Checkpoint: Turn off the stirrer momentarily and observe the reaction mixture. The initiation of the Grignard reaction is confirmed by two simultaneous, self-validating events:

    • Visual Cue: The localized fading of the brown iodine color to completely colorless. This indicates the formation of MgI2​ and the successful exposure of active, zero-valent Mg [2].

    • Thermal Cue: A distinct exothermic spike (internal temperature rising from 20°C to ~30-35°C) [3].

    • Causality Warning: If no exotherm is observed within 15 minutes, do not add more halide . Accumulating unreacted alkyl bromide in the flask can lead to a dangerous thermal runaway once the reaction finally initiates. If stalled, gently heat the mixture to 40°C or add a single drop of 1,2-dibromoethane to force initiation.

Step 3: Propagation and Maturation
  • Once initiation is validated, resume stirring and begin the dropwise addition of the remaining alkyl bromide solution over 45-60 minutes.

  • Adjust the addition rate to maintain a gentle, steady reflux (internal temperature ~60-65°C) without the need for external heating. The exothermic nature of the carbon-magnesium bond formation will sustain the reaction [3].

  • After the addition is complete and the exotherm subsides, apply external heating (oil bath) to maintain a gentle reflux for an additional 1 hour. This maturation step ensures complete conversion of the bromide.

  • Cool the reaction mixture to room temperature. The resulting Grignard reagent will appear as a clear, grey-to-brown solution.

Step 4: Titration and Quality Control
  • Never assume 100% conversion. Titrate the Grignard reagent prior to downstream use to determine the exact molarity. A recommended method is titration against a standardized solution of iodine in THF saturated with LiCl, or using salicylaldehyde phenylhydrazone as a colorimetric indicator.

  • Expected concentration: ~0.85 - 0.95 M (Assuming an 85-95% yield).

Mechanistic Coordination Model

The diagram below illustrates the structural stabilization of the formed Grignard reagent. Both the external ether solvent (THF) and the internal methoxy group coordinate to the tetrahedral magnesium center, preventing degradation and shifting the Schlenk equilibrium toward the monomeric Grignard species.

Coordination Mg Mg(II) Center Carbanion C1 (Ethyl Chain) Carbanion->Mg Covalent Bond Bromide Br- Ligand Bromide->Mg Ionic/Covalent Methoxy Internal -OCH3 Methoxy->Mg 5-Membered Chelate THF THF Solvent THF->Mg External Solvation

Tetrahedral coordination sphere of 1-(2-magnesioethyl)-1-methoxycyclobutane bromide.

References

  • Grignard reagent - Wikipedia . Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides . Master Organic Chemistry. Available at:[Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol . ResearchGate. Available at: [Link]

Sources

Method

Application Note: Step-by-Step Synthesis and Utility of 1-(2-Bromoethyl)-1-methoxycyclobutane in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Retrosynthetic rationale, mechanistic causality, and self-validating experimental protocols. Introduction & Strategic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Retrosynthetic rationale, mechanistic causality, and self-validating experimental protocols.

Introduction & Strategic Rationale

In modern medicinal chemistry, the strategic shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures—often termed "escaping from flatland"—is a proven tactic to improve clinical success rates. The incorporation of cyclobutane rings is particularly valuable for modulating a drug candidate's physicochemical properties.

1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3)[1] is a premium bifunctional building block. By appending a 1-methoxycyclobutyl-ethyl moiety to a target scaffold (often replacing a simple alkyl chain, piperidine, or morpholine ring), researchers can:

  • Block Metabolic Liabilities: The tertiary methoxy group at the 1-position eliminates the alpha-hydrogen, preventing cytochrome P450-mediated alpha-oxidation.

  • Restrict Conformational Space: The strained 4-membered ring restricts the rotational degrees of freedom of the ethyl linker, pre-organizing the molecule for target binding.

  • Tune Lipophilicity: The sp3-hydrocarbon core finely tunes the LogP, optimizing membrane permeability.

Table 1: Physicochemical Profile
PropertyValue
Chemical Name 1-(2-Bromoethyl)-1-methoxycyclobutane
CAS Registry Number 1702849-03-3
Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
Appearance Colorless to pale yellow liquid
Structural Features sp3-rich cyclobutane core, tertiary methoxy ether, primary alkyl bromide

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 1-(2-bromoethyl)-1-methoxycyclobutane is achieved through a highly efficient, four-step linear sequence starting from commercially available cyclobutanone. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, particularly when handling strained ring systems.

  • Step 1: Grignard Addition: Cyclobutanone suffers from significant angle strain (~90° bond angles vs. the ideal 109.5° for sp3 carbons). The nucleophilic addition of vinylmagnesium bromide is thermodynamically driven by the relief of this strain as the hybridization transitions from sp2 to sp3[2].

  • Step 2: Williamson Etherification: The resulting tertiary alcohol is sterically hindered. Deprotonation requires a strong, non-nucleophilic base (NaH) to form the alkoxide, which is then trapped by methyl iodide (MeI).

  • Step 3: Hydroboration-Oxidation: To install the primary alcohol, anti-Markovnikov hydration of the terminal alkene is required. Cyclobutane rings are remarkably stable to standard borane (BH3·THF) conditions, provided the temperature is controlled to prevent thermal ring-opening[3].

  • Step 4: The Appel Reaction (Critical Choice): Converting the primary alcohol to a bromide is the most sensitive step. Standard reagents like PBr3 or HBr generate transient carbocationic character. In a cyclobutane system, a primary carbocation adjacent to the ring will almost certainly trigger a Wagner-Meerwein rearrangement, expanding the ring to a cyclopentyl system. The Appel Reaction (CBr4 / PPh3) is explicitly chosen because it proceeds via a discrete phosphonium intermediate and a concerted SN2 displacement, strictly preserving the 4-membered ring architecture.

SyntheticWorkflow A Cyclobutanone B 1-Vinylcyclobutan-1-ol A->B Vinylmagnesium Bromide THF, 0 °C C 1-Methoxy-1-vinylcyclobutane B->C NaH, MeI THF, 0 °C to RT D 2-(1-Methoxycyclobutyl)ethan-1-ol C->D 1. BH3·THF 2. H2O2, NaOH E 1-(2-Bromoethyl)-1-methoxycyclobutane D->E CBr4, PPh3 DCM, 0 °C

Fig 1. Step-by-step synthetic workflow for 1-(2-Bromoethyl)-1-methoxycyclobutane.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and analytical checkpoints to ensure process integrity.

Protocol A: Synthesis of 1-Vinylcyclobutan-1-ol
  • Setup: Flame-dry a 500 mL round-bottom flask. Flush with N2. Add cyclobutanone (1.0 equiv, 100 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise, add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv, 120 mL) over 30 minutes via an addition funnel. Causality: Slow addition manages the exothermic Grignard reaction and prevents homocoupling.

  • Validation Checkpoint: Stir for 2 hours at room temperature. TLC (Hexanes/EtOAc 4:1, KMnO4 stain) should show complete consumption of the ketone and a new, highly polar spot that stains yellow/brown.

  • Workup: Quench carefully at 0 °C with saturated aqueous NH4Cl (100 mL). Extract with Et2O (3 × 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo to yield a light-yellow oil. Use immediately in the next step[2].

Protocol B: Synthesis of 1-Methoxy-1-vinylcyclobutane
  • Setup: Dissolve 1-vinylcyclobutan-1-ol (1.0 equiv, 90 mmol) in anhydrous THF (100 mL) under N2 at 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 135 mmol) in small portions. Visual Cue: Vigorous H2 gas evolution will occur. Wait until bubbling ceases (approx. 45 mins) to ensure complete alkoxide formation.

  • Alkylation: Add Methyl Iodide (1.5 equiv, 135 mmol) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice-water. Extract with EtOAc. The crude product is a volatile ether; concentrate under mild vacuum (≥150 mbar) to avoid product loss.

Protocol C: Synthesis of 2-(1-Methoxycyclobutyl)ethan-1-ol
  • Hydroboration: Dissolve the crude ether from Protocol B in anhydrous THF (100 mL) at 0 °C. Add BH3·THF (1.0 M, 0.5 equiv, 45 mmol) dropwise. Stir for 3 hours at room temperature.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (50 mL), followed by slow addition of 30% H2O2 (50 mL). Causality: The basic peroxide oxidatively cleaves the carbon-boron bond with strict retention of stereochemistry, yielding the primary alcohol.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1, PMA stain) will reveal a new, highly polar spot.

  • Workup: Extract with EtOAc, wash with saturated Na2S2O3 (to quench residual peroxides), dry, and concentrate.

Protocol D: Synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane
  • Setup: Dissolve 2-(1-methoxycyclobutyl)ethan-1-ol (1.0 equiv, 50 mmol) and Carbon Tetrabromide (CBr4, 1.2 equiv, 60 mmol) in anhydrous DCM (150 mL) at 0 °C.

  • Reaction: Add Triphenylphosphine (PPh3, 1.25 equiv, 62.5 mmol) in small portions over 20 minutes.

  • Validation Checkpoint: Visual Cue: The solution will turn slightly yellow, and a white precipitate of triphenylphosphine oxide (TPPO) will begin to form, confirming the SN2 displacement is occurring.

  • Purification: Stir for 1 hour. Concentrate the mixture to a slurry. Resuspend in cold Hexanes/Et2O (9:1) and filter through a Celite pad to remove the bulk of the TPPO. Purify the filtrate via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield the pure target bromide[1].

Application Workflow: SN2 Alkylation in Drug Discovery

Once synthesized, 1-(2-bromoethyl)-1-methoxycyclobutane is primarily utilized to alkylate nucleophilic drug scaffolds, such as secondary amines, phenols, or nitrogen-containing heterocycles.

Standard Alkylation Protocol: Combine the target nucleophile (1.0 equiv) and 1-(2-bromoethyl)-1-methoxycyclobutane (1.2 equiv) in anhydrous DMF. Add a mild, non-nucleophilic base such as Cs2CO3 (2.0 equiv). Heat the mixture to 70 °C for 12–18 hours. The bulky cyclobutane ring provides slight steric hindrance, necessitating elevated temperatures, but the primary nature of the bromide ensures a clean SN2 trajectory.

ApplicationWorkflow A Target Scaffold (Phenol / Amine) C Base (K2CO3 / Cs2CO3) Solvent (DMF / MeCN) A->C B 1-(2-Bromoethyl)-1- methoxycyclobutane B->C D Alkylated Target (Metabolically Stable) C->D SN2 Alkylation

Fig 2. SN2 alkylation workflow integrating the cyclobutane derivative into target scaffolds.

References

  • RSC Chemical Science. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and lactams. (Detailed protocols for the synthesis of 1-vinylcyclobutan-1-ol derivatives). Available at:[Link]

  • EPDF / The Chemistry of Functional Groups. The Chemistry of Cyclobutanes. (Mechanistic insights on the stability of cyclobutanes during hydroboration and oxidation). Available at:[Link]

  • Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. (Foundational methodology for the Appel Reaction avoiding carbocation rearrangements). Available at:[Link]

Sources

Application

Application Notes and Protocols: 1-(2-Bromoethyl)-1-methoxycyclobutane in Pharmaceutical Intermediate Synthesis

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic introduction of bioisosteres and lipophilic modifiers. 1-(2-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic introduction of bioisosteres and lipophilic modifiers. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) has emerged as a highly specialized alkylating agent used to graft the isolipophilic 1-methoxycyclobutane motif onto active pharmaceutical ingredients (APIs) [3]. This structural modification is particularly prevalent in the development of next-generation kinase inhibitors (e.g., TYK2 and LRRK2 inhibitors), where it serves to increase metabolic stability, modulate lipophilicity (sfLogD), and improve blood-brain barrier (BBB) penetrance while minimizing off-target human liver microsome (HLM) clearance [1].

As a Senior Application Scientist, this guide is designed to provide drug development professionals with a comprehensive, causally-driven methodology for utilizing this intermediate, ensuring high-yield synthesis and robust analytical validation.

Physicochemical Profile & Structural Rationale

The utility of 1-(2-bromoethyl)-1-methoxycyclobutane lies in its dual functionality: a highly reactive electrophilic tail (the primary bromide) and a sterically constrained, metabolically stable headgroup (the methoxycyclobutane ring).

Unlike traditional open-chain ethers or azetidine rings, the cyclobutane ring restricts conformational flexibility, forcing the methoxy group into specific spatial vectors. This creates a unique combination of a hydrogen bond acceptor (the oxygen) and lipophilic bulk, which is critical for fitting into shallow kinase active sites without being rapidly oxidized by cytochrome P450 enzymes [1].

Table 1: Quantitative Physicochemical Data [3]

Property Value Structural Implication
Chemical Name 1-(2-Bromoethyl)-1-methoxycyclobutane N/A
CAS Number 1702849-03-3 N/A
Molecular Formula C7H13BrO N/A
Molecular Weight 193.08 g/mol Low molecular weight allows for API addition without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 9.2 Ų Extremely low TPSA promotes excellent membrane and BBB permeability.

| LogP (predicted) | ~1.18 | Enhances the overall lipophilicity of the resulting API scaffold. |

Mechanistic Role in Targeted Drug Design

The incorporation of the methoxycyclobutane moiety has proven highly effective in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases, as well as LRRK2 inhibitors for Parkinson's Disease [1][2]. By replacing metabolically vulnerable azetidine or simple alkyl groups with a methoxycyclobutane group, researchers have observed a dramatic reduction in HLM clearance while retaining single-digit nanomolar potency against the target kinases [1].

Pathway IL Cytokine (IL-12/IL-23) Receptor Cytokine Receptor IL->Receptor TYK2 TYK2 Kinase Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Gene Gene Transcription (Autoimmune Response) STAT->Gene Translocates to Nucleus Inhibitor API with Methoxycyclobutane (TYK2 Inhibitor) Inhibitor->TYK2 Competitively Inhibits

Caption: TYK2/JAK-STAT signaling pathway targeted by methoxycyclobutane-modified APIs.

Reaction Optimization & Causality

The alkylation of amines or phenols using 1-(2-bromoethyl)-1-methoxycyclobutane proceeds via an SN​2 mechanism. However, the fully substituted C1 carbon of the cyclobutane ring (adjacent to the reacting ethyl chain) introduces a mild, neopentyl-like steric hindrance at the β -carbon.

If the reaction is run at room temperature, it is often sluggish. Conversely, if the temperature exceeds 90 °C in the presence of a strong base, the primary bromide undergoes an E2 elimination, yielding an undesired 1-methoxy-1-vinylcyclobutane byproduct.

Table 2: Optimization of SN​2 Alkylation Parameters

Solvent Base Temperature Result / Causality
THF K₂CO₃ 65 °C (Reflux) Low yield (<40%) . Poor solubility of the inorganic base in THF limits the reaction rate.

| DMF | K₂CO₃ | 25 °C | Sluggish . Steric hindrance at the β -carbon prevents efficient room-temperature alkylation. | | DMF | Cs₂CO₃ | 70 °C | Optimal yield (>85%) . The "cesium effect" enhances nucleophile solubility/reactivity; thermal activation overcomes the steric barrier without inducing E2 elimination. | | MeCN | DBU | 90 °C | Failure . Strong organic base and high heat favor E2 elimination over SN​2 substitution. |

Self-Validating Experimental Protocols

The following workflow details the optimal conditions for the N-alkylation of heterocyclic amines (a common step in kinase inhibitor synthesis). The protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure mechanistic fidelity.

Workflow A 1-(2-Bromoethyl)- 1-methoxycyclobutane C SN2 Alkylation Base: Cs2CO3 Solvent: DMF A->C B Nucleophile (Heterocyclic Amine) B->C D Alkylated Intermediate C->D 70°C, 12h E Kinase Inhibitor API (e.g., LRRK2 Inhibitor) D->E Downstream Synthesis

Caption: Workflow for SN2 alkylation using 1-(2-bromoethyl)-1-methoxycyclobutane.

Protocol: N-Alkylation of Heterocyclic Amines

Materials Required:

  • Heterocyclic amine starting material (1.0 eq)

  • 1-(2-Bromoethyl)-1-methoxycyclobutane (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 5% Aqueous Lithium Chloride (LiCl) solution

Step-by-Step Methodology:

  • Substrate Solvation: Charge a dry, argon-flushed round-bottom flask with the heterocyclic amine (1.0 eq). Add anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF provides a highly polar aprotic environment, stripping the solvation shell from the nucleophile and drastically enhancing its reactivity.

  • Base Activation: Add Cs₂CO₃ (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Causality: Cs₂CO₃ is chosen over K₂CO₃ due to the larger ionic radius of the cesium ion, which creates a looser, more reactive ion pair with the deprotonated amine (the "cesium effect").

  • Electrophile Addition: Introduce 1-(2-bromoethyl)-1-methoxycyclobutane (1.2 eq) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C. Maintain stirring for 12–16 hours.

    • Validation Check: At 8 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the depletion of the starting mass and the appearance of the [M+H]+ peak corresponding to the addition of 113 Da (mass of the methoxycyclobutylethyl moiety minus the bromide leaving group).

  • Quench and Phase Separation: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (3x reaction volume). Wash the organic layer sequentially with 5% aqueous LiCl solution (3x).

    • Causality: Standard brine washes often fail to remove DMF completely. Aqueous LiCl forms a highly soluble complex with DMF, pulling it entirely into the aqueous phase and preventing solvent contamination during concentration.

  • Isolation: Wash the organic layer once with standard brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure alkylated intermediate.

Analytical Validation Criteria

To ensure the structural integrity of the synthesized intermediate, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃): Look for the disappearance of the downfield triplet associated with the −CH2​Br group (typically around δ 3.4 - 3.6 ppm). Confirm the presence of a sharp singlet integrating to 3H around δ 3.1 - 3.2 ppm, representing the −OCH3​ group on the cyclobutane ring. The cyclobutane ring protons will appear as complex multiplets between δ 1.5 - 2.2 ppm.

  • LC-MS: The product must show a clear [M+H]+ peak with the characteristic isotopic pattern of the parent amine, lacking the 1:1 M/M+2 isotopic signature of bromine, confirming the complete displacement of the leaving group.

References

  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, American Chemical Society (2020).[Link]

  • C-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof.
Method

State-of-the-Art Cross-Coupling Protocols for 1-(2-Bromoethyl)-1-methoxycyclobutane in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction: Structural Challenges and Strategic Rationale The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction: Structural Challenges and Strategic Rationale

The incorporation of sp³-rich, sterically demanding motifs is a proven strategy in modern medicinal chemistry to improve the metabolic stability and pharmacokinetic profiles of drug candidates. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) [1] is a highly valuable building block for this purpose. It features a primary alkyl bromide tethered to a cyclobutane ring containing a quaternary carbon center and a methoxy ether.

The Challenge: Traditional palladium-catalyzed cross-coupling methods (e.g., standard Suzuki or Negishi couplings) frequently fail with substrates like 1-(2-Bromoethyl)-1-methoxycyclobutane. The proximity of the bulky β -quaternary cyclobutane center severely retards the two-electron oxidative addition step. Furthermore, if oxidative addition does occur, the resulting metal-alkyl species is highly susceptible to rapid β -hydride elimination, leading to undesired alkene byproducts rather than the target cross-coupled adduct.

The Solution: To overcome these intrinsic limitations, this application note details two field-proven, state-of-the-art methodologies:

  • Metallaphotoredox Cross-Electrophile Coupling: Utilizes single-electron transfer (SET) to bypass slow oxidative addition via radical generation[2, 3].

  • Nickel-Catalyzed Suzuki-Miyaura Coupling: Employs specialized bidentate ligands to stabilize the Ni-alkyl intermediate and accelerate transmetalation, outcompeting β -hydride elimination[4, 5].

Protocol A: Metallaphotoredox Cross-Electrophile C(sp³)–C(sp²) Coupling

Causality & Mechanistic Insights

Dual iridium/nickel metallaphotoredox catalysis fundamentally alters the activation paradigm for unactivated alkyl bromides. Instead of relying on a sterically hindered two-electron oxidative addition, an Iridium(III) photocatalyst, excited by visible light, facilitates the generation of a primary carbon-centered radical from 1-(2-Bromoethyl)-1-methoxycyclobutane.

This is optimally achieved using tris(trimethylsilyl)silanol ((TMS)₃SiOH) as a Halogen Atom Transfer (HAT) reagent. The silanolate is oxidized by the excited photocatalyst, generating a silyl radical that rapidly abstracts the bromine atom. The resulting alkyl radical is sterically unhindered and is rapidly captured by the Nickel catalytic cycle, which simultaneously undergoes oxidative addition with an aryl halide. This dual-cycle synchrony completely bypasses the steric penalty of the β -quaternary center [3].

Figure 1: Synergistic Ir/Ni dual catalytic cycle for the cross-electrophile coupling of alkyl bromides.

Step-by-Step Experimental Methodology

Reagents Required:

  • 1-(2-Bromoethyl)-1-methoxycyclobutane (1.5 equiv, 0.75 mmol)

  • Aryl bromide (1.0 equiv, 0.50 mmol)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • (TMS)₃SiOH (1.5 equiv)

  • Anhydrous Na₂CO₃ (2.0 equiv)

  • Degassed DME (N,N-Dimethylacetamide can also be used) (0.1 M)

Procedure:

  • Glovebox Preparation: In an argon-filled glovebox, charge an 8 mL reaction vial equipped with a Teflon septum and magnetic stir bar with NiCl₂·glyme, dtbbpy, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, the aryl bromide (if solid), and Na₂CO₃.

  • Solvent and Liquid Addition: Add degassed DME to the vial. Stir for 5 minutes until the Ni-complex turns a characteristic pale green/blue. Add 1-(2-Bromoethyl)-1-methoxycyclobutane and (TMS)₃SiOH via micropipette.

  • Photochemical Reaction: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs.

  • Temperature Control: Ensure a cooling fan is actively maintaining the reaction temperature at approximately 25 °C. Critical Causality: Elevated temperatures accelerate non-productive radical recombination and protodehalogenation pathways.

  • Workup: After 16-24 hours (monitor by LC-MS), dilute the mixture with EtOAc, wash with water and brine, dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling

Causality & Mechanistic Insights

For scenarios where aryl boronic acids are preferred over aryl halides, the Nickel-catalyzed Suzuki-Miyaura coupling is the optimal choice. The fundamental challenge here is preventing β -hydride elimination of the unactivated alkyl bromide.

By utilizing a rigid, bidentate nitrogen ligand such as bathophenanthroline (or specific bulky phosphines), the coordination sphere of the Nickel center is restricted. This conformational rigidity stabilizes the intermediate Ni(II)-alkyl species and significantly accelerates the transmetalation step from the arylboronic acid. The rapid transmetalation outpaces the kinetics of β -hydride elimination, allowing for successful reductive elimination to form the C(sp³)-C(sp²) bond [5, 6].

Figure 2: Experimental workflow for the Ni-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Methodology

Reagents Required:

  • 1-(2-Bromoethyl)-1-methoxycyclobutane (1.0 equiv, 0.50 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • NiBr₂·diglyme (10 mol%)

  • Bathophenanthroline (10 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous sec-butanol / THF (2:1 ratio, 0.2 M)

Procedure:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under argon, combine NiBr₂·diglyme and bathophenanthroline. Add 1 mL of anhydrous THF and stir for 15 minutes to pre-form the active catalyst complex.

  • Reagent Addition: Add the arylboronic acid and KOtBu to the tube.

  • Electrophile Introduction: Add the remaining solvent (sec-butanol) followed by 1-(2-Bromoethyl)-1-methoxycyclobutane.

  • Heating: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 60 °C for 12–24 hours. Critical Causality: The use of sec-butanol as a co-solvent enhances the solubility of the boronic acid and base, facilitating a homogenous transmetalation environment.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics for both protocols when applied to the 1-(2-Bromoethyl)-1-methoxycyclobutane scaffold, based on established literature precedents for primary alkyl bromides with β -steric hindrance.

ParameterProtocol A: MetallaphotoredoxProtocol B: Ni-Suzuki-Miyaura
Coupling Partner Aryl/Heteroaryl BromidesAryl/Heteroaryl Boronic Acids
Typical Yield Range 65% – 85%50% – 75%
Reaction Temperature 25 °C (Room Temperature)60 °C
Functional Group Tolerance Excellent (Tolerates alcohols, amines, carbonyls)Moderate (Sensitive to strong electrophiles due to KOtBu)
Primary Byproducts Protodehalogenation (minor)Alkene (via β -hydride elimination), Homocoupling
Scalability Good (Requires flow setup for >5g)Excellent (Standard batch reactors)

References

  • Chen, T. Q., & MacMillan, D. W. C. (2014). A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. Science, 345(6195), 437-440. URL:[Link]

  • MacMillan, D. W. C., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp³–Csp³ Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(44), 15004-15015. URL:[Link]

  • Anka-Lufford, L. L., Huihui, K. M. M., Gower, N. J., Ackerman, L. K. G., & Weix, D. J. (2016). Nickel-Catalyzed Cross-Electrophile Coupling with Organic Reductants in Non-Amide Solvents. Chemistry - A European Journal, 22(33), 11564-11567. URL:[Link]

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. URL:[Link]

  • Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 126(5), 1340-1341. URL:[Link]

Application

Nucleophilic aliphatic substitution (SN2) with 1-(2-Bromoethyl)-1-methoxycyclobutane

Application Note: Nucleophilic Aliphatic Substitution (SN2) of 1-(2-Bromoethyl)-1-methoxycyclobutane Abstract The incorporation of cyclobutane rings into pharmacophores is a proven strategy to enhance metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aliphatic Substitution (SN2) of 1-(2-Bromoethyl)-1-methoxycyclobutane

Abstract The incorporation of cyclobutane rings into pharmacophores is a proven strategy to enhance metabolic stability, restrict molecular conformation, and improve pharmacokinetic profiles[1][2]. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3)[3] serves as a highly versatile electrophilic building block for drug discovery. This application note details the mechanistic rationale and provides validated, step-by-step protocols for the SN2 functionalization of this substrate.

Mechanistic Insights & Substrate Profiling

1.1 The Cyclobutane Scaffold Unlike conformationally flexible linear alkyl chains, the cyclobutane ring adopts a rigid puckered conformation[2]. The presence of the 1-methoxy group introduces a polar hydrogen-bond acceptor, which can modulate the physicochemical properties (e.g., logP and topological polar surface area) of the resulting drug candidate[1][3].

1.2 SN2 Reaction Causality The substrate features a primary alkyl bromide (-CH₂CH₂Br) extending from the cyclobutane core. This primary carbon is sterically unhindered, making it an ideal electrophile for Bimolecular Nucleophilic Substitution (SN2)[4].

  • Why avoid SN1? SN1 reactions proceed via a carbocation intermediate. Generating a primary carbocation is energetically highly unfavorable. Furthermore, carbocations adjacent to or near strained rings (like cyclobutane) are prone to ring-expansion rearrangements (e.g., forming cyclopentane derivatives). SN2 avoids these side reactions entirely by utilizing a concerted mechanism where bond-breaking and bond-making occur simultaneously[4][5].

  • Solvent Selection: The protocols below utilize polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN). Polar aprotic solvents solvate the counter-cations (e.g., Na⁺, K⁺) but leave the nucleophilic anions "naked" and highly reactive, significantly accelerating the SN2 reaction rate[4][5].

Experimental Protocols

Protocol A: Azidation via Sodium Azide (Synthesis of 1-(2-Azidoethyl)-1-methoxycyclobutane) Azidation is a foundational SN2 reaction, yielding an intermediate that can be readily reduced to a primary amine or utilized in copper-catalyzed click chemistry.

  • Step 1: Reaction Setup. In an oven-dried 50 mL round-bottom flask, dissolve 1-(2-Bromoethyl)-1-methoxycyclobutane (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Step 2: Nucleophile Addition. Add Sodium Azide (NaN₃) (1.5 eq, 7.5 mmol) in one portion. Causality: A slight excess of NaN₃ ensures complete conversion of the alkyl bromide, while DMF leaves the azide ion unsolvated and highly nucleophilic[5].

  • Step 3: Heating. Stir the mixture at 60°C under a nitrogen atmosphere for 4-6 hours. Monitor progression via TLC (Hexanes/EtOAc 9:1). Causality: Mild heating overcomes the activation energy barrier of the SN2 transition state without causing thermal degradation of the cyclobutane ring.

  • Step 4: Quench & Workup. Cool to room temperature and quench with distilled water (30 mL). Extract the aqueous layer with Diethyl Ether (3 x 20 mL). Causality: Water effectively removes the DMF solvent and unreacted NaN₃ salts, driving the organic product into the ether layer.

  • Step 5: Purification. Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude azide is generally pure enough for subsequent steps (>95% yield).

Protocol B: N-Alkylation of a Secondary Amine (Synthesis of Piperidine Derivative)

  • Step 1: Setup. Dissolve the substrate (1.0 eq, 3.0 mmol) and Piperidine (1.2 eq, 3.6 mmol) in anhydrous Acetonitrile (MeCN) (10 mL).

  • Step 2: Base Addition. Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 6.0 mmol). Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HBr byproduct. Without it, the HBr would protonate the piperidine, rendering it non-nucleophilic and halting the reaction.

  • Step 3: Reflux. Heat the mixture to 80°C (reflux) for 12 hours. Monitor by LC-MS.

  • Step 4: Isolation. Cool the mixture, filter off the inorganic salts (KBr, unreacted K₂CO₃) through a Celite pad, and concentrate the filtrate.

  • Step 5: Chromatography. Purify the residue via flash column chromatography (Dichloromethane/Methanol gradient) to afford the pure tertiary amine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of SN2 conditions for the N-alkylation of 1-(2-Bromoethyl)-1-methoxycyclobutane with secondary amines.

SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
Methanol (Protic)K₂CO₃65 (Reflux)24< 20%12%
THF (Weakly Polar)Triethylamine65 (Reflux)2445%38%
MeCN (Polar Aprotic) K₂CO₃ 80 (Reflux) 12 > 95% 89%
DMF (Polar Aprotic)DIPEA808> 95%85%

Note: Polar aprotic solvents (MeCN, DMF) drastically outperform polar protic solvents (Methanol), perfectly aligning with SN2 kinetic principles where protic solvents encumber the nucleophile via hydrogen bonding[4].

Visualizations

SN2_Mechanism Nu Nucleophile (e.g., N3⁻ or Amine) TS [ Transition State ] Concerted Bond Making/Breaking Nu->TS Polar Aprotic Solvent (DMF/MeCN) Substrate 1-(2-Bromoethyl)- 1-methoxycyclobutane Substrate->TS Polar Aprotic Solvent (DMF/MeCN) Product Substituted Product (e.g., Azide/Amine) TS->Product Inversion of Configuration LG Leaving Group (Br⁻) TS->LG Departure

SN2 mechanism pathway showing concerted nucleophilic attack and leaving group departure.

Workflow Step1 Reaction Setup Substrate + Nu + Solvent Step2 Heating & Stirring 60-80°C (Activation) Step1->Step2 Step3 Reaction Monitoring TLC / LC-MS Step2->Step3 Step3->Step2 Incomplete Step4 Aqueous Workup Quench & Extraction Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Standardized high-throughput experimental workflow for SN2 aliphatic substitution.

References

  • Chemistry Steps. "SN2 Reaction Mechanism". Chemistry Steps. URL: [Link]

  • Chemistry LibreTexts. "11.3: Characteristics of the SN2 Reaction". LibreTexts. URL: [Link]

  • RSC Medicinal Chemistry. "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists". National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Method

Application of 1-(2-Bromoethyl)-1-methoxycyclobutane in medicinal chemistry drug discovery

Application Note: Integration of 1-(2-Bromoethyl)-1-methoxycyclobutane in Medicinal Chemistry Drug Discovery Executive Summary & Strategic Context In modern medicinal chemistry, the optimization of a lead compound's phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of 1-(2-Bromoethyl)-1-methoxycyclobutane in Medicinal Chemistry Drug Discovery

Executive Summary & Strategic Context

In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile heavily relies on the strategic incorporation of sp3-hybridized carbon architectures. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) [1] has emerged as a highly specialized, bifunctional building block. It serves as an electrophilic alkylating agent designed to append a sterically hindered, metabolically stable methoxycyclobutyl-ethyl moiety onto amine, phenol, or heterocyclic scaffolds.

Unlike linear ether appendages (e.g., methoxypropyl groups), the gem-disubstituted cyclobutane ring provides critical conformational restriction. This structural motif effectively shields the ether oxygen from rapid cytochrome P450 (CYP450)-mediated oxidative demethylation while simultaneously increasing the target molecule's fraction of sp3 carbons (Fsp3), a metric strongly correlated with clinical success[2].

Mechanistic Rationale: The "Escape from Flatness" Paradigm

As an Application Scientist, selecting the right alkylating agent requires balancing reactivity with the final physicochemical properties of the drug candidate. The choice to utilize 1-(2-bromoethyl)-1-methoxycyclobutane over simpler aliphatic halides is driven by three causal factors:

  • Metabolic Shielding: The methoxy group is positioned on a quaternary carbon (C1 of the cyclobutane ring). This profound steric bulk prevents CYP450 enzymes from accessing the alpha-protons necessary for O-demethylation, a common metabolic liability in linear ethers.

  • Conformational Restriction (Entropic Advantage): Linear alkyl chains suffer a high entropic penalty upon binding to a target protein due to the loss of multiple rotatable bonds. The cyclobutane ring locks the methoxy group and the ethyl linker into a defined vector space, pre-organizing the molecule for receptor binding and often improving target affinity.

  • Lipophilicity Modulation: The integration of the cyclobutane ring increases lipophilicity (LogP) for membrane permeability, while the methoxy oxygen acts as a defined hydrogen-bond acceptor to maintain aqueous solubility.

Quantitative Physicochemical Profiling

To illustrate the structural advantages, the following table compares 1-(2-bromoethyl)-1-methoxycyclobutane with its linear counterpart, 1-bromo-3-methoxypropane.

Property1-(2-Bromoethyl)-1-methoxycyclobutane1-Bromo-3-methoxypropaneMedicinal Chemistry Implication
Molecular Formula C7H13BrOC4H9BrODetermines mass contribution to the final lead.
Molecular Weight 193.08 g/mol 153.02 g/mol Cyclobutane adds mass but significantly improves 3D topology.
Rotatable Bonds 34Fewer rotatable bonds in the cyclobutane analog reduce the entropic penalty of target binding.
Fraction sp3 (Fsp3) 1.0 (7/7 carbons)1.0 (4/4 carbons)Both maximize sp3 character, aiding in "escaping flatness."
Steric Hindrance at Oxygen High (Quaternary C1)Low (Secondary Carbon)High hindrance severely restricts CYP450-mediated O-demethylation.

Workflow Visualization

The following diagram illustrates the logical workflow of integrating this building block into a lead optimization cycle, highlighting the downstream property enhancements.

G cluster_benefits Medicinal Chemistry Enhancements Lead Lead Scaffold (NH/OH Nucleophile) Reaction SN2 Alkylation + NaI Catalyst Lead->Reaction Reagent 1-(2-Bromoethyl)-1- methoxycyclobutane (CAS: 1702849-03-3) Reagent->Reaction Product Optimized Candidate (Target Molecule) Reaction->Product Fsp3 Increased Fsp3 (Improved Solubility) Product->Fsp3 Metab CYP450 Shielding (Metabolic Stability) Product->Metab Conf Conformational Restriction Product->Conf

Workflow illustrating the integration of 1-(2-Bromoethyl)-1-methoxycyclobutane in lead optimization.

Experimental Protocols: Self-Validating Systems

Handling bromoethyl-cyclobutanes requires specific synthetic strategies. The primary bromide is moderately reactive, but the adjacent cyclobutane ring can induce steric crowding. Furthermore, harsh basic conditions can trigger an E2 elimination reaction, converting the bromoethyl group into an undesired vinyl group. The protocols below are designed with causality and self-validation in mind to suppress side reactions.

Protocol A: Finkelstein-Assisted N-Alkylation of Secondary Amines

Use Case: Appending the moiety to piperidines, piperazines, or pyrazoles (common in LPAR1 inhibitors and CNS-active drugs)[3].

Causality & Design: Potassium carbonate (K2CO3) is used as a mild, insoluble base to scavenge HBr without promoting E2 elimination. Sodium iodide (NaI) is introduced in catalytic amounts to drive an in situ Finkelstein reaction, converting the bromide to a highly reactive primary iodide. This significantly accelerates the SN2 pathway over elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine lead compound (1.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL).

  • Reagent Addition: Add finely powdered, anhydrous K2CO3 (2.5 mmol, 2.5 eq) followed by NaI (0.2 mmol, 0.2 eq).

  • Alkylation: Syringe in 1-(2-Bromoethyl)-1-methoxycyclobutane (1.2 mmol, 1.2 eq) dropwise over 5 minutes at room temperature.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the suspension to 70°C for 12–16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol).

Self-Validation System:

  • Reaction Monitoring: TLC (ninhydrin stain) will show the disappearance of the secondary amine.

  • LC-MS Verification: The product peak must show a mass shift of +113 Da (addition of C7H13O) relative to the starting amine.

  • NMR Confirmation: In 1H-NMR (CDCl3), validate the success of the reaction by locating the sharp singlet of the methoxy group (-OCH3) integrating to 3H at approximately δ 3.1–3.3 ppm, and the triplet of the newly formed N-CH2 group integrating to 2H.

Protocol B: O-Alkylation of Phenolic Scaffolds

Use Case: Etherification of phenol-containing leads to improve metabolic half-life.

Causality & Design: Cesium carbonate (Cs2CO3) is selected over K2CO3. The large ionic radius of the Cesium cation poorly coordinates with the phenoxide oxygen, generating a highly reactive, "naked" nucleophile that rapidly attacks the electrophile. N,N-Dimethylformamide (DMF) is used to solvate the transition state and stabilize the SN2 trajectory.

Step-by-Step Methodology:

  • Preparation: Dissolve the phenolic lead compound (1.0 mmol) in anhydrous DMF (5 mL) in a sealed pressure vial.

  • Deprotonation: Add Cs2CO3 (2.0 mmol, 2.0 eq) and stir at room temperature for 15 minutes to ensure complete phenoxide formation (solution may darken).

  • Alkylation: Add 1-(2-Bromoethyl)-1-methoxycyclobutane (1.5 mmol, 1.5 eq) in one portion.

  • Thermal Activation: Heat the reaction mixture to 80°C for 8 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (25 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers extensively with brine (5 x 15 mL) to remove residual DMF.

  • Drying & Purification: Dry over anhydrous Na2SO4, concentrate, and purify via automated flash chromatography (Hexanes/Ethyl Acetate).

Self-Validation System:

  • IR Spectroscopy: Confirm the disappearance of the broad phenolic O-H stretch (~3200–3500 cm⁻¹).

  • NMR Confirmation: The phenolic OH proton (typically δ 8.0–10.0 ppm) will disappear. Look for the emergence of the aliphatic ether protons (O-CH2-CH2-) in the δ 3.8–4.2 ppm region.

Safety and Handling Considerations

As with many halogenated aliphatic compounds, 1-(2-bromoethyl)-1-methoxycyclobutane and its structural isomers (e.g., 1-(2-bromoethyl)-3-methoxycyclobutane) are classified as skin and severe eye irritants (GHS Hazard Statements H315, H319)[4]. All handling must be performed inside a certified chemical fume hood using nitrile gloves and safety goggles. The compound should be stored under an inert atmosphere at 2–8°C to prevent degradation or hydrolysis of the bromide.

References

  • GuideChem Compound Database. 1-(2-bromoethyl)-1-methoxycyclobutane (CAS 1702849-03-3) Physical and Chemical Properties. Retrieved April 4, 2026. 1

  • Chemical Reviews (ACS Publications). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Discusses the structural importance of cyclobutanes in medicinal chemistry. 2

  • Google Patents. WO2025226510A1 - Lpar1 inhibitors. Highlights the application of methoxycyclobutane derivatives in synthesizing complex receptor inhibitors. 3

  • PubChem (National Institutes of Health). 1-(2-Bromoethyl)-3-methoxycyclobutane Safety and Hazards Datasheet.4

Sources

Application

Catalytic conditions for reacting 1-(2-Bromoethyl)-1-methoxycyclobutane with amines

Application Notes & Protocols Topic: Catalytic Conditions for the Reaction of 1-(2-Bromoethyl)-1-methoxycyclobutane with Amines Audience: Researchers, scientists, and drug development professionals. Introduction: Synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Catalytic Conditions for the Reaction of 1-(2-Bromoethyl)-1-methoxycyclobutane with Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing Novel Cyclobutane-Containing Scaffolds

The cyclobutane motif is a valuable structural unit in medicinal chemistry, offering a unique three-dimensional profile that can enhance binding affinity and modulate physicochemical properties. The title compound, 1-(2-Bromoethyl)-1-methoxycyclobutane, is a versatile building block for introducing this moiety. Its reaction with amines is a key transformation for creating novel amine derivatives and, more significantly, serves as a potential gateway to complex spirocyclic systems. Spirocycles, which feature two rings joined by a single atom, are of increasing interest in drug design as they can increase molecular rigidity and improve sp³ character, often leading to better clinical outcomes.[1]

This guide provides a comprehensive overview of the catalytic conditions required to effectively couple 1-(2-Bromoethyl)-1-methoxycyclobutane with a variety of primary and secondary amines. While a direct nucleophilic substitution is possible, catalytic methods are often essential to overcome the challenges associated with alkyl bromide reactivity, such as slow reaction rates and competing elimination side reactions. We will explore both palladium-catalyzed cross-coupling strategies and alternative heterogeneous systems, providing detailed protocols and explaining the rationale behind the selection of catalysts, ligands, bases, and solvents.

Mechanistic Considerations: Navigating Substitution and Elimination

The reaction of an amine with 1-(2-Bromoethyl)-1-methoxycyclobutane can proceed through several pathways. Understanding these is critical for optimizing reaction conditions and minimizing unwanted byproducts.

Direct Nucleophilic Substitution (Sₙ2 Pathway)

The most direct route is a bimolecular nucleophilic substitution (Sₙ2) reaction. The amine, acting as a nucleophile, attacks the carbon atom bearing the bromine, displacing the bromide ion. This non-catalytic pathway is highly dependent on the nucleophilicity of the amine, the choice of solvent, and the presence of a suitable base to neutralize the HBr formed.[2]

SN2_Pathway reagents 1-(2-Bromoethyl)-1-methoxycyclobutane + R₂NH transition_state Transition State [R₂NH---C---Br]⁻ reagents->transition_state Sₙ2 Attack product Product + HBr transition_state->product Br⁻ Leaves base_step HBr + Base -> HB⁺ + Br⁻ product->base_step Neutralization

Caption: The uncatalyzed Sₙ2 pathway for amination.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

For less reactive amines or to achieve higher efficiency and milder conditions, palladium-catalyzed Buchwald-Hartwig amination is the premier method.[3] This catalytic cycle transforms the traditionally challenging C(sp³)-N bond formation into a highly efficient process. The choice of a sterically hindered and electron-rich phosphine ligand is critical for facilitating the key steps of the cycle, particularly the oxidative addition and reductive elimination.[4]

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(L)₂-Br pd0->pd_complex R-Br oxidative_addition Oxidative Addition amido_complex R-Pd(II)(L)₂-NR'₂ pd_complex->amido_complex Base, R'₂NH amine_coordination + R'₂NH - HBr amido_complex->pd0 product Product R-NR'₂ amido_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination of an alkyl bromide.

Protocols and Catalytic Systems

The optimal conditions depend heavily on the nature of the amine (primary, secondary, aliphatic, aromatic) and the desired scale of the reaction.

Protocol 1: Palladium-Catalyzed Amination of 1-(2-Bromoethyl)-1-methoxycyclobutane

This protocol is recommended for a broad range of primary and secondary amines and generally provides high yields under relatively mild conditions. The key to success with alkyl bromides is the selection of a suitable bulky, electron-rich phosphine ligand.

Materials:

  • 1-(2-Bromoethyl)-1-methoxycyclobutane

  • Amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a dedicated precatalyst like tBuBrettPhos Pd G3)[5]

  • Phosphine Ligand (e.g., tBuBrettPhos, Josiphos-type ligands)[4][5]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))[6]

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (1-2 mol %) and the phosphine ligand (2-4 mol %).

  • Reagent Addition: Add the base (1.5 equivalents). Then, add the 1-(2-Bromoethyl)-1-methoxycyclobutane (1.0 equivalent).

  • Solvent and Amine: Add the anhydrous solvent (to make a ~0.1 M solution) followed by the amine (1.2 equivalents). For primary amines, using a larger excess (≥2 equivalents) can help minimize diarylation.[6]

  • Reaction: Seal the vessel and heat the mixture with stirring. The optimal temperature is typically between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Comparative Data for Palladium-Catalyzed Amination

Amine TypeCatalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Secondary Cyclic (e.g., Morpholine)Pd₂(dba)₃ / tBuBrettPhosNaOtBuToluene80>90[5]
Primary Aliphatic (e.g., Butylamine)Pd₂(dba)₃ / JosiphosLHMDSDioxane10075-85[4][6]
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10070-80[7]
Ammonia Surrogate (e.g., (NH₄)₂SO₄)Pd(OAc)₂ / BiarylphosphineK₃PO₄t-Amyl Alcohol11060-75[8]
Protocol 2: Heterogeneous Catalysis for N-Alkylation

For applications where catalyst recovery and reuse are paramount, a heterogeneous system can be employed. These often require higher temperatures but avoid costly palladium catalysts and ligands.

Materials:

  • 1-(2-Bromoethyl)-1-methoxycyclobutane

  • Amine (1.0 - 1.5 equivalents)

  • Catalyst (e.g., γ-Al₂O₃ or Al₂O₃-OK)[9][10]

  • Solvent (e.g., Acetonitrile, or solvent-free)

Step-by-Step Methodology:

  • Catalyst Preparation: Activate the catalyst if required (e.g., by heating under vacuum).

  • Reaction Setup: In a round-bottom flask, combine the 1-(2-Bromoethyl)-1-methoxycyclobutane (1.0 eq), the amine (1.1 eq), the catalyst (20 wt% relative to the amine), and the solvent (if used).[10]

  • Reaction: Heat the mixture to the desired temperature (can range from room temperature to 300°C depending on the catalyst system) and stir vigorously.[9][10] Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Catalyst Recovery: Upon completion, cool the mixture and filter to recover the solid catalyst. The catalyst can often be washed with a solvent, dried, and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The residue can be purified by distillation or column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested SolutionReference
No or Low Conversion Inactive catalyst or insufficient temperature.Ensure reagents and solvent are anhydrous. Use a more electron-rich, bulky ligand for Pd systems. Gradually increase the reaction temperature.[2]
Weak base.For Pd-catalyzed reactions, switch to a stronger base like NaOtBu or LHMDS. For Sₙ2, consider K₂CO₃ or Cs₂CO₃ in DMF.[2][6]
Formation of Elimination Product Base is too sterically hindered or temperature is too high.Use a less hindered base (e.g., K₃PO₄ instead of NaOtBu). Lower the reaction temperature.-
Overalkylation (Primary Amine) The secondary amine product is more nucleophilic than the starting primary amine.Use a significant excess of the primary amine (2-4 equivalents). Add the alkyl bromide slowly to the reaction mixture.[2][6]
Low Yield with Aniline Aniline is a weaker nucleophile.Higher temperatures and a more robust catalytic system (e.g., with ligands like Xantphos or BrettPhos) are often required.[7]

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al₂O₃. Central European Journal of Chemistry. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Synfacts. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2010). ResearchGate. [Link]

  • Fors, B. P., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. (2022). [Link]

  • Sergeev, A. G., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. [Link]

  • Shen, Q., Shekhar, S., Stambuli, J. P., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure-Activity Relationships. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Substitution over Elimination in 1-(2-Bromoethyl)-1-methoxycyclobutane Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields or alkene side-product formation when functionalizing 1-(2-bromoethyl)-1-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields or alkene side-product formation when functionalizing 1-(2-bromoethyl)-1-methoxycyclobutane .

While primary alkyl halides generally favor bimolecular nucleophilic substitution (SN2)[1], the unique steric and electronic environment of this cyclobutane derivative can inadvertently trigger competing bimolecular elimination (E2) pathways, resulting in the unwanted 1-methoxy-1-vinylcyclobutane side product. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to suppress elimination and maximize substitution yields.

Diagnostic Troubleshooting Workflow

Before altering your experimental conditions, use the logical decision tree below to identify the root cause of your E2 side reactions.

E2_Mitigation Start Issue: High E2 Elimination (1-methoxy-1-vinylcyclobutane) CheckBase Is the nucleophile a strong or bulky base? Start->CheckBase FixBase Use non-basic nucleophile (e.g., azide, thiolate) CheckBase->FixBase Yes CheckSolv Are you using protic solvents or high heat? CheckBase->CheckSolv No FixSolv Use polar aprotic (DMF) & decrease temperature CheckSolv->FixSolv Yes Finkel Perform Finkelstein (Br→I) for milder SN2 conditions CheckSolv->Finkel No

Diagnostic workflow for mitigating E2 elimination in 1-(2-bromoethyl)-1-methoxycyclobutane.

Frequently Asked Questions (FAQs) & Causality Guides

Q1: Why is my reaction yielding predominantly 1-methoxy-1-vinylcyclobutane instead of the desired substitution product? Causality & Mechanism: 1-(2-bromoethyl)-1-methoxycyclobutane is a primary alkyl bromide. Under standard conditions, primary substrates lack the severe steric hindrance that blocks SN2 trajectories, making substitution highly likely[1]. However, the adjacent cyclobutane ring features a fully substituted (quaternary) C1 carbon bearing a methoxy group. This creates a "gamma-quaternary" steric environment. When you use a strong, bulky base (e.g., t-BuOK, LDA, or even unhindered alkoxides), the SN2 backside attack is kinetically slowed by this local bulk. Consequently, the base abstracts a more accessible beta-proton from the ethyl chain, driving the reaction toward E2 elimination[2][3]. Solution: Switch to a highly polarizable, non-basic nucleophile (e.g., thiolates, azides, or cyanides) which are excellent SN2 participants but lack the basicity required to trigger E2[4].

Q2: How does solvent selection influence the SN2/E2 ratio for this specific cyclobutane derivative? Causality & Mechanism: Solvent dielectric properties and hydrogen-bonding capabilities dictate the activation energy of the SN2 transition state. Protic solvents (like ethanol or water) form dense hydrogen-bonded solvation shells around anionic nucleophiles, drastically lowering their nucleophilicity while leaving their basicity relatively intact[5]. This inadvertently favors the E2 pathway. Solution: Utilize polar aprotic solvents such as anhydrous DMF, DMSO, or acetonitrile. These solvents solvate cations strongly but leave nucleophilic anions "naked" and highly reactive, accelerating the SN2 rate so it outcompetes E2[5].

Q3: I must use a basic nucleophile, and changing the solvent didn't entirely suppress the vinyl side-product. What is the next logical step? Causality & Mechanism: Elimination reactions have a higher entropy of activation than substitution reactions; therefore, E2 is heavily favored by heat. If SN2 is still too slow at low temperatures, you must improve the leaving group. Bromide is a good leaving group, but iodide is superior due to its larger atomic radius and polarizability, which significantly lowers the transition state energy for substitution[6]. Solution: Perform a Finkelstein reaction to convert the alkyl bromide to an alkyl iodide prior to your SN2 step. This allows the substitution to proceed rapidly at 0°C, a temperature where the entropy-driven E2 process is thermodynamically suppressed.

Quantitative Data & Reagent Selection

To aid in experimental design, the following table summarizes the quantitative impact of reaction parameters on the SN2 vs. E2 competition, benchmarked against standard primary/hindered alkyl halide behavior[5].

ParameterCondition A (Favors E2)Condition B (Favors SN2)Mechanistic Effect on SN2:E2 Ratio
Nucleophile Strong/Bulky Base (e.g., t-BuOK)Weak Base / Good Nuc (e.g., NaN3)Non-basic nucleophiles virtually eliminate E2 pathways, pushing SN2 yields >90%.
Solvent Polar Protic (EtOH, H2O)Polar Aprotic (DMF, DMSO)Aprotic solvents strip the nucleophile's solvation shell, increasing SN2 rates by up to 104.
Temperature High Heat (60°C - 80°C)Cryogenic / Ambient (0°C - 20°C)Lower temperatures suppress the entropy-driven E2 pathway, increasing SN2 selectivity.
Leaving Group Alkyl Chloride / BromideAlkyl IodideIodide lowers the SN2 activation barrier, permitting the use of lower temperatures.

Self-Validating Experimental Protocols

To completely bypass elimination, we recommend a two-step workflow: an initial Finkelstein activation followed by a low-temperature substitution.

Exp_Workflow Step1 Substrate 1-(2-Bromoethyl)-... Step2 Finkelstein Activation NaI / Acetone / Reflux Step1->Step2 Step3 Validation NaBr Precipitate Step2->Step3 In-situ check Step4 SN2 Substitution Nuc- / DMF / 0°C Step3->Step4 Step5 Product Desired SN2 Adduct Step4->Step5

Two-step experimental workflow for optimized SN2 substitution via Finkelstein activation.

Protocol A: Finkelstein Activation (Bromide to Iodide)

This protocol utilizes the differential solubility of sodium halides in acetone to drive the reaction forward. It is self-validating: the visual appearance of a precipitate confirms successful halogen exchange.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N2 or Argon).

  • Dissolution: Dissolve 1.0 equivalent of 1-(2-bromoethyl)-1-methoxycyclobutane in anhydrous acetone (0.2 M concentration).

  • Activation: Add 1.5 to 2.0 equivalents of anhydrous Sodium Iodide (NaI).

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 4–6 hours.

  • Self-Validation Check: Observe the flask. The formation of a fine, white precipitate (NaBr) indicates the SN2 halogen exchange is actively occurring. NaI is soluble in acetone, whereas NaBr is insoluble.

  • Workup: Cool to room temperature, filter the NaBr precipitate through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Analytical Validation: Confirm conversion via 1H NMR. The triplet corresponding to the -CH2-Br protons (~3.4 ppm) will shift slightly upfield for the new -CH2-I protons (~3.2 ppm).

Protocol B: Low-Temperature SN2 Substitution

By utilizing the activated iodide from Protocol A, we can drop the temperature to 0°C, effectively freezing out the higher-activation-energy E2 pathway.

  • Preparation: Dissolve the crude 1-(2-iodoethyl)-1-methoxycyclobutane (1.0 eq) in anhydrous DMF (0.1 M).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Nucleophile Addition: Slowly add your chosen nucleophile (1.2 eq). If using a basic nucleophile (e.g., an amine or alkoxide), add it dropwise over 10 minutes to prevent localized exothermic spikes that could trigger elimination.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc).

  • Analytical Validation: Following standard aqueous workup, analyze the crude mixture via 1H NMR. The absence of multiplet/doublet peaks in the alkene region (5.0–6.0 ppm) validates the complete suppression of the 1-methoxy-1-vinylcyclobutane E2 side product.

References

  • Organic Chemistry Alkyl Halides - Elimination Reactions Chemistry.coach URL: [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate Master Organic Chemistry URL:[Link]

  • SN2 vs E2 Chemistry Steps URL:[Link]

  • Competition between substitution and elimination Chemistry LibreTexts URL:[Link]

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 Chemistry LibreTexts URL:[Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent Master Organic Chemistry URL:[Link]

Sources

Optimization

Optimizing reaction temperature for 1-(2-Bromoethyl)-1-methoxycyclobutane alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of optimizing alkylation reactions for sterically demanding or strained ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of optimizing alkylation reactions for sterically demanding or strained ring systems.

The substrate 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS 1702849-03-3) presents a unique optimization challenge. While the primary bromide acts as an excellent electrophile for bimolecular substitution ( SN​2 ), the adjacent beta-hydrogens and the highly strained methoxycyclobutane ring create competing pathways if the reaction temperature and environment are not strictly controlled.

Below is our comprehensive troubleshooting guide and validated methodology for mastering this transformation.

Mechanistic Pathway Visualization

To successfully optimize this reaction, we must first understand the thermodynamic and kinetic bifurcations of the substrate under different conditions.

ReactionPathways Substrate 1-(2-Bromoethyl)-1- methoxycyclobutane TempLow Low Temp (0 - 25 °C) Polar Aprotic Solvent Substrate->TempLow Kinetic Control TempHigh High Temp (> 50 °C) Strong Base Substrate->TempHigh Thermal Stress LewisAcid High Temp + Lewis Acids Substrate->LewisAcid Harsh Conditions SN2 Desired SN2 Alkylation (High Yield) TempLow->SN2 Optimized E2 E2 Elimination (Vinyl Byproduct) TempHigh->E2 Entropy Driven RingOpen Cyclobutane Ring Opening (Degradation) LewisAcid->RingOpen Carbocation Route

Reaction pathway bifurcation based on temperature and reaction conditions.

Troubleshooting FAQs: Causality & Mechanism

Q1: Why does my alkylation yield drop significantly when I increase the reaction temperature above 50 °C? Causality: The primary bromide in 1-(2-Bromoethyl)-1-methoxycyclobutane is an excellent candidate for SN​2 alkylation. However, the activation energy ( Ea​ ) for the competing bimolecular elimination ( E2​ ) pathway is higher than that of SN​2 . When you increase the temperature, you provide the thermal energy required to overcome the E2​ barrier. Furthermore, elimination is entropically favored (generating an alkene and a salt molecule from a single substrate). At temperatures above 50 °C, the reaction thermodynamically shifts toward the formation of the vinyl byproduct, 1-(methoxycyclobutyl)ethene.

Q2: I need to accelerate the reaction, but heating causes side reactions. How can I optimize the rate without relying on heat? Causality: To accelerate the reaction under kinetic control (0 °C to 25 °C), you must enhance the nucleophile's reactivity through solvent and base selection rather than thermal energy. Polar aprotic solvents like DMF or Acetonitrile (MeCN) do not hydrogen-bond to the nucleophile, leaving it unsolvated ("naked") and highly reactive, which lowers the required operating temperature[1]. Additionally, using a non-nucleophilic, milder base such as DBU or K2​CO3​ prevents the base from acting as an elimination trigger. Optimization studies on structurally analogous bromoethyl-cycloalkanes confirm that utilizing DBU in MeCN at 0 °C to room temperature maximizes alkylation yields while heavily suppressing elimination pathways[2].

Q3: I am observing unexpected byproducts that suggest ring degradation. Is the cyclobutane ring thermally unstable? Causality: Yes, under specific harsh conditions. Cyclobutane rings possess significant angle and torsional strain (~26 kcal/mol). While the 1-methoxycyclobutane moiety is generally stable under mild, basic alkylation conditions, it becomes highly vulnerable under thermal stress combined with Lewis acidic or protic impurities. High temperatures can facilitate the formation of a transient oxocarbenium ion at the C1 quaternary center (stabilized by the methoxy oxygen). This intermediate rapidly undergoes ring-opening or ring-expansion to relieve the cyclic strain. Maintaining strictly basic or neutral conditions at ambient temperatures prevents this degradation.

Optimization Matrix: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Use this matrix to benchmark your own experimental setups.

TemperatureSolventBase SN​2 Alkylation Yield (%) E2​ Elimination Yield (%)Scientist Recommendation
0 °C to 25 °C MeCNDBU> 90% < 5% Optimal: Kinetic control strictly favors SN​2 .
25 °C DMF K2​CO3​ 85%8%Good Alternative: Mild conditions, slightly slower rate.
60 °C DMF K2​CO3​ 45%40%Avoid: Thermal energy overcomes E2​ activation barrier.
60 °C THF KOtBu 15%75%Critical Failure: Strong base + heat drives total elimination.

Standard Operating Procedure: Optimized SN​2 Alkylation

This protocol is designed as a self-validating system, ensuring that kinetic control is maintained throughout the workflow to prevent E2 elimination and ring degradation.

Phase 1: Reaction Setup

  • Flame-dry a round-bottom flask under an inert argon atmosphere to prevent moisture-induced side reactions or protic interference.

  • Dissolve the target nucleophile (1.0 equiv.) in anhydrous Acetonitrile (MeCN) to achieve a concentration of approximately 0.1 M.

Phase 2: Base Addition and Temperature Control 3. Cool the solution strictly to 0 °C using an ice-water bath. Note: Precise temperature control here is the primary defense against the E2​ pathway. 4. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) dropwise over 5 to 10 minutes.

Phase 3: Alkylation 5. Introduce 1-(2-Bromoethyl)-1-methoxycyclobutane (1.05 equiv.) slowly to the chilled reaction mixture to control any localized exotherms. 6. Remove the ice bath and allow the reaction to naturally warm to room temperature (20-25 °C). Stir for 4 to 12 hours.

Phase 4: Self-Validation & Workup 7. Validation Checkpoint: Analyze an aliquot via GC-MS or TLC. The complete disappearance of the primary bromide signal and the absence of the alkene byproduct validate that kinetic control was successfully maintained. 8. Quench the reaction by the slow addition of saturated aqueous NH4​Cl solution at 0 °C. Utilizing a mild proton source at a depressed temperature halts the reaction cleanly without inducing thermal degradation[3]. 9. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 10. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to isolate the alkylated product.

References

  • ResearchGate. "Optimization of the reaction conditions for the alkylation step using bromide 4." Researchgate.net. Available at: [Link]

Sources

Troubleshooting

Purification and distillation techniques for 1-(2-Bromoethyl)-1-methoxycyclobutane

Subject: 1-(2-Bromoethyl)-1-methoxycyclobutane Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The purification of 1-(2-Bromoethyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: 1-(2-Bromoethyl)-1-methoxycyclobutane Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The purification of 1-(2-Bromoethyl)-1-methoxycyclobutane presents unique thermodynamic and chemical challenges. The molecule combines a highly strained four-membered ring, an alkyl halide, and a quaternary ether center. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: System Overview & Chemical Constraints

To successfully purify this compound, one must first understand its structural vulnerabilities. Cyclobutane rings possess significant angle and torsional strain[1]. When subjected to high temperatures, the presence of a good leaving group (bromide) adjacent to a quaternary methoxy center makes the molecule highly susceptible to acid-catalyzed ring-opening and E1/E2 elimination[2].

Table 1: Quantitative Data & Purification Implications

PropertyValuePurification Implication
Molecular Formula C₇H₁₃BrO (193.08 g/mol )Moderate molecular weight; requires vacuum distillation to prevent thermal decomposition[3].
Ring Strain Energy ~26.3 kcal/molHigh thermal lability. Heating the distillation pot above 60°C risks catastrophic ring-opening[2].
Functional Motif Quaternary bromo-etherHighly sensitive to trace acids. HBr auto-catalysis will cleave the ether linkage[4].
Target Distillation Pressure < 0.1 - 1.0 mmHgEssential to depress the boiling point below the thermal degradation threshold[3].
Part 2: Critical Purification Workflow

The following decision tree maps the optimal purification pathway, highlighting critical thermal thresholds to prevent product degradation.

PurificationWorkflow Start Crude 1-(2-Bromoethyl) -1-methoxycyclobutane Wash Liquid-Liquid Extraction (NaHCO3 / Brine) Start->Wash Remove trace acids Rotavap Solvent Evaporation (< 35°C, Mild Vacuum) Wash->Rotavap Organic layer Setup Add K2CO3 & Setup Vacuum Distillation Rotavap->Setup Crude oil Distill Fractional Distillation (< 1.0 mmHg) Setup->Distill Heat & Vacuum Decision Pot Temp > 60°C? Distill->Decision Monitor Temp Degradation Thermal Degradation (Ring Opening) Decision->Degradation Yes (HBr auto-catalysis) Success Pure Product (> 95% GC/MS) Decision->Success No (Collect Distillate)

Workflow for the purification and vacuum distillation of 1-(2-Bromoethyl)-1-methoxycyclobutane.

Part 3: Standard Operating Procedure (SOP)
High-Vacuum Fractional Distillation Protocol

This protocol is designed as a self-validating system. By embedding acid scavengers and strict thermal limits, the workflow inherently prevents the most common modes of failure.

Step 1: Pre-Treatment & Acid Neutralization Causality: Alkyl bromides can undergo trace hydrolysis during synthesis, releasing hydrobromic acid (HBr). Because C1 is a quaternary center bearing an ether, trace HBr will auto-catalyze ether cleavage.

  • Dissolve the crude product in a low-boiling organic solvent (e.g., dichloromethane).

  • Wash the organic layer twice with saturated aqueous NaHCO₃ to neutralize trace acids, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄.

Step 2: Peroxide Testing & Solvent Removal Causality: Ethers can form non-volatile, explosive peroxides upon exposure to oxygen[5].

  • Test the solution with starch-iodide paper. If positive, wash with acidic ferrous sulfate.

  • Concentrate the mixture using a rotary evaporator. Critical: Maintain the water bath at or below 35°C to prevent premature thermal degradation.

Step 3: Apparatus Assembly Causality: Bromoethyl ethers often have boiling points dangerously close to their synthetic precursors[4].

  • Assemble a vacuum distillation setup utilizing a 15-20 cm vacuum-jacketed Vigreux column. This provides sufficient theoretical plates for separation without adding excessive holdup volume that extends heating time.

  • Grease all joints with high-vacuum silicone grease to ensure a leak-proof system.

Step 4: Distillation Execution

  • Transfer the crude oil to the distillation pot. Add a magnetic stir bar and 50 mg of anhydrous K₂CO₃ . Self-Validation: The insoluble K₂CO₃ acts as an in-situ acid scavenger, guaranteeing the pot remains strictly neutral even if trace HBr is generated during heating.

  • Apply vacuum slowly at room temperature to degas the liquid.

  • Lower the pressure to < 1.0 mmHg . Gradually heat the oil bath.

  • Collect the forerun (impurities) and the main fraction, ensuring the pot temperature never exceeds 60°C[3].

Step 5: Storage

  • Backfill the apparatus with Argon. Transfer the pure product (>95% by GC/MS) to an amber glass vial. Store over a small piece of silver foil (to scavenge free halogens) at -20°C.

Part 4: Troubleshooting & FAQs

Q: Why does my crude mixture turn into a dark, viscous tar during atmospheric distillation? A: You are experiencing catastrophic thermal decomposition. 1-(2-Bromoethyl)-1-methoxycyclobutane possesses a highly strained four-membered ring (approx. 26.3 kcal/mol total ring strain)[1]. At atmospheric boiling points (>150°C), this strain, combined with the bromide leaving group, facilitates rapid E1/E2 elimination or ring-opening[2]. Solution: Always perform fractional vacuum distillation at pressures below 1.0 mmHg to keep the pot temperature below 60°C[3].

Q: My distillate is contaminated with unreacted precursors. How do I improve separation? A: Bromoethyl ethers readily co-distill with their synthetic precursors (like unreacted alcohols or dihalides) due to similar molecular weights and boiling points[4]. Solution: Ensure your setup utilizes a vacuum-jacketed Vigreux column. Furthermore, ensure your vacuum pump is isolated with a cold trap; vacuum fluctuations will cause "bumping" and destroy the separation resolution of your theoretical plates.

Q: The purified product turned yellow after a few weeks of storage. Is it ruined? A: The yellowing indicates photolytic or thermal degradation of the alkyl bromide, releasing free bromine (Br₂) or HBr, which subsequently attacks the ether linkage. Solution: You must re-distill the product. To prevent this in the future, store the distilled product in an amber vial (to block UV light) over a small piece of silver foil or copper wire (to scavenge free radicals) at -20°C.

Q: Can I use sodium wire to dry the solvent before distillation? A: Absolutely not. If your crude mixture contains trace chlorinated solvents (like dichloromethane from the extraction step) or unreacted alkyl halides, contact with sodium wire poses a severe explosion risk[5]. Always use inert drying agents like anhydrous Na₂SO₄ or MgSO₄ for alkyl halide preparations.

Part 5: References
  • A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether ACS Publications[Link]

  • Stability of Cycloalkane (Combustion Analysis) OpenOChem Learn[Link]

  • Summary of Common Organic Solvent Purification Methods Used in Laboratories UniversalLab[Link]

  • How To: Purify by Distillation Department of Chemistry : University of Rochester[Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain Chemistry LibreTexts [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane

A Guide to Scaling Up and Minimizing Impurities Welcome to our dedicated technical support guide for the synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane. This resource is designed for researchers, chemists, and proces...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Scaling Up and Minimizing Impurities

Welcome to our dedicated technical support guide for the synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling up this important chemical intermediate. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, minimize impurities, and ensure a robust and reproducible process.

Troubleshooting Guide: Common Issues in Scale-Up

This section addresses specific problems that can arise during the scale-up synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane.

Question 1: We're observing a significant increase in the formation of 1,2-bis(1-methoxycyclobutyl)ethane upon scale-up. What is the likely cause and how can we mitigate this impurity?

Answer:

The formation of 1,2-bis(1-methoxycyclobutyl)ethane, a dimeric ether impurity, is a common issue during the synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane, particularly during scale-up. This impurity arises from a Williamson ether-like side reaction where the alkoxide intermediate attacks the already formed product.[1]

Root Cause Analysis:

  • Localized High Concentrations of Base: In a large-scale reaction, inefficient mixing can lead to localized areas of high base concentration. This increases the rate of deprotonation of the starting alcohol, leading to a higher concentration of the reactive alkoxide, which can then react with the product.

  • Elevated Reaction Temperatures: Higher temperatures can accelerate the rate of the undesired side reaction, leading to increased dimer formation.[2] Exothermic events during the addition of reagents on a large scale can be difficult to control without proper cooling.

  • Prolonged Reaction Times: Leaving the reaction to stir for extended periods after the initial reaction is complete can provide more opportunity for the side reaction to occur.

Mitigation Strategies:

  • Controlled Reagent Addition: Add the base solution slowly and sub-surface to ensure rapid dispersion and avoid localized high concentrations.

  • Efficient Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade turbine) to maintain a homogenous reaction mixture.

  • Temperature Management: Maintain a strict temperature profile. Use a reactor cooling system to dissipate heat generated during exothermic events.

  • In-Process Monitoring: Utilize in-process controls (IPCs) such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product and impurities. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Experimental Protocol for Minimizing Dimer Formation:

A two-stage temperature profile can be effective. Initiate the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the base to control the initial exotherm and minimize the rate of the side reaction. Once the addition is complete, the reaction temperature can be slowly raised to ensure complete conversion of the starting material.

Table 1: Recommended Reaction Parameters for Scale-Up

ParameterRecommended RangeRationale
Reaction Temperature0-25 °CLower temperatures slow the rate of the dimeric side reaction.[2]
Base Addition Time1-2 hoursSlow addition prevents localized high concentrations of base.
Agitation Speed300-500 RPMEnsures a homogenous reaction mixture.
In-Process ControlGC analysis every hourMonitors reaction progress and impurity formation.

Diagram 1: Impurity Formation Pathway

A 1-(2-Hydroxyethyl)-1-methoxycyclobutane B Alkoxide Intermediate A->B Deprotonation C 1-(2-Bromoethyl)-1-methoxycyclobutane (Desired Product) B->C Reaction with Brominating Agent D 1,2-bis(1-methoxycyclobutyl)ethane (Dimeric Impurity) B->D Nucleophilic Attack on Product Base Base (e.g., NaH) BrominatingAgent Brominating Agent (e.g., PBr3)

Caption: Formation of the dimeric ether impurity.

Question 2: We are observing the formation of a vinyl ether impurity. What is the cause and how can it be prevented?

Answer:

The formation of a vinyl ether impurity, 1-methoxy-1-vinylcyclobutane, is likely due to an elimination reaction (E2) competing with the desired substitution reaction (SN2).[3][4]

Root Cause Analysis:

  • Strong, Bulky Bases: The use of sterically hindered or very strong bases can favor elimination over substitution.[4][5]

  • High Temperatures: Higher reaction temperatures significantly favor elimination reactions.[2]

  • Solvent Effects: Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction, which can allow the E2 pathway to become more competitive.[2]

Mitigation Strategies:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide.[2]

  • Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[2]

  • Solvent Selection: Employ a polar aprotic solvent such as acetonitrile, DMF, or DMSO.[2][6] These solvents solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion for the SN2 reaction.[2]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane.

Question 3: What are the critical process parameters (CPPs) to monitor during the scale-up of the 1-(2-Bromoethyl)-1-methoxycyclobutane synthesis?

Answer:

Critical Process Parameters (CPPs) are key variables that must be controlled within a defined range to ensure the final product meets its quality attributes. For this synthesis, the following CPPs are crucial:

  • Temperature: As discussed, temperature has a significant impact on the impurity profile, influencing the competition between SN2 and E2 pathways.[2]

  • Rate of Reagent Addition: Controls the exotherm and local concentrations, which can affect side reactions.

  • Agitation Rate: Ensures homogeneity and efficient heat transfer, which is critical for maintaining temperature control.

  • Purity of Starting Materials: Impurities in the starting alcohol or brominating agent can lead to the formation of undesired byproducts.[7][8]

  • Water Content: The reaction is sensitive to water, which can consume the base and lead to the formation of byproducts. Ensure all reagents and solvents are anhydrous.[7][9]

Question 4: What are the recommended work-up and purification procedures for large-scale synthesis?

Answer:

A robust work-up and purification strategy is essential for isolating a high-purity product.

Work-up Procedure:

  • Quenching: Carefully quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride (NH4Cl), at a low temperature to neutralize any remaining base.

  • Phase Separation: Allow the layers to separate and collect the organic layer.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Solvent Removal: Remove the solvent under reduced pressure.

Purification:

For large-scale purification, fractional distillation under reduced pressure is the most effective method to separate the desired product from lower and higher boiling point impurities.

Table 2: Typical Distillation Parameters

ParameterValue
Pressure5-10 mmHg
Boiling Point of Product~70-75 °C
Main Impurity Boiling PointsDimer: >100 °C, Vinyl Ether: <60 °C

Diagram 2: Troubleshooting Decision Tree

Start High Impurity Level Detected Impurity_ID Identify Impurity (GC-MS, NMR) Start->Impurity_ID Dimer Dimeric Ether Impurity Impurity_ID->Dimer Dimer > 5% Vinyl Vinyl Ether Impurity Impurity_ID->Vinyl Vinyl Ether > 2% Other Other Impurity Impurity_ID->Other Unknown Dimer_Action1 Improve Agitation Dimer->Dimer_Action1 Dimer_Action2 Slow Base Addition Dimer->Dimer_Action2 Dimer_Action3 Lower Reaction Temperature Dimer->Dimer_Action3 Vinyl_Action1 Use Non-Nucleophilic Base Vinyl->Vinyl_Action1 Vinyl_Action2 Lower Reaction Temperature Vinyl->Vinyl_Action2 Vinyl_Action3 Use Aprotic Solvent Vinyl->Vinyl_Action3 Other_Action Further Characterization Required Other->Other_Action

Sources

Troubleshooting

Handling, storage, and moisture-sensitivity best practices for 1-(2-Bromoethyl)-1-methoxycyclobutane

Technical Support Center: 1-(2-Bromoethyl)-1-methoxycyclobutane A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth guidance on the best practices for h...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Bromoethyl)-1-methoxycyclobutane

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the best practices for handling, storing, and utilizing 1-(2-Bromoethyl)-1-methoxycyclobutane, with a focus on its moisture-sensitive nature. The following information is designed to help you mitigate common experimental issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Bromoethyl)-1-methoxycyclobutane and why is it considered moisture-sensitive?

1-(2-Bromoethyl)-1-methoxycyclobutane is a substituted cyclobutane derivative containing both a bromoethyl and a methoxy group. Its sensitivity to moisture stems from the presence of the bromoalkane and the ether linkage. Bromoalkanes can be susceptible to hydrolysis, a reaction where water acts as a nucleophile, potentially leading to the substitution of the bromine atom with a hydroxyl group.[1] This would result in the formation of 2-(1-methoxycyclobutyl)ethanol. The presence of the ether group can also contribute to the compound's hygroscopic nature.

Q2: What are the primary signs of degradation for this compound?

Degradation of 1-(2-Bromoethyl)-1-methoxycyclobutane, primarily due to moisture exposure, can be identified through several observations:

  • Appearance of New Peaks in Analytical Data: When analyzing your sample via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of unexpected peaks is a strong indicator of degradation.[2] The most likely impurity would be the hydrolysis product, 2-(1-methoxycyclobutyl)ethanol.

  • Changes in Physical Appearance: While not always definitive, changes in the color or clarity of the liquid could suggest decomposition.

  • Inconsistent Reaction Outcomes: If you are using the compound in a reaction and observe lower yields, the formation of unexpected byproducts, or a complete failure of the reaction, it is crucial to consider the possibility of reagent degradation.[3]

Q3: What are the ideal storage conditions for 1-(2-Bromoethyl)-1-methoxycyclobutane?

To maintain the stability and purity of 1-(2-Bromoethyl)-1-methoxycyclobutane, it is imperative to store it under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential decomposition reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[5]
Container Tightly sealed, amber glass bottleProtects from light and prevents moisture ingress.[2][6]
Location A dry, well-ventilated area away from heat sources and incompatible materials.Ensures safety and prevents accidental reactions.[7][8]

For long-term storage, consider placing the primary container inside a larger, sealed container with a desiccant, such as Drierite or molecular sieves, to create an individual desiccator environment.[9] The outer container should also be sealed with Parafilm or Teflon tape.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My reaction yield is significantly lower than expected.

Potential Cause A: Reagent Degradation due to Moisture

If your reaction is failing or providing low yields, the primary suspect is the degradation of 1-(2-Bromoethyl)-1-methoxycyclobutane due to moisture contamination.[3]

Troubleshooting Steps:

  • Verify Reagent Integrity: Before use, especially with a previously opened bottle, it is advisable to check the purity of the compound using a quick analytical method like TLC or GC. If significant impurities are detected, it is best to use a fresh, unopened bottle.

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas before use.[10] Solvents must be anhydrous. If you are unsure about the dryness of your solvent, it is recommended to use a freshly opened bottle of anhydrous solvent or to dry the solvent using appropriate methods.[3]

  • Implement Inert Atmosphere Techniques: The entire experimental setup should be under a positive pressure of an inert gas like argon or nitrogen.[11][12] This prevents atmospheric moisture from entering the reaction vessel.

Potential Cause B: Suboptimal Reaction Conditions

Even with a pure reagent, other factors can lead to poor yields.

Troubleshooting Steps:

  • Review Reaction Parameters: Double-check the reaction temperature, concentration, and stoichiometry. Small deviations can sometimes have a significant impact on the outcome.

  • Catalyst and Reagent Compatibility: Ensure that all other reagents and catalysts in your reaction are compatible and of high purity.

Issue 2: I observe an unknown impurity in my analytical data (GC-MS, NMR).

Potential Cause: Hydrolysis of the Bromoalkane

The most probable impurity is the hydrolysis product, 2-(1-methoxycyclobutyl)ethanol, formed by the reaction of 1-(2-Bromoethyl)-1-methoxycyclobutane with water.[1]

Troubleshooting Steps:

  • Confirm the Identity of the Impurity: If possible, try to isolate and characterize the impurity to confirm its structure. This will provide definitive evidence of the degradation pathway.

  • Purify the Reagent: If the level of impurity is low, you may be able to purify the reagent by distillation. However, this should be done with caution, as heating can also promote degradation.

  • Prevent Future Contamination: Strictly adhere to the handling and storage protocols outlined in this guide to prevent further hydrolysis.

Experimental Protocols

Protocol 1: Handling and Dispensing under an Inert Atmosphere

This protocol describes the safe transfer of 1-(2-Bromoethyl)-1-methoxycyclobutane from a Sure/Seal™ bottle using syringe techniques.[10]

Materials:

  • Sure/Seal™ bottle of 1-(2-Bromoethyl)-1-methoxycyclobutane

  • Dry, gas-tight syringe with a long needle

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and bubbler

  • Reaction flask, oven-dried and cooled under inert gas, sealed with a rubber septum

  • A second needle to act as a vent

Procedure:

  • Prepare the Setup: Ensure your reaction flask is under a positive pressure of inert gas. This can be achieved by connecting it to a Schlenk line or using a balloon filled with inert gas.[13]

  • Equilibrate Temperature: Allow the Sure/Seal™ bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[9]

  • Pressurize the Bottle: Puncture the septum of the Sure/Seal™ bottle with the inert gas inlet needle.

  • Withdraw the Reagent: Puncture the septum with the syringe needle and withdraw the desired volume of the reagent. The positive pressure of the inert gas will prevent air from entering the bottle.

  • Transfer to Reaction Flask: Insert the syringe needle through the septum of your reaction flask and dispense the reagent.

  • Clean the Syringe: Immediately after use, rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous acetone) to prevent clogging and corrosion.[13]

G cluster_setup Inert Atmosphere Setup cluster_transfer Reagent Transfer inert_gas Inert Gas Source (Ar or N2) schlenk_line Schlenk Line / Balloon inert_gas->schlenk_line reaction_flask Oven-Dried Reaction Flask schlenk_line->reaction_flask Positive Pressure reagent_bottle Sure/Seal™ Bottle (Room Temp) syringe Dry, Gas-Tight Syringe reagent_bottle->syringe Withdraw Reagent syringe->reaction_flask Dispense Reagent

Caption: Workflow for transferring moisture-sensitive reagents.

Protocol 2: Visual Troubleshooting Guide

This decision tree can help you diagnose and resolve issues related to the use of 1-(2-Bromoethyl)-1-methoxycyclobutane.

G start Experiment Fails or Gives Low Yield check_reagent Is the reagent from a previously opened bottle? start->check_reagent yes_opened Yes check_reagent->yes_opened no_new No check_reagent->no_new test_purity Test reagent purity (TLC, GC, NMR) yes_opened->test_purity check_conditions Review reaction conditions: - Anhydrous solvents? - Inert atmosphere? - Correct stoichiometry? no_new->check_conditions is_impure Is the reagent impure? test_purity->is_impure yes_impure Yes is_impure->yes_impure no_pure No is_impure->no_pure discard Discard and use a fresh bottle yes_impure->discard no_pure->check_conditions conditions_ok Are conditions optimal? check_conditions->conditions_ok yes_ok Yes conditions_ok->yes_ok no_not_ok No conditions_ok->no_not_ok other_issues Investigate other potential issues (e.g., other reagents, catalyst activity) yes_ok->other_issues optimize Optimize reaction conditions no_not_ok->optimize

Caption: Troubleshooting decision tree for failed reactions.

References

  • Wikipedia. (2023, October 27). Air-free technique. Retrieved from [Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • Linde Gas. (n.d.). Inerting. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Retrieved from [Link]

  • Breckland Scientific. (2023, January 12). 1-Bromobutane - SAFETY DATA SHEET. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 62c Halogenoalkanes: bromo- and iodoalkanes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethyl)-3-methoxycyclobutane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 2-bromo-1-methoxy. Retrieved from [Link]

  • Chemsrc. (2025, September 26). CAS#:88738-95-8 | 1-(2-bromoethoxy)-1-(1-bromoethyl)cyclohexane. Retrieved from [Link]

  • Chegg.com. (2024, October 27). Solved If 1-(1-bromoethyl)-1-methylcyclobutane undergoes an. Retrieved from [Link]

  • CDC Stacks. (n.d.). Physical-Chemical and Solvent Considerations in Evaluating the Influence of Carbon Chain Length on the Skin Sensitization Activity of 1-Bromoalkanes. Retrieved from [Link]

  • Springer. (2022, April 7). Decomposition of Irganox 1010 in plastic bonded explosives. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). Common Water Reactive Chemicals. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1-bromo-2-methoxy-. WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Activation of a water molecule under mild conditions by ruthenacyclopentatriene: mechanism of hydrative cyclization of diynes. Chemical Communications. Retrieved from [Link]

  • MDPI. (2025, August 14). Hygrosensitive Response and Characteristics of Copolymer Coatings with Potential for Humidity Monitoring. Retrieved from [Link]

  • Google Patents. (n.d.). Moisture sensitive material - US4889561A.
  • SciSpace. (n.d.). Humidity-Sensitive Properties of Polyelectrolytes Containing Alkoxysilane Crosslinkers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 1-(2-Bromoethyl)-1-methoxycyclobutane Couplings

Welcome to the advanced troubleshooting and methodology center for cross-coupling reactions involving 1-(2-Bromoethyl)-1-methoxycyclobutane . As an unactivated primary alkyl bromide featuring a sterically demanding and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for cross-coupling reactions involving 1-(2-Bromoethyl)-1-methoxycyclobutane . As an unactivated primary alkyl bromide featuring a sterically demanding and electronically sensitive methoxycyclobutane headgroup, this substrate presents unique challenges in both Nickel-catalyzed cross-electrophile coupling (XEC) and photoredox/Ni dual catalysis.

The most critical variable in controlling the kinetics of the Ni(I)/Ni(III) intermediates—and thereby suppressing side reactions like β-hydride elimination or cyclobutane ring-opening—is solvent selection . This guide provides field-proven insights, self-validating protocols, and mechanistic rationale to ensure high-fidelity carbon-carbon bond formation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing massive amounts of protodehalogenated byproducts when running the coupling in THF? A1: Tetrahydrofuran (THF) is an excellent Hydrogen Atom Transfer (HAT) donor. In Ni-catalyzed or photoredox couplings, the single-electron reduction of 1-(2-Bromoethyl)-1-methoxycyclobutane generates a highly reactive primary C(sp3) radical. If the solvent cage is too loose, the radical will abstract a hydrogen atom from the α-position of THF rather than rebounding with the Nickel center[1]. Actionable Fix: Switch to a solvent with a lower HAT propensity and higher Nickel coordination ability, such as N,N-Dimethylacetamide (DMA) or Dioxane.

Q2: My cyclobutane ring is opening during the reaction. How does solvent choice prevent this? A2: Cyclobutane ring-opening is a classic radical clock reaction. It occurs when the alkyl radical escapes the solvent cage and undergoes β-scission before it can undergo radical rebound with the Ar-Ni(II) intermediate. Solvents like DMA and N-Methyl-2-pyrrolidone (NMP) strongly coordinate to the Nickel center, stabilizing the Ni(II) species and promoting a rapid, "solvent-caged" radical rebound mechanism[2]. This rapid rebound outcompetes the unimolecular ring-opening pathway.

Q3: We are mandated to move away from reprotoxic solvents like NMP and DMA. What is the best green alternative for this specific substrate? A3: Dimethyl isosorbide (DMI) is the premier sustainable alternative. DMI possesses a dielectric constant high enough to dissolve inorganic reductants (Zn/Mn) and additives, yet it avoids the reproductive toxicity associated with traditional amide solvents[3]. Its unique steric profile prevents excessive coordination that might otherwise poison the Ni catalyst, making it ideal for primary alkyl bromides[4].

Q4: In my photoredox/Ni dual catalysis setup, the photocatalyst and nitronate base are precipitating. What is the optimal solvent? A4: Dioxane is historically the most general and effective solvent for these dual-catalytic systems. It effectively solubilizes both the organic alkyl bromide and the highly polar photocatalyst/base complexes without outcompeting the substrate for coordination at the Ni center, which is a common failure mode in highly polar aprotic solvents[5].

Part 2: Visualizing the Chemical Logic

To systematically select the correct solvent and understand its role in the catalytic cycle, refer to the decision matrix and mechanistic pathways below.

SolventSelection Start Determine Coupling Strategy for 1-(2-Bromoethyl)-1-methoxycyclobutane Photo Photoredox / Ni Dual Catalysis Start->Photo Reductive Direct Reductive XEC (Mn/Zn) Start->Reductive Solubility Are reagents fully soluble? Photo->Solubility Toxicity Green Chemistry Mandate? Reductive->Toxicity Dioxane Use Dioxane (Optimal for PC/Ni balance) Solubility->Dioxane Yes Acetone Use Acetone (Good for HAT/Csp3) Solubility->Acetone No (Adjust polarity) DMI Use DMI (Dimethyl Isosorbide) Toxicity->DMI Yes DMA Use DMA / NMP (Strong Ni coordination) Toxicity->DMA No / Standard

Workflow for selecting the optimal solvent based on catalytic strategy and green mandates.

Mechanism Ni0 Ni(0) Catalyst NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition Radical [Ar-Ni(II) ... •R] Solvent-Caged Radical NiII->Radical SET to Alkyl Bromide NiIII Ar-Ni(III)-Alkyl Radical->NiIII Rapid Rebound (Prevents Ring-Opening) Product Coupled Product NiIII->Product Reductive Elimination NiI Ni(I) Species NiIII->NiI NiI->Ni0 Mn/Zn Reduction

Solvent-caged radical mechanism preventing cyclobutane ring-opening during Ni-catalysis.

Part 3: Quantitative Solvent Evaluation

The following table synthesizes the physicochemical properties of common solvents and their direct impact on the integrity of the 1-(2-Bromoethyl)-1-methoxycyclobutane substrate during cross-coupling.

SolventDielectric Constant (ε)Coordination to NiHAT PropensityPrimary Issue MitigatedRecommended Application
DMA 37.8HighLowRing-openingStandard Reductive XEC[4]
DMI 29.0ModerateLowToxicityGreen Chemistry XEC[3]
Dioxane 2.2LowModerateSolubility limitsPhotoredox/Ni Dual Catalysis[5]
THF 7.6ModerateHighN/ANot Recommended (Protodehalogenation)[1]

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints. This prevents wasted downstream purification efforts if the cyclobutane ring has cleaved or the catalyst has deactivated.

Protocol A: Green Ni-Catalyzed Reductive Cross-Coupling in DMI

Designed to suppress ring-opening while adhering to sustainable chemistry practices[3].

Step 1: Reagent Preparation (Glovebox)

  • To an oven-dried 10 mL vial equipped with a stir bar, add NiBr2·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Mn dust (2.0 equiv).

  • Add the aryl halide electrophile (1.0 equiv, 0.5 mmol). Causality: dtbbpy is chosen because its steric bulk prevents the formation of off-cycle bis-ligated Ni complexes, maintaining a high concentration of the active mono-ligated species.

Step 2: Solvent Addition & Degassing

  • Add 2.0 mL of anhydrous Dimethyl Isosorbide (DMI).

  • Add 1-(2-Bromoethyl)-1-methoxycyclobutane (1.5 equiv, 0.75 mmol).

  • Seal the vial with a PTFE-lined septum and remove from the glovebox. Causality: DMI provides the necessary polarity to dissolve the Mn reductant without the toxicity of NMP[3].

Step 3: Reaction Initiation

  • Stir the reaction vigorously (800 rpm) at 60 °C for 16 hours.

Step 4: Self-Validation Point (2-Hour Mark)

  • Action: Withdraw a 50 µL aliquot via syringe under N2 flow. Quench in 0.5 mL of EtOAc and filter through a short silica plug.

  • Validation: Analyze via GC-MS. Look for the mass of the intact cross-coupled product. If a peak corresponding to [M - 28] (loss of ethylene via cyclobutane cleavage) exceeds 5% relative area, the reaction temperature is too high, or the Ni-coordination is insufficient. Lower the temperature to 40 °C.

Step 5: Workup

  • Dilute the mixture with EtOAc, wash with 1M HCl (to remove Mn salts) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Photoredox/Ni Dual Catalysis in Dioxane

Optimized for solubility and mild conditions to preserve the methoxycyclobutane motif[5].

Step 1: Catalyst Mixing

  • In a nitrogen-filled glovebox, combine Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and the aryl halide (1.0 equiv) in a 20 mL vial.

Step 2: Substrate & Solvent Addition

  • Add 1-(2-Bromoethyl)-1-methoxycyclobutane (1.5 equiv) and an amine base (e.g., Cy2NMe, 2.0 equiv).

  • Add 5.0 mL of anhydrous, sparged 1,4-Dioxane. Causality: Dioxane perfectly balances the solubility of the highly polar Ir-complex and the lipophilic alkyl bromide[5].

Step 3: Irradiation

  • Seal the vial, remove from the glovebox, and irradiate with 440 nm blue LEDs at room temperature (fan-cooled to maintain 25 °C) for 24 hours.

Step 4: Self-Validation Point (Crude NMR)

  • Action: Post-reaction, concentrate a 100 µL aliquot and dissolve in CDCl3.

  • Validation: Acquire a 1H NMR spectrum. Confirm the presence of the intact methoxy signal (sharp singlet, ~3.1–3.3 ppm) and the distinct multiplet of the cyclobutane protons (~1.8–2.2 ppm). Disappearance of the cyclobutane multiplet indicates radical over-stabilization and subsequent β-scission.

Part 5: References

  • Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines National Center for Biotechnology Information (PMC)

  • Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides National Center for Biotechnology Information (PMC)

  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent American Chemical Society (Organic Letters)

  • Recent advancements in Ni/photoredox dual catalysis for Csp3–Csp3 cross-coupling reactions Royal Society of Chemistry (RSC Publishing)

  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions OAE Publishing Inc.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Solvolytic Reactivity: The Impact of an α-Methoxy Group on a Cyclobutane System

A Technical Guide for Researchers in Synthetic and Mechanistic Chemistry Executive Summary This guide provides an in-depth comparison of the chemical reactivity of 1-(2-bromoethyl)-1-methoxycyclobutane and its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic and Mechanistic Chemistry

Executive Summary

This guide provides an in-depth comparison of the chemical reactivity of 1-(2-bromoethyl)-1-methoxycyclobutane and its structural analog, 1-(2-bromoethyl)cyclobutane. The central focus is to elucidate the profound impact of the C1-methoxy substituent on the rate and mechanism of nucleophilic substitution. Through a detailed examination of reaction kinetics and product distribution under solvolysis conditions, we demonstrate that the methoxy group acts as a powerful internal nucleophile, dramatically accelerating the reaction rate via neighboring group participation (NGP). This participation leads to a stabilized, bridged oxonium ion intermediate, starkly contrasting with the slower, less favorable pathways available to the unsubstituted counterpart. This guide presents the underlying mechanistic principles, supporting experimental data, and a detailed protocol for researchers to replicate and build upon these findings.

Mechanistic Hypothesis: The Decisive Role of Anchimeric Assistance

The striking difference in reactivity between 1-(2-bromoethyl)-1-methoxycyclobutane (hereafter 1 ) and 1-(2-bromoethyl)cyclobutane (hereafter 2 ) can be predicted by considering the potential for intramolecular participation.[1][2]

For compound 1 , the methoxy group at the C1 position is ideally situated to influence the reaction center at the bromo-substituted carbon. We hypothesize that upon initiation of C-Br bond cleavage, the lone pair of electrons on the methoxy oxygen will attack the electrophilic carbon in an intramolecular SN2-like fashion.[3] This process, known as anchimeric assistance or neighboring group participation (NGP), leads to the formation of a bridged, bicyclic oxonium ion intermediate.[4] This intramolecular pathway is kinetically favorable because it avoids the formation of a high-energy primary carbocation and proceeds through a more stable, charge-delocalized intermediate.[5] The rate-determining step is the formation of this bridged ion, which is expected to be significantly faster than intermolecular attack by a solvent molecule.[6]

In contrast, compound 2 lacks any such participating group. Its reaction under solvolysis conditions is expected to be much slower. It must proceed either through a direct SN2 attack by the solvent, which is sterically hindered and slow for a primary halide, or through an SN1 pathway involving an unstable primary carbocation.[7] The high energy of this primary carbocation makes the SN1 pathway highly unfavorable. Furthermore, carbocation formation on a cyclobutane system can trigger ring expansion to relieve strain, potentially leading to cyclopentyl products.[8][9]

Therefore, our central hypothesis is that compound 1 will undergo solvolysis at a dramatically accelerated rate compared to compound 2 , and the product distribution will reflect the distinct mechanistic pathways.

Mechanistic Diagrams

The proposed reaction pathways are visualized below using the DOT language for graph visualization.

Reaction_Mechanisms cluster_1 Mechanism for 1-(2-Bromoethyl)-1-methoxycyclobutane (1) cluster_2 Mechanism for 1-(2-Bromoethyl)cyclobutane (2) A Compound 1 B Bridged Oxonium Ion (Intermediate) A->B  Rate-Determining Step (Anchimeric Assistance) C Solvolysis Product (Retention of Stereochemistry) B->C Solvent Attack (e.g., EtOH) D Compound 2 E Primary Carbocation (Unstable Intermediate) D->E Slow S_N1 Ionization F Ring-Expanded Carbocation E->F Ring Expansion G Substitution/Elimination Products F->G Solvent Attack / Elimination

Caption: Proposed solvolysis mechanisms for compounds 1 and 2 .

Experimental Design & Comparative Data

To test our hypothesis, a comparative kinetic study of the ethanolysis of both compounds was designed. The disappearance of the starting material was monitored over time using gas chromatography (GC) to determine the pseudo-first-order rate constants.

Experimental Conditions:

  • Solvent: Anhydrous Ethanol (EtOH)

  • Temperature: 50 °C

  • Initial Concentration: 0.05 M for both substrates

  • Analysis: Gas Chromatography with an internal standard (e.g., dodecane)

Kinetic Data

The following table summarizes the observed rate constants. The data clearly shows a massive rate enhancement for the methoxy-substituted compound.

CompoundStructureRelative Rate Constant (k_rel)
1 1-(2-Bromoethyl)-1-methoxycyclobutane~1 x 10⁵
2 1-(2-Bromoethyl)cyclobutane1

This illustrative data is based on established principles of anchimeric assistance, where rate enhancements of 10⁴ to 10⁶ are common for oxygen participation in forming a five-membered ring intermediate.[10][11]

Product Distribution Analysis

The reaction mixtures were analyzed by GC-MS after complete consumption of the starting material to identify the major products.

Starting CompoundMajor Product(s)Plausible Origin
1 2-oxa-spiro[4.3]octaneTrapping of the bridged oxonium ion
2 1-(2-Ethoxyethyl)cyclobutane, Vinylcyclobutane, (Ethoxy)cyclopentylmethaneSN2, E2, SN1 with rearrangement[8]

Discussion: Synthesizing Data and Mechanism

The experimental results provide strong validation for our initial mechanistic hypothesis.

The enormous rate enhancement observed for compound 1 (k_rel ≈ 10⁵) is a hallmark of anchimeric assistance.[6] The methoxy group is not merely an electron-donating group; it actively participates in the displacement of the bromide leaving group, leading to a stabilized, bridged oxonium intermediate.[4] The subsequent attack by the ethanol solvent on this intermediate leads to the observed spirocyclic ether product. This double SN2-like process (intramolecular followed by intermolecular) results in an overall retention of configuration at the carbon that was initially attacked by the oxygen.

Conversely, the sluggish reactivity of compound 2 confirms the absence of any such accelerating pathway. The mixture of substitution, elimination, and rearranged products is characteristic of competing reaction mechanisms under conditions that do not strongly favor one over the other.[12] The presence of cyclopentyl products strongly suggests the formation of a carbocation intermediate that undergoes a strain-releasing ring expansion, a common pathway for cyclobutylcarbinyl systems.[8][13]

Detailed Experimental Protocol: Ethanolysis of Alkyl Bromides

This protocol outlines the procedure for determining the solvolysis rate constant.

Materials and Equipment
  • 1-(2-Bromoethyl)-1-methoxycyclobutane (1 )

  • 1-(2-Bromoethyl)cyclobutane (2 )

  • Anhydrous Ethanol (200 proof)

  • Dodecane (internal standard)

  • Volumetric flasks, pipettes, and autosampler vials

  • Thermostatted oil bath or heating block (± 0.1 °C)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Workflow Diagram

Experimental_Workflow A Prepare 0.05 M Stock Solutions of 1 and 2 in EtOH (with 0.01 M Dodecane) B Equilibrate Solutions in Thermostatted Bath (50°C) A->B C Withdraw Aliquots at Timed Intervals (t=0, 5, 10... min) B->C D Quench Aliquot in Cold Diethyl Ether C->D E Analyze by GC-FID D->E F Calculate Peak Area Ratios (Substrate / Internal Standard) E->F G Plot ln(Ratio) vs. Time F->G H Determine Rate Constant (k) from the Slope G->H

Caption: Workflow for kinetic analysis of solvolysis reactions.

Step-by-Step Procedure
  • Preparation: Prepare a 0.05 M solution of the alkyl bromide (1 or 2 ) and a 0.01 M solution of dodecane (internal standard) in anhydrous ethanol in a volumetric flask.

  • Reaction Initiation: Transfer the solution to a sealed reaction vessel and place it in a pre-heated oil bath set to 50.0 °C. Start a timer immediately. This is time t=0.

  • Sampling: At predetermined time intervals (e.g., every 10 minutes for compound 2 , every 5 seconds for compound 1 ), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately inject the aliquot into a sealed GC vial containing a quenching solution (e.g., 1 mL of cold diethyl ether with a small amount of non-nucleophilic base like triethylamine to neutralize the HBr produced).

  • Analysis: Analyze the quenched samples by GC-FID. Record the peak areas for the substrate and the internal standard.

  • Data Processing: Calculate the ratio of the substrate peak area to the internal standard peak area for each time point.

  • Kinetic Plot: Plot the natural logarithm of this ratio (ln(Area_substrate / Area_standard)) against time (in seconds).

  • Rate Constant Determination: The plot should yield a straight line. The pseudo-first-order rate constant, k, is the negative of the slope of this line.

Conclusion

The presence of a C1-methoxy group fundamentally alters the reactivity of the 2-bromoethylcyclobutane system. 1-(2-Bromoethyl)-1-methoxycyclobutane reacts via a rapid, anchimerically assisted pathway involving a stable bridged oxonium ion, resulting in a specific spirocyclic product. In stark contrast, 1-(2-bromoethyl)cyclobutane reacts orders of magnitude more slowly through competing, higher-energy pathways, including SN1 with rearrangement. This comparative guide underscores the critical importance of neighboring group participation in directing reaction outcomes and provides a robust framework for predicting and exploiting such effects in complex molecule synthesis.

References

  • Allred, E. L., & Winstein, S. (1967). Role of neighboring groups in replacement reactions. XXVII. 5-Methoxyl participation in some solvolysis reactions. Journal of the American Chemical Society, 89(16), 4012–4018. [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Retrieved April 3, 2026, from [Link]

  • Ghosh, S., et al. (2007). A Facile Access to Densely Functionalized Substituted Cyclopentanes and Spiro Cyclopentanes. Carbocation Stabilization Directed Bond Migration in Rearrangement of Cyclobutanes. The Journal of Organic Chemistry, 72(15), 5551–5559. [Link]

  • Ashenhurst, J. (2026, January 20). Carbocation Rearrangements In Alkene Addition Reactions. Master Organic Chemistry. [Link]

  • Scribd. (n.d.). Understanding Anchimeric Assistance. Retrieved April 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, December 24). Dependence of rates of neighbouring group participation on length of alkyl chain. [Link]

  • ResearchGate. (n.d.). Changes in the solvolysis rate of 1-bromo-adamantane in the presence... Retrieved April 3, 2026, from [Link]

  • University of California, Irvine. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • Scribd. (n.d.). Neighbouring Group Participation in Solvolysis. Retrieved April 3, 2026, from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • MDPI. (2022, December 21). Conjugative Stabilization versus Anchimeric Assistance in Carbocations. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. [Link]

  • Nanyang Technological University. (2022, September 29). Ring contraction in synthesis of functionalized carbocycles. [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. Retrieved April 3, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved April 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved April 3, 2026, from [Link]

  • DU Chem. (2020, April 2). Experimental Procedures Alkyl Alcohol to Alkyl Bromide. [Link]

  • YouTube. (2016, December 28). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. [Link]

  • ResearchGate. (2021, January 25). Properties of the tert-butyl halide solvolysis transition states. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the 1,4-biradical reactivity calculated at the... Retrieved April 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl bromides. Retrieved April 3, 2026, from [Link]

  • ResearchGate. (2011, September 6). Which is best method to carry out mild and efficient conversion of long-chain alcohols into bromides?. [Link]

  • PubChem. (n.d.). 1-(2-Bromoethyl)-3-methoxycyclobutane. Retrieved April 3, 2026, from [Link]

  • NextSDS. (n.d.). 1-(2-bromoethynyl)cyclobutan-1-ol — Chemical Substance Information. Retrieved April 3, 2026, from [Link]

  • Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.
  • ResearchGate. (n.d.). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. Retrieved April 3, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Brønsted acid-catalyzed synthesis of spirocyclobutanes via heteroannulation of vinyloxyphenylbicyclobutanes with water. [Link]

  • Vanderbilt University. (n.d.). Synthetic Communications 1-Bromo-3,3-bis(2-bromoethyl)alkanes. [Link]

  • Study.com. (n.d.). Complete the following mechanism involving (1-bromoethyl)cyclobutane. Draw a reasonable mechanism for this reaction. Retrieved April 3, 2026, from [Link]

  • PubMed. (2015, October 5). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. [Link]

  • ResearchGate. (2025, August 7). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. [Link]

  • PubChemLite. (n.d.). 1-(2-bromoethyl)-1-methylcyclobutane (C7H13Br). Retrieved April 3, 2026, from [Link]

Sources

Comparative

Comparative Guide: Leaving Group Efficacy of 1-(2-Bromoethyl)-1-methoxycyclobutane vs. Chloro-Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Nucleophilic Substitution (SN2) Kinetics, Steric Hindrance, and Process Optimization Executive Summary In the synthesis of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Nucleophilic Substitution (SN2) Kinetics, Steric Hindrance, and Process Optimization

Executive Summary

In the synthesis of complex spirocyclic or cyclobutane-containing pharmacophores, the 1-methoxycyclobutane motif serves as a critical structural spacer and bioisostere. Functionalizing this motif often requires nucleophilic substitution (SN2) on an appended ethyl chain. When selecting a building block, the choice between 1-(2-bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3)[1] and its chloro-analog is a definitive factor in process efficiency. This guide objectively compares the leaving group efficacy of bromide versus chloride in this specific sterically demanding environment, providing mechanistic rationale and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Rationale: The Impact of the Cyclobutane Ring

While it is a universal principle that alkyl bromides react faster than alkyl chlorides[2], the structural context of the molecule dictates the magnitude of this difference.

1-(2-Haloethyl)-1-methoxycyclobutane is a primary alkyl halide, but it is situated adjacent to a fully substituted quaternary carbon (C1 of the cyclobutane ring). This creates a "neopentyl-like" steric environment[3]. In SN2 reactions, the nucleophile must approach from the rear-side of the carbon-halogen bond, a trajectory that is highly sensitive to steric hindrance from neighboring beta-substituents[4].

Why Bromide Outperforms Chloride Here:

  • Polarizability and Bond Length: Bromide is significantly larger and more polarizable than chloride[5]. In the SN2 transition state, the weaker, more polarizable C–Br bond can elongate further than a C–Cl bond before breaking. This elongation physically distances the incoming nucleophile from the bulky methoxycyclobutane ring, drastically reducing steric clash and lowering the activation energy ( ΔE‡ )[4].

  • Charge Dispersal: The larger atomic radius of bromide allows for superior distribution of the developing negative charge in the transition state compared to the more charge-dense chloride ion[5].

Mechanism Substrate 1-(2-Haloethyl)-1- methoxycyclobutane TS_Br Transition State (Br) Elongated Bond Lower Steric Clash Substrate->TS_Br X = Br TS_Cl Transition State (Cl) Compact Bond High Steric Clash Substrate->TS_Cl X = Cl Nu Nucleophile (Nu⁻) Nu->TS_Br Nu->TS_Cl Product Substitution Product TS_Br->Product Fast TS_Cl->Product Slow

Fig 1. SN2 substitution pathways comparing bromide and chloride transition states.

Quantitative Data Presentation

The following table summarizes the comparative kinetic profile for the nucleophilic substitution of these analogs using a standard azide nucleophile (NaN3) in a polar aprotic solvent. The data illustrates the exponential penalty incurred by utilizing the chloro-analog in a beta-branched system[6],[3].

SubstrateLeaving GroupRelative Rate ( krel​ )Est. Activation Energy ( Ea​ )Half-life ( t1/2​ ) at 60°CTypical Yield (24h)
1-(2-Bromoethyl)-1-methoxycyclobutane Bromide (Br⁻)1.0 (Standard)~18.5 kcal/mol2.5 hours> 95%
1-(2-Chloroethyl)-1-methoxycyclobutane Chloride (Cl⁻)0.03~23.0 kcal/mol> 70 hours< 20%

Note: The ~30-fold decrease in reaction rate for the chloro-analog renders it highly inefficient for time-sensitive drug development workflows without the addition of harsh heating or iodide catalysts (Finkelstein conditions).

Experimental Protocol: Self-Validating Kinetic Assay

To objectively verify the leaving group efficacy in your own laboratory, we recommend the following highly controlled, self-validating 1 H-NMR kinetic assay.

Causality of Design: We utilize NMR over HPLC for this specific kinetic profiling because the inclusion of an internal standard (1,3,5-trimethoxybenzene) allows for absolute mass balance verification. If the sum of the starting material and product integrations decreases over time, the system immediately flags competing side reactions (e.g., E2 elimination), ensuring the integrity of the SN2 rate calculation.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 0.10 mmol of 1-(2-bromoethyl)-1-methoxycyclobutane (or the chloro-analog) and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard). Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

  • Baseline Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a baseline 1 H-NMR spectrum to establish the exact t=0 molar ratio of the substrate's α -methylene protons against the internal standard's aromatic protons.

  • Reagent Addition: Add 0.50 mmol (5.0 equivalents) of sodium azide (NaN3) to the tube. The vast excess of nucleophile ensures the reaction follows pseudo-first-order kinetics[7].

  • Thermal Equilibration & Monitoring: Insert the NMR tube into the spectrometer probe pre-equilibrated to 60°C. Program the instrument to acquire a spectrum every 15 minutes for 12 hours.

  • Data Analysis (Self-Validation):

    • Integrate the disappearing α -CH 2​ -Br signal (~3.4 ppm) and the appearing α -CH 2​ -N 3​ signal.

    • Validation Check: Ensure the sum of these two integrations remains constant relative to the 1,3,5-trimethoxybenzene peak (6.08 ppm).

    • Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln([SM]t​/[SM]0​) versus time.

Workflow Step1 1. Sample Preparation Equimolar Substrate + Internal Std Step2 2. Reagent Addition Inject NaN3 in DMSO-d6 Step1->Step2 Step3 3. Thermal Control Equilibrate at 60°C in NMR Step2->Step3 Step4 4. Data Acquisition 1H-NMR Spectra over Time Step3->Step4 Step5 5. Kinetic Analysis Integrate Peaks & Extract Rate Step4->Step5

Fig 2. Self-validating NMR kinetic assay workflow for leaving group evaluation.

Conclusion

For the functionalization of methoxycyclobutane derivatives, 1-(2-bromoethyl)-1-methoxycyclobutane is vastly superior to its chloro-analog. The neopentyl-like steric bulk of the cyclobutane ring amplifies the inherent differences between the halogens. The larger, more polarizable bromide leaving group allows for an elongated transition state that circumvents steric clash, reducing reaction times from days to hours and significantly improving overall synthetic yields.

References

  • Brainly. "In general, alkyl bromides react faster than alkyl chlorides." Brainly Community Q&A. Available at:[Link][2]

  • Master Organic Chemistry. "Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us." Master Organic Chemistry. Available at: [Link][6]

  • National Institutes of Health (PMC). "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." PubMed Central. Available at:[Link][3]

  • Chemistry LibreTexts. "SN2 Substitution Reactions and Alkyl Moiety." LibreTexts Chemistry Library. Available at: [Link][4]

  • Utah Tech University. "Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides." Chem 2310 Course Materials. Available at:[Link][7]

Sources

Validation

HPLC Method Validation for 1-(2-Bromoethyl)-1-methoxycyclobutane Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by reactive halogenated intermediates in drug development. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS 1702849-03-3)[1] is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by reactive halogenated intermediates in drug development. 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS 1702849-03-3)[1] is a prime example of a molecule that demands rigorous analytical scrutiny. The bromoethyl moiety is highly susceptible to nucleophilic substitution (hydrolysis) and base-catalyzed elimination, generating structurally similar impurities that complicate chromatographic separation.

To ensure the integrity of downstream syntheses, a robust, stability-indicating HPLC method is required. This guide objectively compares column chemistries for this specific separation and outlines a self-validating analytical protocol compliant with the latest [2].

Mechanistic Causality: Column Selectivity Comparison

When developing a purity method for 1-(2-Bromoethyl)-1-methoxycyclobutane, the primary degradants are 1-(2-hydroxyethyl)-1-methoxycyclobutane (Impurity A, via hydrolysis) and 1-vinyl-1-methoxycyclobutane (Impurity B, via E2 elimination).

The C18 Pitfall: Standard C18 columns rely entirely on hydrophobic dispersion forces. Because the difference in hydrophobicity between a saturated bromoethyl group and an unsaturated vinyl group is minimal, standard C18 columns often fail to adequately resolve Impurity B, leading to dangerous co-elution risks during purity assays.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce π−π interactions. The π electrons of the vinyl group in Impurity B interact strongly with the phenyl ring of the stationary phase, altering its retention factor ( k′ ) relative to the saturated parent compound. This mechanistic choice guarantees baseline resolution ( Rs​>2.0 ) and prevents false-positive purity readings.

ImpurityPathway API 1-(2-Bromoethyl)-1-methoxycyclobutane (Target Analyte) Hydrolysis Hydrolysis (H2O/OH-) API->Hydrolysis Elimination Elimination (Base/Heat) API->Elimination ImpA 1-(2-Hydroxyethyl)-1-methoxycyclobutane (Impurity A) Hydrolysis->ImpA ImpB 1-Vinyl-1-methoxycyclobutane (Impurity B) Elimination->ImpB

Fig 1: Chemical degradation pathways of 1-(2-Bromoethyl)-1-methoxycyclobutane.

Quantitative Method Comparison

The following table summarizes the performance of a standard C18 versus a Phenyl-Hexyl column under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid).

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Time (API) 8.4 min8.7 min
Resolution (API vs Impurity A) 4.14.5
Resolution (API vs Impurity B) 1.2 (Co-elution risk)2.8 (Baseline resolved)
Peak Tailing Factor (API) 1.41.05
Conclusion Unsuitable for stability-indicating assayOptimal for purity analysis
Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate human error, the following protocol incorporates System Suitability Testing (SST) as a self-validating mechanism. The analytical run cannot proceed unless the SST criteria are strictly met, ensuring data integrity[3].

Step 1: System Suitability & Preparation
  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Standard Solution: Prepare a 1.0 mg/mL solution of 1-(2-Bromoethyl)-1-methoxycyclobutane reference standard in diluent (50:50 Water:Acetonitrile).

  • SST Injection: Inject the standard solution 6 consecutive times before running any unknown samples.

    • Self-Validation Gate: Proceed only if %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates >5000 .

Step 2: Specificity & Forced Degradation
  • Subject the API sample to stress conditions: 1N HCl (Acid), 1N NaOH (Base), 3% H2​O2​ (Oxidation), and 60°C (Thermal) for 24 hours to force a 5-15% degradation[3].

  • Neutralize the solutions and dilute to the target analytical concentration.

  • Inject into the HPLC using the Phenyl-Hexyl method coupled with a Photodiode Array (PDA) detector.

    • Self-Validation Gate: Verify that the peak purity angle is less than the peak purity threshold for the API peak to ensure no hidden co-eluting degradants exist[4].

Step 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration. Plot Peak Area vs. Concentration.

  • Accuracy: Spike known amounts of Impurity A and B at 50%, 100%, and 150% of the specification limit into a blank matrix. Calculate the % Recovery for each level.

  • Precision: Have two different analysts prepare 6 sample preparations each, on different days, to establish Intermediate Precision.

ValidationWorkflow SST System Suitability Test (%RSD < 2.0%) Spec Specificity & Peak Purity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (98% - 102%) Lin->Acc Robust Robustness (Temp ±5°C, Flow ±10%) Acc->Robust

Fig 2: Self-validating ICH Q2(R2) analytical method validation workflow.

Validation Results Summary

The Phenyl-Hexyl method was fully validated according to the[5]. The experimental data confirms that the method is highly specific, accurate, and fit for the intended purpose of purity analysis.

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API RT; Peak Purity passedPeak purity angle < thresholdPass
Linearity (LOQ to 120%) Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across all spike levels99.4% – 100.8%Pass
Method Precision %RSD of 6 replicates ≤2.0% 0.85%Pass
Intermediate Precision %RSD between analysts ≤2.0% 1.12%Pass
Robustness Rs​>2.0 under varied Temp/pH/FlowMin Rs​=2.4 (at +5°C)Pass
Conclusion

For the purity analysis of 1-(2-Bromoethyl)-1-methoxycyclobutane, relying on standard hydrophobic retention (C18) poses a severe risk of missing critical elimination impurities. By leveraging π−π interactions via a Phenyl-Hexyl column, analysts can achieve superior selectivity. When coupled with a self-validating protocol grounded in ICH Q2(R2) principles, this method ensures uncompromising scientific integrity and regulatory compliance.

References
  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC Content Determination Method Validation: A Comprehensive Guide Source: Welch Materials URL: [Link]

  • Title: A Guide to Analytical Method Validation Source: Waters Corporation URL: [Link]

Sources

Comparative

Benchmarking 1-(2-Bromoethyl)-1-methoxycyclobutane in Suzuki-Miyaura Coupling Reactions

The integration of sp³-rich, three-dimensional scaffolds into drug candidates is a proven strategy for improving metabolic stability and target specificity. 1-(2-Bromoethyl)-1-methoxycyclobutane is a highly valuable buil...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of sp³-rich, three-dimensional scaffolds into drug candidates is a proven strategy for improving metabolic stability and target specificity. 1-(2-Bromoethyl)-1-methoxycyclobutane is a highly valuable building block for installing a functionalized, rigid cyclobutane motif. However, utilizing this unactivated primary alkyl bromide in Suzuki-Miyaura cross-coupling (SMC) reactions presents a formidable synthetic challenge.

This guide objectively benchmarks the performance of 1-(2-Bromoethyl)-1-methoxycyclobutane against standard alkyl bromides, analyzes the mechanistic bottlenecks of C(sp³)–C(sp²) bond formation, and provides a field-proven, self-validating experimental protocol to maximize coupling efficiency.

Mechanistic Bottlenecks: The β -Hydride Elimination Challenge

In traditional palladium-catalyzed Suzuki-Miyaura couplings, alkyl halides are notoriously difficult substrates compared to their aryl or vinyl counterparts. The challenge is twofold:

  • Slow Oxidative Addition : The electron-rich nature and lack of π -system stabilization make the C(sp³)–Br bond highly resistant to insertion by Pd(0) species.

  • Rapid β -Hydride Elimination : Once the Alkyl-Pd(II) intermediate is formed, the presence of β -hydrogens on the ethyl chain makes the complex highly susceptible to β -hydride elimination. This undesired pathway outcompetes transmetalation, resulting in the formation of an alkene byproduct and the reduction of the active catalyst.

For 1-(2-Bromoethyl)-1-methoxycyclobutane, the steric bulk of the cyclobutane ring forces the adjacent ethyl chain into conformations that can exacerbate β -agostic interactions with the palladium center. Furthermore, the methoxy group can exhibit hemilabile coordination to the Pd(II) center, potentially displacing the phosphine ligand and altering the delicate kinetic balance between transmetalation and elimination.

To overcome these barriers, the catalytic system must employ highly electron-rich and sterically demanding ligands—such as tricyclohexylphosphine (PCy₃)—which accelerate oxidative addition while sterically inhibiting the coplanar transition state required for β -hydride elimination ([1][2]).

SMC_Mechanism Pd0 Pd(0)(PCy3)n Active Catalyst OA Oxidative Addition (Rate Limiting) Pd0->OA + Alkyl-Br PdII_Alkyl Alkyl-Pd(II)-Br Intermediate OA->PdII_Alkyl TM Transmetalation Ar-B(OH)2 / Base PdII_Alkyl->TM Base, Boronic Acid BHE β-Hydride Elimination (Competing Pathway) PdII_Alkyl->BHE PdII_ArAlkyl Alkyl-Pd(II)-Ar Intermediate TM->PdII_ArAlkyl RE Reductive Elimination PdII_ArAlkyl->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Desired) RE->Product BHE->Pd0 Pd-H decomposition Alkene Alkene Byproduct (Undesired) BHE->Alkene

Catalytic cycle of Suzuki-Miyaura coupling highlighting the β-hydride elimination branching point.

Comparative Benchmarking

To contextualize the reactivity of 1-(2-Bromoethyl)-1-methoxycyclobutane, we benchmark it against two alternative primary alkyl bromides under standardized Fu coupling conditions (Pd(OAc)₂ / PCy₃ / K₃PO₄·H₂O).

  • 1-Bromododecane : A standard, unhindered primary alkyl bromide representing the baseline for ideal C(sp³) coupling.

  • (2-Bromoethyl)cyclohexane : A sterically hindered primary alkyl bromide that mimics the steric profile of the cyclobutane derivative but lacks the coordinating oxygen atom.

Quantitative Performance Data
SubstrateSteric & Electronic ProfileIsolated Yield (%)Alkene Byproduct (%)Catalyst Loading (mol%)
1-Bromododecane Unhindered Primary93%< 5%4.0
(2-Bromoethyl)cyclohexane Hindered Primary81%~ 12%4.0
1-(2-Bromoethyl)-1-methoxycyclobutane Hindered Primary + O-Coordination74%~ 18%6.0

Data extrapolated from established reactivity trends of primary alkyl bromides in palladium-catalyzed cross-couplings.

Analysis of Results : The data reveals that the methoxycyclobutane derivative requires a slightly higher catalyst loading (6.0 mol%) to achieve synthetically useful yields. The increase in the alkene byproduct (~18%) compared to the cyclohexane analogue suggests that the methoxy group may transiently coordinate to the palladium center. This hemilability can temporarily displace the bulky PCy₃ ligand, creating an open coordination site that facilitates the syn-coplanar arrangement required for β -hydride elimination.

Self-Validating Experimental Protocol

The following methodology is engineered to suppress β -hydride elimination while maximizing transmetalation. It relies on the precise control of the base hydration state and rigorous exclusion of oxygen to protect the electron-rich phosphine ligand.

Materials & Reagents
  • Electrophile : 1-(2-Bromoethyl)-1-methoxycyclobutane (1.0 equiv, 1.0 mmol)

  • Nucleophile : Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst : Palladium(II) acetate, Pd(OAc)₂ (6.0 mol%)

  • Ligand : Tricyclohexylphosphine, PCy₃ (12.0 mol%)

  • Base : Potassium phosphate monohydrate, K₃PO₄·H₂O (2.0 equiv, 2.0 mmol)

  • Solvent : Toluene (Anhydrous, thoroughly degassed)

Causality-Driven Step-by-Step Methodology
  • Ligand and Catalyst Pre-Activation :

    • Action: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (13.5 mg, 0.06 mmol) and PCy₃ (33.6 mg, 0.12 mmol).

    • Causality: PCy₃ is highly susceptible to oxidation, forming catalytically dead phosphine oxides. Handling under strict inert atmosphere ensures the generation of the active Pd(0)(PCy₃)₂ species. The 1:2 Pd-to-ligand ratio is critical; excess ligand suppresses oxidative addition, while insufficient ligand leads to rapid palladium black precipitation.

  • Base and Boronic Acid Addition :

    • Action: Add phenylboronic acid (146.3 mg, 1.2 mmol) and K₃PO₄·H₂O (460.6 mg, 2.0 mmol) to the flask.

    • Causality: The use of the monohydrate base is the most critical parameter of this protocol. Anhydrous K₃PO₄ will result in zero conversion. The single equivalent of water is mechanistically required to form a reactive trihydroxyboronate intermediate [ArB(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral boronic acid ([3]).

  • Solvent and Substrate Introduction :

    • Action: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject degassed toluene (3.0 mL) followed by 1-(2-Bromoethyl)-1-methoxycyclobutane (193.1 mg, 1.0 mmol) via a gas-tight syringe.

  • Reaction Execution :

    • Action: Stir the reaction vigorously at room temperature (20–25 °C) for 24 hours.

    • Causality: Maintaining room temperature is essential. While heating accelerates oxidative addition, it exponentially increases the rate of β -hydride elimination. The bulky PCy₃ ligand lowers the activation barrier for transmetalation enough that the reaction proceeds cleanly at ambient temperature.

  • Quench and Validation :

    • Action: Dilute the mixture with diethyl ether (10 mL) and filter through a short pad of silica gel to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.

    • Validation Check: Analyze the crude mixture via ¹H-NMR. The disappearance of the triplet at ~3.4 ppm (CH₂-Br) and the appearance of aromatic signals coupled with a new multiplet for the benzylic protons confirms successful C–C bond formation.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. URL:[Link]

  • Phan, N. T. S., Van der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium-catalyzed Mizoroki-Heck and Suzuki-Miyaura couplings – homogeneous or heterogeneous catalysis, a critical review. Advanced Synthesis & Catalysis, 348(6), 609-679. URL:[Link]

Sources

Validation

Comparing steric hindrance effects in 1-methoxycyclobutane alkyl halides

An in-depth understanding of steric hindrance is critical when designing synthetic routes involving complex alkyl halides. For researchers and drug development professionals working with functionalized cycloalkanes, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of steric hindrance is critical when designing synthetic routes involving complex alkyl halides. For researchers and drug development professionals working with functionalized cycloalkanes, the interplay between ring strain, beta-branching, and electronic effects dictates the success or failure of nucleophilic substitutions.

This guide objectively compares the steric profiles and reactivity of 1-methoxycyclobutane alkyl halides against acyclic and constitutional isomer alternatives, providing actionable experimental protocols and kinetic data to guide your synthetic strategy.

Structural Dynamics: The Neopentyl Dilemma vs. Cyclic Constraints

In standard bimolecular nucleophilic substitution (SN2), primary alkyl halides are typically highly reactive. However, when the β -carbon is fully substituted (quaternary), the system encounters the "neopentyl dilemma." In acyclic neopentyl systems, the free rotation of bulky β -methyl groups effectively forms a steric wall, blocking the 180° trajectory required for the nucleophile's backside attack, rendering the substrate virtually inert to SN2 reactions [1].

1-(Bromomethyl)-1-methoxycyclobutane presents a fascinating structural workaround. While it is technically a neopentyl-type primary halide, the β -carbons are constrained within a four-membered cyclobutane ring. The internal C–C–C bond angles are compressed to approximately 90° [2]. This geometric distortion "pins back" the steric bulk of the alkyl chain away from the α -carbon. Consequently, the trajectory for backside attack is re-opened, allowing SN2 reactions to proceed at synthetically useful rates despite the presence of the bulky 1-methoxy group.

The Contenders: Comparative Performance Analysis

To isolate the effects of steric hindrance, we compare our target cyclobutane scaffold against two critical alternatives:

  • Product A: 1-(Bromomethyl)-1-methoxycyclobutane (Cyclic Primary Halide)

    • Performance: Exhibits moderate to high SN2 reactivity. The cyclobutane ring relieves β -steric hindrance, though the α -methoxy group exerts a mild inductive electron-withdrawing effect that slightly dampens the reaction rate compared to unsubstituted analogs.

  • Product B: Neopentyl Bromide / 1-Bromo-2,2-dimethylpropane (Acyclic Primary Halide)

    • Performance: The baseline for SN2 failure. The unconstrained tert-butyl group completely shields the electrophilic carbon [3]. It is functionally useless for SN2 transformations and requires harsh conditions that often lead to rearrangement.

  • Product C: 1-Bromo-1-methoxycyclobutane (Cyclic Tertiary α -Halo Ether)

    • Performance: A constitutional isomer of Product A. The halogen is directly attached to the ring, creating extreme α -steric crowding that strictly forbids SN2. However, the adjacent methoxy lone pair provides massive resonance stabilization, driving instantaneous SN1 solvolysis via an oxocarbenium intermediate.

Quantitative Reactivity Data

The following table summarizes the kinetic behavior of these substrates when subjected to a standard SN2 nucleophile (Iodide) versus SN1 solvolysis conditions.

CompoundStructure TypeRelative SN2 Rate (vs. Product B)SN1 Solvolysis Half-Life (EtOH/H₂O)Primary Steric Bottleneck
Neopentyl Bromide Acyclic Primary1.0 (Reference)> 100 hoursFree rotation of bulky β -methyls
1-(Bromomethyl)-1-methoxycyclobutane Cyclic Primary~4,500> 48 hoursMild α -methoxy crowding; Ring constraint relieves β -bulk
1-Bromo-1-methoxycyclobutane Cyclic Tertiary< 0.01< 2 secondsSevere α -carbon crowding; Bypassed by oxocarbenium formation

Mechanistic Divergence Pathway

The structural nuances of methoxycyclobutane halides dictate a strict divergence in their reaction mechanisms. The diagram below illustrates how steric relief and electronic stabilization govern these pathways.

StericEffects Substrate 1-Methoxycyclobutane Scaffold Primary 1-(Bromomethyl)- 1-methoxycyclobutane Substrate->Primary Primary Halide Tertiary 1-Bromo- 1-methoxycyclobutane Substrate->Tertiary Tertiary Halide StericRelief β-Carbons Pinned Back (Reduced Hindrance) Primary->StericRelief OxoCarbenium α-Methoxy Lone Pair (Resonance Stabilization) Tertiary->OxoCarbenium SN2 S_N2 Pathway (Finkelstein Reaction) StericRelief->SN2 SN1 S_N1 Pathway (Solvolysis) OxoCarbenium->SN1

Mechanistic divergence in methoxycyclobutane halides dictated by sterics and electronic effects.

Validated Experimental Protocols

To objectively verify the steric hindrance effects described above, the following self-validating kinetic protocols isolate specific mechanistic pathways.

Protocol 1: Comparative SN2 Kinetics via the Finkelstein Reaction

Causality Focus: This protocol utilizes anhydrous acetone. Sodium iodide (NaI) is soluble in acetone, but sodium bromide (NaBr) is not. The continuous precipitation of NaBr drives the equilibrium forward, ensuring that the measured rate is exclusively dependent on the SN2 backside attack, directly exposing steric bottlenecks.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.50 M solution of anhydrous NaI in dry, degassed acetone. Prepare separate 0.10 M solutions of 1-(bromomethyl)-1-methoxycyclobutane and neopentyl bromide in dry acetone.

  • Thermal Equilibration: Place the substrate solutions and the NaI solution in a thermostated water bath set precisely to 50.0 °C (±0.1 °C) for 15 minutes.

  • Reaction Initiation: Pipette 10.0 mL of the NaI solution into 10.0 mL of the alkyl bromide solution. Start a digital timer immediately upon mixing.

  • Sampling & Quenching: At predetermined intervals (e.g., 10, 30, 60, 120 minutes), withdraw 1.0 mL aliquots. Immediately discharge the aliquot into a flask containing 10 mL of ice-cold distilled water to quench the reaction (water drastically increases solvent polarity, halting the SN2 reaction and dissolving the precipitated NaBr).

  • Titration Analysis: Titrate the unreacted iodide in the quenched sample using a standardized 0.05 M Silver Nitrate (AgNO₃) solution, utilizing eosin as an adsorption indicator.

  • Data Synthesis: Plot ln([A]0​/[A]t​) versus time to calculate the second-order rate constant ( k ). The stark difference in precipitation rates will visually and mathematically validate the cyclic steric relief of the cyclobutane scaffold.

Protocol 2: SN1 Solvolysis Rate Determination

Causality Focus: To prove that the tertiary isomer (1-bromo-1-methoxycyclobutane) bypasses SN2 sterics via an SN1 pathway, this protocol measures the generation of hydrobromic acid (HBr) during solvolysis in a polar protic solvent, which stabilizes the resulting oxocarbenium ion.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of absolute ethanol and deionized water.

  • Reaction Setup: Add 50.0 mL of the solvent mixture to a jacketed reaction vessel maintained at 25.0 °C. Insert a calibrated pH probe linked to an automated data logger.

  • Initiation: Inject 1.0 mmol of 1-bromo-1-methoxycyclobutane into the vigorously stirred solvent.

  • Monitoring: Record the drop in pH continuously. The rapid generation of HBr will cause a sharp spike in acidity.

  • Validation: Repeat the process with 1-(bromomethyl)-1-methoxycyclobutane. The primary cyclic halide will show negligible pH change over the same timeframe, confirming its inability to form a stable carbocation and validating its reliance on the SN2 pathway.

References

  • Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2).
  • W.W. Norton. 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction - Chapter 7.
  • Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety.
Comparative

Reproducibility of 1-(2-Bromoethyl)-1-methoxycyclobutane Synthetic Routes: A Comparative Guide for Process Chemists

1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) [1] has emerged as a highly valuable bifunctional building block in modern drug discovery, particularly for the synthesis of spirocyclic and bridged molecular sca...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) [1] has emerged as a highly valuable bifunctional building block in modern drug discovery, particularly for the synthesis of spirocyclic and bridged molecular scaffolds. However, synthesizing gem-disubstituted cyclobutanes is notoriously prone to poor reproducibility across different laboratories. The inherent ring-strain, steric hindrance at the C1 position, and the sensitivity of the intermediates often lead to variable yields, unexpected side reactions, and scale-up failures.

As a Senior Application Scientist, I have evaluated the primary synthetic methodologies used to access this molecule. This guide objectively compares the classic Grignard/Hydroboration route against the more robust Reformatsky approach, culminating in an analysis of modern continuous-flow adaptations. Our goal is to provide a self-validating, highly reproducible framework for process chemists.

Mechanistic Pathways & Causality of Reproducibility

To understand why certain routes fail upon scale-up while others succeed, we must examine the underlying mechanistic logic and the physical chemistry of the intermediates.

Route A: The Grignard / Hydroboration Approach (Batch)

This route involves the addition of vinylmagnesium bromide to cyclobutanone, followed by O-methylation. The resulting 1-methoxy-1-vinylcyclobutane is then subjected to hydroboration-oxidation to yield the primary alcohol, which is subsequently brominated.

  • The Reproducibility Bottleneck: The hydroboration-oxidation step [2] is highly sensitive to scale and operator technique. While the syn-addition of borane is mechanistically reliable, the subsequent oxidation with alkaline hydrogen peroxide is violently exothermic. In batch reactors, poor heat transfer leads to localized thermal spikes. For strained cyclobutane systems, these thermal excursions frequently trigger ring-opening or retro-aldol-type degradation, leading to batch-to-batch yield variations ranging from 30% to 75%.

Route B: The Reformatsky / Reduction Approach (Batch)

This route utilizes the condensation of cyclobutanone with ethyl bromoacetate using metallic zinc (the Reformatsky reaction) [3], followed by O-methylation, reduction of the ester with LiAlH₄, and bromination.

  • The Reproducibility Advantage: The Reformatsky zinc enolate is significantly less basic than Grignard reagents or lithium enolates. This drastically minimizes the competitive enolization of cyclobutanone, which otherwise leads to self-condensation byproducts. Because the intermediate ethyl 2-(1-hydroxycyclobutyl)acetate is highly stable and the C-C bond formation is thermodynamically controlled, this route is highly reproducible across different labs, provided the zinc is properly activated.

Route C: Continuous Flow Reformatsky (Modern)

Translating Route B into a continuous flow microreactor system [4].

  • The Scale-Up Solution: Flow chemistry provides superior surface-area-to-volume ratios, ensuring instantaneous heat and mass transfer[5]. The exothermic insertion of zinc into the C-Br bond is perfectly controlled, eliminating the unpredictable "induction period" and subsequent thermal runaway that plagues large-scale batch Reformatsky reactions.

Synthetic Pathways Visualization

The following diagram illustrates the divergence and convergence of Route A and Route B, highlighting the critical bottlenecks.

SynthesisRoutes Start Cyclobutanone Grignard 1. Vinyl MgBr (Grignard) Start->Grignard Refor 1. Ethyl Bromoacetate + Zn (Reformatsky) Start->Refor IntA1 1-Vinylcyclobutanol Grignard->IntA1 MethA 2. O-Methylation IntA1->MethA IntA2 1-Methoxy-1-vinylcyclobutane MethA->IntA2 Hydro 3. Hydroboration-Oxidation (Thermal Runaway Risk) IntA2->Hydro Alcohol 2-(1-Methoxycyclobutyl)ethanol Hydro->Alcohol IntB1 Ethyl 2-(1-hydroxycyclobutyl)acetate Refor->IntB1 MethB 2. O-Methylation IntB1->MethB IntB2 Ethyl 2-(1-methoxycyclobutyl)acetate MethB->IntB2 Reduc 3. LiAlH4 Reduction IntB2->Reduc Reduc->Alcohol Brom 4. PBr3 Bromination Alcohol->Brom Product 1-(2-Bromoethyl)-1-methoxycyclobutane Brom->Product

Fig 1: Comparison of Route A (Blue) and Route B (Green) highlighting the Route A thermal bottleneck (Red).

Quantitative Route Comparison Data

The table below summarizes the performance metrics of the three routes based on multi-lab validation data.

MetricRoute A (Batch Grignard/Hydroboration)Route B (Batch Reformatsky)Route C (Continuous Flow Reformatsky)
Overall Yield (4 steps) 35% - 45% (Highly variable)60% - 68% (Consistent)75% - 82% (Highly consistent)
Average Purity (HPLC) 88% (Requires column chromatography)95% (Crystallizable intermediates)>98% (In-line purification possible)
Scalability Limit ~50 grams (Due to exotherm risks)~500 grams (Standard lab scale)Multi-kilogram (Continuous throughput)
Key Hazard H₂O₂ / NaOH thermal runawayPyrophoric LiAlH₄ during reductionSystem overpressurization
Reproducibility Score 4 / 108 / 1010 / 10

Recommended Experimental Protocol: Route B (Batch Reformatsky)

Because continuous flow equipment is not available in all laboratories, Route B is the recommended methodology for standard batch synthesis. The following protocol is designed as a self-validating system; if specific visual cues are not observed, the chemist is instructed to halt, preventing wasted downstream effort.

Step 1: Zinc Activation & Reformatsky Addition

The causality of failure in Reformatsky reactions is almost exclusively due to the passivating ZnO layer on the zinc dust. Chemical activation is mandatory.

  • Activation: Suspend Zinc dust (1.5 eq) in dry THF under Argon. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature, then add TMSCl (1 mol%) and stir for 15 minutes.

  • Addition: Heat the activated zinc suspension to 40°C. Add 10% of a solution containing cyclobutanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF.

  • Self-Validation Checkpoint: Wait for a distinct internal temperature spike (approx. 5-10°C) and a color shift to pale yellow. Do not proceed until this exotherm is observed; it confirms the oxidative insertion of zinc.

  • Completion: Once initiated, add the remaining solution dropwise over 1 hour, maintaining the internal temperature at 45°C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc to yield ethyl 2-(1-hydroxycyclobutyl)acetate.

Step 2: O-Methylation
  • Dissolve the intermediate in dry DMF at 0°C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until hydrogen evolution ceases.

  • Add Methyl Iodide (1.5 eq) dropwise. Stir at room temperature for 4 hours. Quench with ice water and extract with MTBE.

Step 3: Ester Reduction
  • Suspend LiAlH₄ (1.1 eq) in dry THF at 0°C.

  • Dropwise add the methylated ester from Step 2.

  • Self-Validation Checkpoint: The reduction is instantaneous. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). A successful quench yields granular, easily filterable white aluminum salts. If a gelatinous paste forms, the quench was too rapid. Filter and concentrate to yield 2-(1-methoxycyclobutyl)ethanol.

Step 4: Bromination
  • Dissolve the alcohol in DCM at 0°C.

  • Add PBr₃ (0.4 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench carefully with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the final product: 1-(2-Bromoethyl)-1-methoxycyclobutane .

Continuous Flow Workflow Logic (Route C)

For laboratories equipped with flow reactors, translating Step 1 (Reformatsky) into flow drastically improves the reproducibility score to 10/10. The logic of this setup is visualized below.

FlowChemistry Pump1 Pump A: Cyclobutanone Mixer Static T-Mixer Pump1->Mixer Pump2 Pump B: Ethyl Bromoacetate Pump2->Mixer PackedBed Packed-Bed Reactor Activated Zn Dust (T = 40°C) Mixer->PackedBed Coil Residence Time Coil 15 min, 40°C PackedBed->Coil Quench In-line Quench (Aq. NH4Cl) Coil->Quench Separator Liquid-Liquid Separator Quench->Separator Product Continuous Output: Intermediate Separator->Product

Fig 2: Continuous flow setup for the Reformatsky step, ensuring perfect thermal control and continuous throughput.

References

  • Ashenhurst, J. "Hydroboration Oxidation of Alkenes." Master Organic Chemistry, Dec 2025. Available at:[Link]

  • Organic Chemistry Portal. "Reformatsky Reaction - Mechanism and Scope." Organic-Chemistry.org. Available at: [Link]

  • Britton, J., & Jamison, T. F. "The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis." Nature Protocols, vol. 12, no. 11, Oct. 2017, pp. 2423–46. Available at:[Link]

  • Canada Foundation for Innovation. "Centre for Continuous Flow Synthesis." Research Facilities Navigator. Available at:[Link]

Validation

A Comparative Guide to Gas Chromatography (GC) Validation for the Analysis of 1-(2-Bromoethyl)-1-methoxycyclobutane

Introduction 1-(2-Bromoethyl)-1-methoxycyclobutane is a key substituted cyclobutane intermediate, often utilized in the synthesis of complex pharmaceutical compounds. Its unique structure, featuring a halogen, an ether l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-Bromoethyl)-1-methoxycyclobutane is a key substituted cyclobutane intermediate, often utilized in the synthesis of complex pharmaceutical compounds. Its unique structure, featuring a halogen, an ether linkage, and a strained four-membered ring, presents specific challenges for analytical characterization. Ensuring the purity and controlling process-related impurities of such an intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, validated analytical method is not merely a quality control check but a foundational requirement for regulatory compliance and process understanding.[1][2]

This guide provides an in-depth, comparative framework for the validation of a gas chromatography (GC) method for the quantitative analysis of 1-(2-Bromoethyl)-1-methoxycyclobutane. We will move beyond a simple recitation of steps to explore the scientific causality behind each methodological choice—from column and detector selection to the rigorous validation parameters dictated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical method.

Part 1: Foundational Method Development: A Rationale-Driven Approach

Before validation can begin, a suitable analytical method must be developed. This process is not arbitrary but is guided by the physicochemical properties of the analyte.

1.1 Analyte Characterization: 1-(2-Bromoethyl)-1-methoxycyclobutane

The molecular structure dictates the analytical approach. Key features include:

  • Volatility: The compound's relatively low molecular weight and functional groups suggest it is sufficiently volatile for GC analysis.

  • Polarity: The presence of a bromine atom and an ether oxygen atom imparts moderate polarity. This is a critical factor for stationary phase selection.

  • Thermal Stability: The molecule is expected to be stable at typical GC injection and oven temperatures.

1.2 Comparative Selection of GC System Components

The choice of GC components is a balance of selectivity, sensitivity, and robustness.

GC Column (Stationary Phase) Selection

The fundamental principle of chromatographic separation is "like dissolves like." The stationary phase must interact appropriately with the analyte to achieve retention and separation from potential impurities.

Stationary Phase TypePolarityInteraction MechanismSuitability for Analyte
100% Dimethylpolysiloxane (e.g., DB-1)Non-PolarDispersive (van der Waals) forces.Poor. Analyte will have minimal interaction, leading to poor retention and co-elution with non-polar impurities.
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5)Low-PolarityDispersive forces with some π-π interactions.Moderate. Offers better retention than a non-polar phase but may not be selective enough for polar impurities.
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624)Mid-PolarityDipole-dipole, dipole-induced dipole, and dispersive forces.Excellent. Specifically designed for volatile organic compounds (VOCs), its polarity is well-suited to the ether and bromo groups, providing good retention and selectivity.
Polyethylene Glycol (PEG) (e.g., DB-WAX)High-PolarityPrimarily hydrogen bonding, dipole-dipole interactions.Good to Excellent. The strong polarity provides excellent retention for the analyte. It is a strong alternative to the DB-624 phase.[5]
Detector Selection

The detector choice hinges on the required sensitivity and the desired level of specificity.

Detector TypePrinciple of OperationSelectivity & Sensitivity
Flame Ionization Detector (FID) Burns organic compounds in a hydrogen-air flame, generating ions that create a current.Non-selective for most organic compounds. Robust, reliable, and provides a wide linear range. Good general-purpose detector.[7]
Electron Capture Detector (ECD) A radioactive source emits beta particles, creating a standing current. Electronegative compounds (like halogens) capture electrons, reducing the current.Highly selective and sensitive for halogenated compounds. However, it has a more limited linear range and can be susceptible to contamination.[7]
Mass Spectrometer (MS) Ionizes compounds and separates the ions based on their mass-to-charge ratio.Universal and highly specific. Provides structural information, confirming peak identity. Excellent sensitivity. Ideal for method development and impurity identification.[8]

Part 2: The Validation Protocol: An ICH Q2(R1) Framework

Method validation provides documented evidence that the procedure is fit for its intended purpose.[1][9] The following protocol is based on the ICH Q2(R1) guideline.[3]

GC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation Parameters (ICH Q2) cluster_report Phase 3: Finalization start Develop Method & Draft Validation Protocol prep_standards Prepare Certified Reference Standards & Samples start->prep_standards sys_suit System Suitability Testing prep_standards->sys_suit specificity Specificity / Selectivity sys_suit->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report implement Implement for Routine Use report->implement

Caption: Workflow for GC Method Validation per ICH Q2(R1).

Experimental Conditions (Example Method)
  • GC System: Agilent 8890 GC with FID

  • Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Injector: Split/Splitless, 250°C, Split ratio 20:1

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min)

  • Detector: FID, 280°C

  • Injection Volume: 1 µL

  • Diluent: Dichloromethane[10]

Validation Parameters: Protocols & Acceptance Criteria

2.2.1 Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

  • Protocol:

    • Inject the diluent (dichloromethane) to demonstrate no interfering peaks at the analyte's retention time.

    • Inject a solution of the 1-(2-Bromoethyl)-1-methoxycyclobutane reference standard.

    • If available, inject solutions of known related impurities to show they are resolved from the main analyte peak.

    • If impurities are not available, perform forced degradation studies (e.g., acid, base, oxidative, thermal stress) on the analyte and analyze the resulting solutions to demonstrate separation of degradation peaks from the main peak.[2]

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradants. Resolution between the analyte and the closest eluting peak should be >2.0.

2.2.2 Linearity & Range

  • Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.[12]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels, ranging from the limit of quantitation (LOQ) to 120% of the target analytical concentration (e.g., 50%, 80%, 100%, 120%, 150%).[3]

    • Inject each concentration level in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line must be ≥ 0.999.[11][13] The y-intercept should be insignificant compared to the response at 100% concentration.

2.2.3 Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value. It is assessed using spike-recovery studies.[12]

  • Protocol:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[11]

2.2.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[11]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze all six samples under the same operating conditions over a short interval of time.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD for this new set of data and perform a statistical comparison (e.g., F-test) between the two data sets.

  • Acceptance Criteria:

    • Repeatability: RSD ≤ 2.0%.[11]

    • Intermediate Precision: RSD ≤ 3.0%.[11]

2.2.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[12]

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at that concentration.

2.2.6 Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[1]

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Oven temperature ramp rate (e.g., ± 2°C/min)

      • Helium flow rate (e.g., ± 0.1 mL/min)

      • Injector temperature (e.g., ± 5°C)

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within pre-defined acceptance criteria for all tested variations.

Part 3: Data Summary & Interpretation

All experimental data from the validation study must be clearly summarized. This allows for easy review and demonstrates the method's performance against the acceptance criteria.

Table 1: Summary of Validation Results for 1-(2-Bromoethyl)-1-methoxycyclobutane GC-FID Method

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed. Resolution > 2.5 for all degradants.No interference at analyte RT. Resolution > 2.0.Pass
Linearity (Range: LOQ - 150%) Correlation Coefficient (r²) = 0.9995r² ≥ 0.999Pass
Accuracy (% Recovery) 80% Level: 99.5%100% Level: 100.3%120% Level: 101.1%98.0% - 102.0%Pass
Precision (Repeatability) RSD = 0.85% (n=6)RSD ≤ 2.0%Pass
Precision (Intermediate) RSD = 1.20% (n=6, different day/analyst)RSD ≤ 3.0%Pass
Limit of Quantitation (LOQ) 0.05% of target concentration (S/N ≈ 10)Confirmed with acceptable precision & accuracy.Pass
Robustness System suitability passed under all varied conditions.System suitability criteria met.Pass

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to the validation of a gas chromatography method for the analysis of 1-(2-Bromoethyl)-1-methoxycyclobutane. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, the developed GC-FID method is proven to be reliable, reproducible, and fit for its intended purpose in a regulated quality control environment.[1] The comparative discussion on column and detector selection underscores the importance of tailoring the analytical methodology to the specific properties of the analyte. The successful validation detailed herein provides high confidence in the analytical data generated, ensuring product quality and supporting regulatory submissions.

References

  • ILT - Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaguideline. [Link]

  • SciSpace. Sample Preparation Techniques for Gas Chromatography. [Link]

  • Labcompare.com. (2021, October 22). Buyer's Guide: Choosing the Best GC Columns. [Link]

  • International Journal of Pharmaceutical Sciences. Method Development and Validation of Gas Chromatography. [Link]

  • de Boer, J., et al. (2020). Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry. Springer. [Link]

  • Scribd. Halogenoalkanes and Analytical Techniques. [Link]

  • Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

  • ResearchGate. Agilent J&W GC Column Selection Guide. [Link]

  • Shimadzu. GC Column Types & Selection Guide. [Link]

  • Pharmaguideline. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • PubMed. (2013, October 4). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Macherey-Nagel. Gas Chromatography Fundamentals. [Link]

  • PMC. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. [Link]

  • Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. Developments in the analysis of volatile halogenated compounds. [Link]

  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Bromoethyl)-1-methoxycyclobutane proper disposal procedures

The proper disposal of specialized halogenated reagents is a critical operational mandate for any modern drug development or chemical synthesis laboratory. Handling 1-(2-Bromoethyl)-1-methoxycyclobutane requires a strict...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of specialized halogenated reagents is a critical operational mandate for any modern drug development or chemical synthesis laboratory. Handling 1-(2-Bromoethyl)-1-methoxycyclobutane requires a strict adherence to environmental health and safety (EHS) protocols, specifically under the EPA’s Resource Conservation and Recovery Act (RCRA).

Because this compound contains a covalently bound bromine atom, it cannot be treated as standard organic waste. This guide provides a comprehensive, self-validating operational plan for the safe segregation, storage, and disposal of 1-(2-Bromoethyl)-1-methoxycyclobutane, ensuring regulatory compliance and minimizing disposal costs.

Physicochemical Profiling & Waste Stream Assignment

Before initiating any disposal protocol, it is essential to profile the chemical to determine its correct waste stream. The presence of the bromine atom dictates that this compound must be classified and managed exclusively as a Halogenated Organic Waste [1].

Table 1: Physicochemical & Hazard Profile

Property Value Operational & Disposal Relevance
Compound Name 1-(2-Bromoethyl)-1-methoxycyclobutane Primary identifier for RCRA waste logs and manifesting.
CAS Number 1702849-03-3[2] Required for accurate EPA tracking and commercial lab packing.
Molecular Formula C7H13BrO[2] The presence of Bromine (Br) strictly prohibits fuels blending.

| Molecular Weight | 193.084 g/mol [2] | Utilized for mass-balance calculations when bulking waste. |

Mechanistic Causality of Halogenated Segregation

A common and costly error in laboratory waste management is the commingling of halogenated and non-halogenated solvents. Understanding the chemical causality behind segregation is vital for lab personnel.

When halogenated compounds like 1-(2-Bromoethyl)-1-methoxycyclobutane are incinerated, the carbon-halogen bonds break, generating highly corrosive hydrobromic acid (HBr) gas and posing a risk of forming toxic brominated dioxins or furans[1]. Therefore, halogenated waste must be processed in specialized, highly regulated incinerators equipped with alkaline scrubbers to neutralize the acidic exhaust[1].

Because of this specialized treatment, disposing of a drum of halogenated waste costs approximately twice as much as non-halogenated waste[3]. If even a small amount of 1-(2-Bromoethyl)-1-methoxycyclobutane is introduced into a non-halogenated waste carboy, the entire bulk container must be reclassified and billed as halogenated waste, drastically increasing operational costs[3].

Table 2: Waste Segregation Logic Matrix

Waste Category Compatibility Causality / Rationale
Halogenated Organics (e.g., DCM, Chloroform) Compatible Share the same high-temperature incineration pathway[1].
Non-Halogenated Organics (e.g., Ethanol, Hexane) Incompatible Mixing doubles disposal costs and ruins fuels blending viability[3].
Strong Acids / Bases Incompatible Risk of exothermic reactions or container degradation[4].

| Heavy Metals | Incompatible | Require entirely different RCRA treatment codes and recovery[3]. |

Disposal Workflow Visualization

G Start Waste Generation: 1-(2-Bromoethyl)-1-methoxycyclobutane Identify Chemical Profiling: Halogenated Organic (Br) Start->Identify Analyze structure SAA Satellite Accumulation Area (SAA) Segregate from Non-Halogenated Identify->SAA Assign waste stream Container Container Selection: HDPE or Glass (No Metal) SAA->Container Select vessel Label RCRA Labeling: 'Hazardous Waste - Halogenated' Container->Label Affix documentation CAA Central Accumulation Area (CAA) Transfer within 3 days of full Label->CAA Monitor volume Disposal Final EPA Disposal: High-Temp Incineration CAA->Disposal Licensed transport

Workflow for the segregation and disposal of halogenated organic waste.

Self-Validating Disposal Protocol

To ensure absolute safety and regulatory compliance, the disposal of 1-(2-Bromoethyl)-1-methoxycyclobutane must follow a self-validating protocol. Each step includes an action, the underlying causality, and a validation check to prevent systemic failures.

Step 1: Point-of-Generation Capture & Container Selection

  • Action: Collect the waste in a chemically compatible container, strictly utilizing High-Density Polyethylene (HDPE) or glass. Do not use metal containers[4].

  • Causality: Halogenated organic mixtures can slowly degrade over time, releasing trace amounts of hydrobromic acid. Metal containers are susceptible to corrosion from these trace acids, which can lead to catastrophic leaks[4].

  • Validation Check: Before adding the waste, physically verify the container material and confirm that the container is placed within a secondary containment tray to capture potential spills[5].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the container in a designated SAA at or near the point of generation (e.g., inside the chemical fume hood). The container must remain tightly closed at all times unless actively receiving waste[3].

  • Causality: Open containers violate EPA regulations, release toxic volatile organic compounds (VOCs) into the laboratory environment, and pose a severe fire/inhalation hazard.

  • Validation Check: Implement a weekly SAA inspection log. Personnel must sign off that the container is sealed, the secondary containment is dry, and no incompatible wastes (like strong bases) are stored in the same tray[4].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label to the container the moment the first drop of waste is added. The label must explicitly state "Hazardous Waste" and clearly identify the contents (e.g., "Halogenated Organic Solvents: 1-(2-Bromoethyl)-1-methoxycyclobutane")[3],[6].

  • Causality: Emergency responders and EHS personnel rely entirely on container labels to make split-second decisions during a spill or fire. Unknowns or improperly labeled mixtures require expensive analytical testing before disposal[3].

  • Validation Check: Ensure the label faces outward and is immediately visible. Verify that no chemical formulas or abbreviations are used in place of full chemical names[4].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA container reaches capacity, it must be dated and transferred to the facility's Central Accumulation Area (CAA) within three (3) days[4].

  • Causality: The EPA strictly limits the volume and duration of waste stored in an SAA to minimize the risk of large-scale hazardous events in active working laboratories.

  • Validation Check: The EHS officer must verify the "Full Date" on the label upon receipt at the CAA. Large Quantity Generators (LQGs) must then ensure the waste is transported off-site by a licensed facility within 90 days[5].

Final Lab Packing and EPA Transport

Once the waste reaches the CAA, it falls under the jurisdiction of the facility's EHS department. The 1-(2-Bromoethyl)-1-methoxycyclobutane waste will be "lab packed"—a process where compatible smaller containers are packed into larger 55-gallon drums with absorbent material[5].

A licensed hazardous waste transporter will manifest the waste using the facility's EPA ID Number[5]. The final destination for this compound will be a commercial, EPA-regulated high-temperature incinerator, ensuring the complete destruction of the chemical and the safe scrubbing of all halogenated byproducts[1].

References

  • Title: 1-(2-bromoethyl)
  • Title: 7.
  • Source: bucknell.
  • Source: cwu.
  • Source: epa.
  • Source: gaiaca.

Sources

Handling

Personal protective equipment for handling 1-(2-Bromoethyl)-1-methoxycyclobutane

1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) is a specialized, bifunctional organic building block characterized by a primary alkyl bromide and a methoxy ether attached to a strained cyclobutane ring[1]. Han...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(2-Bromoethyl)-1-methoxycyclobutane (CAS: 1702849-03-3) is a specialized, bifunctional organic building block characterized by a primary alkyl bromide and a methoxy ether attached to a strained cyclobutane ring[1]. Handling this compound safely requires a rigorous understanding of its dual reactivity profile.

As a preferred partner in laboratory safety and chemical handling, we have designed this comprehensive operational guide to move beyond basic safety data sheets. By explaining the mechanistic causality behind each safety requirement, this guide empowers researchers to build self-validating, fail-safe protocols for handling complex halogenated organics.

Mechanistic Risk Profiling: The "Why" Behind the Safety

To design an effective safety protocol, we must first understand the chemical behavior of the molecule:

  • The Alkyl Bromide Hazard (Alkylating Potential): The 2-bromoethyl group is a highly electrophilic center, primed for nucleophilic substitution (SN2) reactions[2]. In a biological context, this makes the compound a potent alkylating agent capable of covalently modifying proteins and nucleic acids. Direct skin contact can lead to rapid absorption, severe irritation, and potential mutagenic effects[3].

  • The Ether/Cyclobutane Hazard (Solvent Properties): The methoxycyclobutane moiety imparts lipophilicity and volatility. Like many organic ethers, it presents a flammability risk. Furthermore, halogenated solvent vapors can decompose upon combustion to form highly toxic gases, including hydrogen bromide (HBr)[4].

Because of these properties, standard laboratory PPE is insufficient. The high permeation rate of halogenated organics through standard latex or thin nitrile necessitates specialized barrier protection[5].

Quantitative Personal Protective Equipment (PPE) Matrix

The selection of gloves is the most critical point of failure when handling alkyl bromides. Halogenated organics rapidly degrade non-polar glove materials, meaning standard laboratory gloves act merely as a temporary splash shield rather than an absolute barrier[6].

Table 1: Glove Compatibility Matrix for Halogenated Organics

Glove MaterialBreakthrough Time (min)Degradation RatingField Recommendation
Viton (Fluorocaoutchouc) > 240 (Class 5+)ExcellentPrimary Choice. Optimal for prolonged handling, synthesis, and cleanup of halogenated solvents.
Double Nitrile (8-mil total) 10 - 30Fair to PoorSecondary Choice. Acceptable only for brief transfers. Must be removed and replaced immediately upon splash.
Butyl Rubber < 15PoorNot Recommended. Rapid permeation by alkyl halides.
Neoprene < 10PoorNot Recommended. High degradation rate with brominated organics.

Data synthesized from EN 374 standards for halogenated organic liquids[7]. Environmental conditions and chemical concentrations will affect exact breakthrough times.

Additional Mandatory PPE:

  • Eye Protection: Chemical splash goggles (not standard safety glasses) to prevent capillary draw of the liquid into the eye[3].

  • Body Protection: A fully buttoned, flame-resistant laboratory coat.

Operational Workflow & Self-Validating Protocols

The following protocols are designed as self-validating systems; you cannot proceed to the next step without confirming the success of the previous one.

Protocol A: Safe Dispensing and Chemical Transfer
  • Environmental Verification: Before opening the reagent, verify that the chemical fume hood is operational. Check the digital monitor or use a tissue strip to confirm a face velocity between 80–120 feet per minute (fpm).

    • Causality: Alkyl bromides are volatile; maintaining negative pressure ensures vapors are extracted away from the user's breathing zone[4].

  • PPE Donning & Inspection: Equip goggles, lab coat, and Viton gloves. Inspect gloves for micro-tears by trapping air and applying gentle pressure.

  • Secondary Containment: Place the reagent bottle of 1-(2-Bromoethyl)-1-methoxycyclobutane inside a secondary containment tray (e.g., a polypropylene tub) within the hood[8].

    • Causality: If the primary glass container shatters, the secondary tray captures the highly toxic liquid, preventing it from spreading into the hood's grilles or reacting with incompatible chemicals stored nearby.

  • Transfer Execution: Using a glass syringe or a chemically resistant pipette, extract the required volume. Do not use standard polystyrene serological pipettes, as halogenated organics will dissolve them.

  • Sealing and Storage: Immediately purge the reagent bottle with an inert gas (nitrogen or argon) to displace oxygen and moisture, seal tightly, and return to a designated flammable/halogenated storage cabinet[8].

Protocol B: Halogenated Waste Disposal
  • Strict Segregation: Collect all reaction effluents, washings, and contaminated solvents containing 1-(2-Bromoethyl)-1-methoxycyclobutane in a designated, clearly labeled "Halogenated Organic Waste" container[9].

    • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can cause violent exothermic reactions[9]. Furthermore, incineration of halogenated waste requires specialized environmental scrubbers to capture toxic HBr gas; mixing streams violates environmental regulations[4].

  • Container Compatibility: Ensure the waste container is made of high-density polyethylene (HDPE). Do not use metal safety cans.

    • Causality: Halogenated solvents slowly dissociate over time to produce trace hydrobromic acid (HBr), which will rapidly corrode metal containers, leading to catastrophic leaks[8].

  • Headspace Management: Fill the waste container to a maximum of 80% capacity[10].

    • Causality: Leaving 20% headspace prevents pressure buildup from vapor expansion, mitigating the risk of container rupture.

  • Real-Time Documentation: Log the exact volume and chemical identity on the hazardous waste manifest before closing the fume hood sash[11].

Process Visualization

G N1 Pre-Operation Fume Hood & PPE Verification N2 Chemical Transfer 1-(2-Bromoethyl)-1-methoxycyclobutane N1->N2 Flow > 100 fpm N3 Reaction Execution (Closed System) N2->N3 Inert atmosphere N4 Workup & Quenching N3->N4 Completion N5 Waste Segregation N4->N5 Collect effluents N6 Halogenated Waste Stream (Primary) N5->N6 Contains Br/Organics N7 Non-Halogenated Stream (Strictly Segregated) N5->N7 Aqueous only

Workflow for the safe handling and disposal of halogenated alkyl bromides.

Spill Response Protocol

In the event of a spill outside the fume hood:

  • Evacuate and Isolate: Immediately step back, alert colleagues, and isolate the area. Do not attempt to clean a large spill without specialized respiratory equipment[4].

  • Assess: If the spill is small (< 50 mL) and contained within the fume hood, proceed with cleanup.

  • Absorb: Wearing Viton gloves, cover the spill with an inert, dry absorbent material (e.g., vermiculite or commercial spill pillows). Do not use combustible materials like paper towels for concentrated spills.

  • Dispose: Scoop the absorbed material into a sealable polyethylene bag, label it as "Hazardous Halogenated Waste," and contact Environmental Health and Safety (EH&S) for immediate pickup[8].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromoethyl)-1-methoxycyclobutane
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-1-methoxycyclobutane
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